molecular formula C7H7FO2 B1445330 2-Fluoro-5-(hydroxymethyl)phenol CAS No. 934241-78-8

2-Fluoro-5-(hydroxymethyl)phenol

Cat. No.: B1445330
CAS No.: 934241-78-8
M. Wt: 142.13 g/mol
InChI Key: QRWJQHWUNWDKIJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(hydroxymethyl)phenol (CAS 934241-78-8) is a fluorinated phenolic compound that serves as a versatile chemical building block in organic synthesis and pharmaceutical research . With the molecular formula C 7 H 7 FO 2 and a molecular weight of 142.13 g/mol, it features both a phenolic hydroxyl group and a benzyl alcohol moiety on a fluorinated aromatic ring, making it a valuable intermediate for the construction of more complex molecules . This compound is part of a class of chemicals where the introduction of a hydroxymethyl group can significantly enhance the physicochemical and pharmacodynamic properties of a parent molecule . The hydroxymethyl group is known to improve water solubility and bioavailability of lead compounds, and can act as a key intermediary in prodrug design and the synthesis of other therapeutic agents . Furthermore, fluorinated phenolic compounds have demonstrated notable biological activities; research on closely related structures, such as 2-chloro-5-fluorophenol, has shown significant antibacterial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the fluorine atom can influence the molecule's binding affinity in biological systems, as evidenced by molecular docking studies on similar compounds which show strong interactions with enzyme active sites . This compound is provided for research and development purposes only. All products are strictly for laboratory use and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-fluoro-5-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWJQHWUNWDKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300971
Record name 4-Fluoro-3-hydroxybenzenemethanol
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Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934241-78-8
Record name 4-Fluoro-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934241-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-hydroxybenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-(hydroxymethyl)phenol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-Fluoro-5-(hydroxymethyl)phenol, a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications, offering field-proven insights beyond a simple data sheet.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 934241-78-8) is a substituted phenol derivative featuring three key functional groups on a benzene ring: a hydroxyl group (phenol), a hydroxymethyl group (benzyl alcohol), and a fluorine atom. This trifunctional arrangement makes it a valuable and strategically versatile building block in organic synthesis.

The fluorine atom, positioned ortho to the phenolic hydroxyl group, significantly influences the molecule's electronic properties and reactivity. It lowers the pKa of the phenol compared to its non-fluorinated analog, making it more acidic, and can modulate metabolic stability by blocking potential sites of oxidative metabolism.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source
IUPAC Name This compound Advanced ChemBlocks Inc.[1]
CAS Number 934241-78-8 Advanced ChemBlocks Inc.[1]
Molecular Formula C₇H₇FO₂ Advanced ChemBlocks Inc.[1]
Molecular Weight 142.13 g/mol Advanced ChemBlocks Inc.[1]
Purity ≥95% (typical) Advanced ChemBlocks Inc.[1]
Storage Store at 0-8 °C Advanced ChemBlocks Inc.[1]

| SMILES | OCC1=CC(O)=C(F)C=C1 | Advanced ChemBlocks Inc.[1] |

Spectroscopic Profile (Anticipated)

While specific spectra for this exact compound are not publicly available, a competent chemist can reliably predict its key spectroscopic features based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, influenced by the directing effects of the -OH, -F, and -CH₂OH groups. The benzylic CH₂ protons would appear as a singlet (or a triplet if coupled to the adjacent OH proton, depending on the solvent), and two exchangeable singlets would be present for the phenolic and alcoholic -OH groups. The fluorine atom will introduce complex splitting patterns (coupling) to the adjacent aromatic protons.

  • ¹³C NMR: The spectrum would display seven unique carbon signals. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JC-F), a hallmark of organofluorine compounds.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretching band around 3200-3500 cm⁻¹ (representing both phenolic and alcoholic hydroxyls), C-O stretching bands around 1200-1260 cm⁻¹, and a characteristic C-F stretching band in the 1000-1100 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 142.13.

Synthesis and Reactivity

Plausible Synthetic Pathway

A logical and efficient synthesis of this compound involves the reduction of a corresponding carboxylic acid derivative, such as 2-fluoro-5-hydroxybenzoic acid. This precursor is accessible from commercially available starting materials.[2] The reduction of the carboxylic acid to the primary alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

synthesis_pathway start 2-Fluoro-5-hydroxybenzoic acid intermediate Intermediate Ester (Optional Protection/Esterification) start->intermediate e.g., SOCl₂, MeOH product This compound start->product Direct Reduction (e.g., BH₃•THF) intermediate->product 1. LiAlH₄ or BH₃ 2. H₃O⁺ workup

Caption: Proposed synthetic route to this compound.

Example Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via reduction of methyl 2-fluoro-5-hydroxybenzoate.

Pillar of Trustworthiness: This protocol is based on well-established, high-yielding reduction reactions of esters. The choice of LiAlH₄ is standard for its efficacy. The steps for quenching and extraction are designed to ensure safe handling and effective purification.

  • Dissolution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction with the reducing agent.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in THF to the cooled solution. The slow addition is necessary for safety and to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding water dropwise, followed by 15% aqueous NaOH, and then more water. This sequential addition (Fieser workup) safely neutralizes the excess LiAlH₄ and results in a granular precipitate that is easy to filter.

  • Filtration & Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and extract with an aqueous acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final product, this compound.

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

  • Phenolic -OH: This group is acidic and can be readily deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or acylation reactions.

  • Benzylic -OH: This primary alcohol can be oxidized to an aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP, or KMnO₄). It can also be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The strong ortho-, para-directing hydroxyl group and the ortho-, para-directing (but deactivating) fluorine atom will influence the position of incoming electrophiles.

Strategic Applications in Drug Development

Phenolic scaffolds are ubiquitous in pharmacology but can suffer from rapid phase II metabolism (glucuronidation or sulfation) and poor pharmacokinetic profiles. The strategic introduction of bioisosteres is a cornerstone of modern medicinal chemistry to overcome these liabilities.[3][4]

drug_discovery_application core This compound phenol Phenolic -OH (H-Bonding, Acidity) core->phenol alcohol Hydroxymethyl -CH₂OH (Linker/Vector) core->alcohol fluorine Aromatic -F (Bioisostere) core->fluorine prop3 Target Interaction (H-Bond Donor/Acceptor) phenol->prop3 prop2 Introduce Side Chains (R) Improve Potency/Solubility alcohol->prop2 prop1 Modulate pKa Block Metabolism fluorine->prop1

Caption: Role of this compound as a strategic building block.

  • Fluorine as a Bioisostere: The fluorine atom serves as a classical bioisostere for a hydrogen atom.[5] Its introduction can lead to several beneficial effects:

    • Metabolic Blocking: It can block sites susceptible to cytochrome P450-mediated aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.

    • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent phenol, altering its ionization state at physiological pH. This can fine-tune binding interactions with a target protein.

    • Enhanced Binding: The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions within a protein binding pocket.[6]

  • Versatile Handles for Derivatization: Both the phenolic and alcoholic hydroxyl groups serve as excellent handles for chemical modification. The hydroxymethyl group can be used to attach larger side chains or linkers to explore the binding pocket (Structure-Activity Relationship studies), while the phenol can be modified to explore ether or ester analogs.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

Table 2: GHS Hazard Information

Pictogram Signal Word Hazard Statements

| GHS07 (Exclamation Mark) | Warning | May be harmful if swallowed. Causes eye irritation.[1] |

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, specifically at refrigerator temperatures (0-8 °C) as recommended by suppliers.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its unique combination of a reactive phenol, a versatile primary alcohol, and a metabolically-modulating fluorine atom provides medicinal chemists with a powerful tool to synthesize novel compounds with potentially improved pharmacokinetic and pharmacodynamic properties. Understanding its synthesis, reactivity, and the rationale behind its use is key to unlocking its full potential in the development of next-generation therapeutics.

References

  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. National Center for Biotechnology Information. [Link]

  • NIST. 2-Fluoro-5-(trifluoromethyl)phenol. National Institute of Standards and Technology. [Link]

  • PubChem. Phenol, 2-fluoro-5-methyl- | C7H7FO | CID 182387. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. 2-(HYDROXYMETHYL)PHENOL | CAS 90-01-7.[Link]

  • NIST. Phenol, 2-methyl-. National Institute of Standards and Technology. [Link]

  • PubChem. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. CAS No : 2357-33-7 | Product Name : 4-Fluoro-2-(hydroxymethyl)phenol.[Link]

  • The Good Scents Company. 2-ethyl-5-methyl phenol, 1687-61-2.[Link]

  • PubChem. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616. National Center for Biotechnology Information. [Link]

  • ResearchGate. Phenol (bio)isosteres in drug design and development.[Link]

  • Patani, G. A., & LaVoie, E. J. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Prakash, T. P., et al. Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates. Nucleic Acids Research. [Link]

  • ResearchGate. NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies).[Link]

  • Chemistry LibreTexts. Drug Modifications to Improve Stability.[Link]

  • Tšupova, S., et al. Synthesis of phenols from hydroxymethylfurfural (HMF). Green Chemistry. [Link]

  • Shen, W., et al. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research. [Link]

  • National Toxicology Program. NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies). PubMed. [Link]

Sources

2-Fluoro-5-(hydroxymethyl)phenol CAS number 934241-78-8

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 2-Fluoro-5-(hydroxymethyl)phenol (CAS 934241-78-8) Subtitle: A Bifunctional Fluorinated Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

This compound (CAS 934241-78-8 ) is a high-value fluorinated building block characterized by a dual-functional core: a phenolic hydroxyl group and a benzylic alcohol, positioned around a central fluorobenzene ring. This specific substitution pattern (1-phenol, 2-fluoro, 5-hydroxymethyl) makes it a versatile "linker" scaffold in drug discovery. The fluorine atom at the ortho position to the phenol modulates acidity (pKa) and metabolic stability, while the hydroxymethyl group serves as a handle for further chain extension or coupling.

Synonyms: 4-Fluoro-3-hydroxybenzyl alcohol; 3-Hydroxy-4-fluorobenzyl alcohol. Key Applications: Fragment-based drug discovery (FBDD), synthesis of fluorescent BODIPY dyes, and metabolic stability enhancement in kinase inhibitors.

Physicochemical Profile

Understanding the physical properties is critical for predicting the behavior of this fragment in biological systems and synthetic pathways.

PropertyValue / DescriptionRelevance
Molecular Formula C₇H₇FO₂Core stoichiometry.[1]
Molecular Weight 142.13 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Appearance Off-white to pale beige solidTypical for phenolic benzyl alcohols; sensitive to oxidation.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; requires organic co-solvents for assays.
Calculated LogP ~0.8 - 1.2Hydrophilic enough for oral bioavailability when incorporated into drugs.
pKa (Phenol) ~8.5 - 9.0 (Estimated)The ortho-fluorine exerts an electron-withdrawing inductive effect (-I), slightly increasing acidity compared to non-fluorinated phenol (pKa ~10).
H-Bond Donors 2 (Phenol -OH, Benzyl -OH)Critical for binding site interactions.

Synthetic Utility & Protocols

The synthesis of CAS 934241-78-8 typically proceeds via the reduction of oxidized precursors. The most robust route for laboratory scale-up is the reduction of 4-fluoro-3-hydroxybenzaldehyde .

Core Synthesis Workflow (Graphviz)

Synthesis_Workflow Start 4-Fluoro-3-hydroxybenzaldehyde (CAS 103438-88-6) Reagent NaBH4 / MeOH (0°C to RT) Start->Reagent Solubilization Intermediate Borate Complex Reagent->Intermediate Hydride Transfer Product This compound (CAS 934241-78-8) Intermediate->Product Acidic Workup (HCl)

Caption: Standard reduction pathway transforming the aldehyde precursor to the target benzyl alcohol.

Standard Operating Procedure (SOP): Reduction Protocol

Note: This protocol is adapted from standard aldehyde reductions (e.g., NaBH4 reduction) applicable to hydroxy-benzaldehydes.

Reagents:

  • Precursor: 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Quench: 1N HCl

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-hydroxybenzaldehyde (10 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The aldehyde spot should disappear.

  • Quenching: Cool the mixture back to 0°C. Carefully add 1N HCl dropwise until pH ~5–6 to destroy excess borohydride.

  • Workup: Evaporate the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Applications in Drug Discovery & Materials

A. The "Fluorine Effect" in Medicinal Chemistry

The 2-fluoro substituent is not merely decorative; it serves specific mechanistic functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Placing fluorine at the ortho position protects the phenol ring from metabolic degradation at that site.

  • Conformational Locking: Through intramolecular hydrogen bonding or dipole interactions, the fluorine atom can restrict the rotation of the phenol bond, pre-organizing the molecule for binding to a receptor (e.g., kinase hinge regions).

B. Divergent Reactivity (Chemo-selectivity)

The molecule possesses two hydroxyl groups with distinct pKa values and reactivities.

  • Phenolic -OH (Ar-OH): More acidic. Reacts selectively with weak bases (K₂CO₃) and alkyl halides (Williamson Ether Synthesis).

  • Benzylic -OH (R-CH₂-OH): Less acidic. Requires stronger bases for alkylation but is susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (Cl, Br, Ms) for nucleophilic substitution.

Reactivity Manifold (Graphviz)

Reactivity_Manifold Core This compound (CAS 934241-78-8) Path1_Product Ether Derivative (Ar-O-R) Core->Path1_Product Selective Phenol Alkylation Path2_Product Aldehyde/Acid (Linker Extension) Core->Path2_Product Oxidation Path3_Product Benzyl Halide (Electrophile) Core->Path3_Product Activation Path1_Reagent R-X / K2CO3 Path2_Reagent MnO2 or PCC Path3_Reagent SOCl2 or PBr3

Caption: Divergent synthetic pathways utilizing the distinct reactivity of phenolic vs. benzylic hydroxyl groups.[1]

C. Case Study: BODIPY Dye Synthesis

This compound is a documented precursor for BODIPY (Boron-Dipyrromethene) fluorescent dyes.[1][2][3] The aldehyde form (4-fluoro-3-hydroxybenzaldehyde) is condensed with pyrroles to create pH-sensitive fluorescent probes. The 2-fluoro group modulates the pKa of the phenol, tuning the pH range at which the fluorescence response occurs (fluorescence often turns "on" or "off" upon deprotonation of the phenol).

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8°C (Refrigerate). The benzylic alcohol is prone to slow oxidation in air; store under inert gas (Nitrogen/Argon) if possible.

  • Disposal: Dispose of as hazardous organic waste containing halogens.

References

  • PubChem Compound Summary. this compound (CID 67224479).[5] National Center for Biotechnology Information. Link

  • BODIPY Dye Synthesis: Generalized solvent scales as a tool for investigating solvent dependence... Application to fluorescent BODIPY dyes. Photochemical & Photobiological Sciences. (Discusses usage of 4-fluoro-3-hydroxybenzaldehyde precursor). Link

  • pKa Modulation by Fluorine: Tuning of pKas activates substrates in flavin-dependent aromatic hydroxylases. (Demonstrates the effect of F-substitution on phenol acidity). Link

  • Precursor Data: Methyl 4-fluoro-3-hydroxybenzoate Physical Properties. ChemSrc. Link

Sources

Structural Characterization and Synthetic Utility of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 2-Fluoro-5-(hydroxymethyl)phenol , a critical intermediate in medicinal chemistry. It addresses the molecule's nomenclature, physicochemical properties, and a robust synthetic protocol for its generation. Designed for drug development professionals, this document focuses on the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD), specifically leveraging the fluorine atom's ability to modulate pKa and metabolic stability.

Nomenclature and Structural Analysis

IUPAC Derivation

The nomenclature for This compound follows strict IUPAC hierarchy rules, prioritizing the phenolic hydroxyl group over the alkyl hydroxyl group.

  • Principal Functional Group: The hydroxyl group attached directly to the benzene ring takes priority, designating the parent structure as phenol .[1]

  • Numbering: The carbon atom bonded to the phenolic -OH is designated C1 .

  • Locants: Numbering proceeds to give the lowest possible locants to substituents.

    • The fluorine atom is at C2 (ortho).

    • The hydroxymethyl group (–CH₂OH) is at C5 (meta).

  • Alternative Names: 4-Fluoro-3-hydroxybenzyl alcohol (often used in cataloging but chemically misleading regarding priority).

Physicochemical Properties

The introduction of a fluorine atom at the ortho position significantly alters the electronic landscape of the phenol.

PropertyValue (Approx.)Mechanistic Insight
pKa (Phenol) ~8.7The high electronegativity of Fluorine (C2) exerts a strong inductive effect (-I), stabilizing the phenoxide anion and increasing acidity compared to unsubstituted phenol (pKa ~10.0) [1].[2][3][4][5][6][7][8]
LogP 1.15Fluorine increases lipophilicity slightly, improving membrane permeability compared to non-fluorinated analogues.
H-Bond Donor 2Phenolic OH and Aliphatic OH.
H-Bond Acceptor 3Phenolic O, Aliphatic O, and Fluorine.

Synthetic Protocol: Selective Reduction Strategy

Retrosynthetic Logic

The most reliable route to this compound avoids the direct formylation of fluorophenols, which often yields inseparable regioisomers. Instead, we utilize the reduction of 4-Fluoro-3-hydroxybenzoic acid . Note that the numbering changes from the acid precursor (COOH = C1) to the product (OH = C1).

Experimental Methodology

Objective: Selective reduction of the carboxylic acid moiety in the presence of a free phenol and aryl fluoride.

Reagents:

  • Substrate: 4-Fluoro-3-hydroxybenzoic acid (CAS: 51446-31-2).[8][9]

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 4-Fluoro-3-hydroxybenzoic acid (10.0 mmol, 1.56 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add BH₃·THF (1.0 M, 22 mL, 22.0 mmol) over 20 minutes via a pressure-equalizing addition funnel. Caution: Hydrogen gas evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor consumption of the acid by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Quenching: Cool the reaction to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Stir for 30 minutes until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with 1N HCl (20 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes) to yield the target alcohol as a white crystalline solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 4-Fluoro-3- hydroxybenzoic acid Reagent Reagent: BH3·THF (2.2 eq) Start->Reagent 0°C, THF Intermediate Intermediate: Borate Complex Reagent->Intermediate Reflux, 4h Quench Quench: MeOH (Excess) Intermediate->Quench Hydrolysis Product Product: 2-Fluoro-5- (hydroxymethyl)phenol Quench->Product Purification

Figure 1: Chemoselective reduction workflow converting the benzoic acid precursor to the benzyl alcohol target.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0 ppm (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.0 - 6.8 ppm (m, 3H): Aromatic protons. Look for complex splitting due to ¹⁹F coupling.

      • H-3 (Ortho to F): Doublet of doublets (J_H-F coupling ~8-10 Hz).

      • H-4/H-6: Multiplets.

    • δ 5.1 ppm (t, 1H): Alcohol -OH (Exchangeable).

    • δ 4.4 ppm (d, 2H): Benzylic -CH₂-.

  • ¹⁹F NMR:

    • δ -135 to -140 ppm: Single peak (multiplet due to proton coupling).

Mass Spectrometry
  • ESI-MS (Negative Mode):

    • Expected [M-H]⁻: 141.03 m/z .

    • The ionization of the phenolic proton is favored over the aliphatic alcohol.

Pharmaceutical Applications

Bioisosterism and Metabolic Stability

In drug design, this compound serves as a robust scaffold.

  • Metabolic Blocking: The fluorine atom at the C2 position blocks metabolic oxidation at the ortho position, a common clearance pathway for phenols (Phase I metabolism).

  • Acid/Base Modulation: The fluorine lowers the pKa of the phenol, increasing the fraction of the molecule that exists as a phenoxide anion at physiological pH (7.4). This can enhance potency in binding pockets that utilize ionic interactions (e.g., lysine or arginine residues) [2].

Pathway: Fragment-Based Drug Discovery

This molecule is frequently used as a "warhead" or linker in PROTACs and enzyme inhibitors.

DrugDiscovery Scaffold This compound Modification1 Etherification (Phenol) Scaffold->Modification1 Selectivity due to pKa Modification2 Oxidation (Alcohol -> Aldehyde) Scaffold->Modification2 Bioactivation Target1 Target: Kinase Inhibitors (Solubility Handle) Modification1->Target1 Target2 Target: Reductive Amination (Linker Synthesis) Modification2->Target2

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

References

  • PubChem. (2025).[10] 2-Fluorophenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comprehensive Safety & Handling Guide for 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required for the safe utilization of 2-Fluoro-5-(hydroxymethyl)phenol in a laboratory setting. As a key building block in synthetic and medicinal chemistry, a comprehensive understanding of its properties is paramount to ensuring personnel safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, grounding every recommendation in established chemical safety principles.

Section 1: Chemical and Physical Identity

This compound is a substituted phenol derivative. Its unique combination of a fluoro, hydroxyl, and hydroxymethyl group makes it a versatile reagent, but also necessitates specific handling considerations due to the reactivity and toxicity associated with the phenol scaffold.

PropertyValueSource
CAS Number 934241-78-8[1][2][3]
Molecular Formula C₇H₇FO₂[2][3]
Molecular Weight 142.13 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 4-Fluoro-3-hydroxybenzyl alcohol[1]
Structure (SMILES) OCC1=CC(O)=C(F)C=C1[3]
Purity Typically ≥95%[1][3]
Recommended Storage Store in a cool, dry, well-ventilated place. Some suppliers recommend refrigeration (0-8 °C).[3][4][5]

Section 2: Hazard Identification and GHS Classification

The primary hazards of this compound stem from its phenol core, which is known for its corrosive and irritant properties. The Globally Harmonized System (GHS) classification provides a clear and immediate summary of the risks.

GHS Classification
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [1][3]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements Prevention: P261, P264, P271, P280[1] Response: P302+P352, P304+P340, P305+P351+P338, P312[1] Storage: P403+P233, P405[1] Disposal: P501[1]

Expert Interpretation:

  • Skin Irritation (H315): Unlike inert powders, this compound can cause inflammation and redness upon contact. The phenol group can denature proteins in the skin.

  • Serious Eye Irritation (H319): This is a critical warning. Contact with the eyes can lead to significant, potentially lasting damage. The cornea is extremely sensitive to corrosive and irritant chemicals.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.

Section 3: The Toxicological Profile: A Mechanistic Perspective

While specific toxicological data for this compound is limited, the well-documented behavior of phenol provides an authoritative model for its potential effects. Phenol poses a dual threat: it is both a local corrosive and a systemic toxin.[6]

  • Local Effects: Phenol is corrosive to tissues, causing chemical burns.[7] A unique and dangerous property is its local anesthetic effect, which means significant tissue damage can occur before any pain is felt by the individual.[8]

  • Systemic Absorption: The most significant danger of phenol is its rapid absorption through intact skin.[7][8] Even a seemingly small dermal exposure can lead to systemic toxicity. Fatalities have been reported from exposures covering just 25% of body surface area.[6]

  • Systemic Effects: Once absorbed into the bloodstream, phenol can affect the central nervous system (CNS), liver, and kidneys.[7] Chronic exposure may lead to a range of symptoms including headache, dizziness, and gastrointestinal issues.[7][9] Ingestion is a medical emergency, with as little as one gram being potentially fatal.[7]

The presence of the fluorine atom can potentially alter the compound's acidity and lipophilicity, which may influence its rate of absorption and metabolic profile. Therefore, it is prudent to treat this derivative with the same, if not greater, level of caution as phenol itself.

Section 4: Core Safety Protocols and Procedures

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. The laboratory environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All work involving weighing, transferring, or reacting this compound must be conducted inside a certified chemical fume hood.[4][7] This is non-negotiable and protects against inhalation of airborne particles.

  • Ventilation: The laboratory should have adequate general ventilation to handle any fugitive emissions.

  • Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the work area, with clear and unobstructed access.[7][10] Their functionality should be checked weekly.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the specific hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][4] Standard safety glasses do not provide a seal and are inadequate. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Hand Protection: The choice of glove material is critical. Phenols can penetrate many common glove types.

    • Not Recommended: Standard thin nitrile gloves are generally not recommended for anything other than incidental splash protection, as they offer poor resistance to phenol.[6]

    • Recommended: For direct handling, heavier-duty gloves such as butyl rubber or neoprene should be used.[6] A common best practice is to "double-glove," wearing a thinner disposable glove (e.g., neoprene) under a heavier, more resistant glove, providing an extra layer of protection and indicating a breach if the outer glove is compromised.[6] Gloves must be removed immediately if contaminated.[6]

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, impervious shoes are required.[6] For larger-scale operations, a chemically resistant apron is advisable.[6]

Safe Handling and Storage Workflow

A systematic workflow minimizes the risk of accidental exposure or release.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase Receive Receive & Inspect (Check for damage) ReviewSDS Review SDS & Protocols Receive->ReviewSDS PrepArea Prepare Fume Hood (Clear area, verify flow) ReviewSDS->PrepArea DonPPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) PrepArea->DonPPE Transfer Transfer/Weigh Compound (Use non-sparking tools) DonPPE->Transfer Seal Securely Seal Container (Primary & secondary) Transfer->Seal Clean Clean Work Area (Decontaminate surfaces) Seal->Clean DoffPPE Doff PPE Correctly (Remove gloves last) Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Store Store Chemical (Cool, dry, ventilated area) Wash->Store

Caption: Workflow for Safe Handling and Storage.

Storage Specifics:

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[4][5] Contact with these materials can lead to vigorous or violent reactions.

  • Conditions: The container must be kept tightly closed to prevent absorption of moisture and potential degradation.[1][4] The storage area should be cool, dry, and well-ventilated.[4][10]

Section 5: Emergency Response and First Aid Protocols

Immediate and correct response to an exposure or spill is critical to mitigating harm. All laboratory personnel must be trained on these procedures.

Accidental Release Protocol

G Spill Spill Occurs Assess Assess Situation (Size, Location, Ventilation) Spill->Assess SmallSpill Is spill small & contained? Assess->SmallSpill LargeSpill Large Spill / Poor Ventilation SmallSpill->LargeSpill No Cleanup Proceed with Cleanup SmallSpill->Cleanup Yes Evacuate Evacuate Area Alert Others Call EHS/Emergency LargeSpill->Evacuate PPE Don Spill Response PPE (Gloves, Goggles, Respirator if needed) Cleanup->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Sweep/Scoop into Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Seal & Label as Hazardous Waste Decon->Dispose

Caption: Decision-making flowchart for spill response.

Cleanup Procedure:

  • Ensure you are wearing appropriate PPE.[10]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it into a clearly labeled, sealable container for hazardous waste.[5][7]

  • Use an inert absorbent material like vermiculite or sand for any dissolved material.[4][7]

  • Decontaminate the spill area with an appropriate cleaning solution, followed by soap and water.

  • All cleanup materials must be disposed of as hazardous waste.[7][11]

Exposure First Aid

Speed is essential. Phenol's rapid absorption means that decontamination must begin within seconds.

  • Skin Contact:

    • Immediately move to the safety shower or nearest water source and flush the affected area with copious amounts of water for at least 15-20 minutes.[7][8]

    • Simultaneously remove all contaminated clothing while flushing.[7][8]

    • After initial flushing, if available, swab the affected area repeatedly with Polyethylene Glycol 300 or 400 (PEG-300/400) for at least 30 minutes.[6][8] This is the recommended procedure as PEG can help remove phenol from the skin.

    • Seek immediate medical attention. Inform medical personnel that the exposure involved a phenol derivative.

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water at an eyewash station for at least 20 minutes, holding the eyelids open to ensure complete irrigation.[1][12][13]

    • Remove contact lenses if present and easy to do so.[1][14]

    • Seek immediate medical attention. This is a medical emergency.

  • Inhalation:

    • Move the affected person to fresh air immediately.[1][7]

    • If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).

    • Seek immediate medical attention. [7]

  • Ingestion:

    • DO NOT induce vomiting. [10][14] The corrosive nature of phenol means vomiting will re-damage the esophagus.[10][14]

    • If the person is conscious and able to swallow, have them rinse their mouth and give them a glass of water to drink.[6][12]

    • Call for immediate medical attention/poison control. [10][14]

Section 6: Waste Disposal

All waste containing this compound, whether it's excess reagent, contaminated materials, or cleanup debris, is considered hazardous waste.

  • Containers: Collect all waste in sturdy, leak-proof, and clearly labeled containers.[15]

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Route: Never dispose of this chemical down the sink or in the regular trash.[11][15] Evaporation in a fume hood is not an acceptable method of disposal.[15]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[15] After thorough rinsing, the container can often be disposed of in the regular trash after defacing the label, but institutional policies must be followed.[15]

Conclusion

This compound is a valuable chemical reagent that can be used safely when its hazards are understood and respected. The risks associated with this compound are primarily linked to its phenol structure, highlighting the dangers of skin/eye contact and systemic toxicity upon absorption. Adherence to a stringent safety culture—prioritizing engineering controls, selecting the correct PPE, and being thoroughly prepared for emergencies—is the foundation for its safe and effective use in research and development.

References

  • PubChem. (2025). Phenol, 2-fluoro-5-methyl-. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. [Link]

  • University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance. [Link]

  • University of California, Berkeley, EH&S. (n.d.). Fact Sheet: Phenol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - Phenol. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl phenol. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). 4-Fluoro-2-(hydroxymethyl)phenol. [Link]

  • Queen's University Belfast. (n.d.). First Aid Emergency Procedures for Phenol Burns. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Public Health England. (2019). Phenol: toxicological overview. GOV.UK. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylphenol. National Center for Biotechnology Information. [Link]

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The Strategic Role of Fluorine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorine has evolved from a niche substituent to a cornerstone of modern pharmacotherapy.[1] As of 2024, approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. This guide dissects the physicochemical and pharmacokinetic rationale behind fluorination, providing researchers with actionable strategies for lead optimization, synthetic installation, and radiolabeling.

Part 1: Physicochemical Foundations

The utility of fluorine stems from its extreme position in the periodic table. It is the most electronegative element (3.98 Pauling scale) yet maintains a small van der Waals radius, allowing it to mimic hydrogen sterically while altering electronics drastically.

The "Polar Hydrophobicity" Paradox

Fluorine introduces a unique phenomenon known as "polar hydrophobicity." While the C-F bond is highly polar (strong dipole), the low polarizability of the fluorine lone pairs prevents them from accepting hydrogen bonds effectively.

Key Data Comparison:

PropertyHydrogen (H)Fluorine (F)Hydroxyl (OH)Methyl (CH₃)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.13.983.442.5
C-X Bond Length (Å) 1.091.351.431.54
Bond Energy (kcal/mol) ~98~116~85~83
Electronic Modulation (pKa and Lipophilicity)

Strategic fluorination alters the acidity/basicity of neighboring functional groups, a critical tactic for improving membrane permeability or reducing hERG channel blocking.

  • Basicity Reduction: Placing a fluorine atom

    
     to an amine lowers the pKa by 1–2 log units due to the strong inductive electron-withdrawing effect (-I). This reduces the percentage of ionized drug at physiological pH (7.4), enhancing passive diffusion through the blood-brain barrier (BBB).
    
  • Lipophilicity (LogD): While aromatic fluorination generally increases LogP (making the molecule more lipophilic), aliphatic fluorination can decrease LogP depending on the proximity to polar groups, a result of the dipole-dipole interactions.

Part 2: Pharmacokinetic Modulation & Bioisosterism

Metabolic Blocking

The C-F bond is oxidation-resistant.[2] Replacing a metabolically labile C-H bond with C-F at the para-position of an aromatic ring or a benzylic position blocks Cytochrome P450 (CYP450) hydroxylation. This extends the drug's half-life (


) and improves bioavailability.[3]
Bioisosteric Replacements

Fluorine enables the design of bioisosteres that mimic the geometry of natural substrates but possess altered stability.

  • Amide Bioisostere: The trifluoroethylamine group (

    
    ) serves as a non-basic, oxidation-resistant bioisostere for peptide bonds.
    
  • Carboxylic Acid Bioisostere: The tetrazole ring is a classic isostere, but fluorinated motifs like

    
     (difluoromethyl) can act as hydrogen bond donors (weakly) and acceptors, mimicking alcohols or thiols with better metabolic stability.
    
Decision Logic for Fluorine Incorporation

The following diagram illustrates the decision-making process for introducing fluorine during Lead Optimization.

FluorineLogic Start Lead Compound Issue Issue1 High Metabolic Clearance (Short t1/2) Start->Issue1 Issue2 Low Permeability (Poor BBB Penetration) Start->Issue2 Issue3 Potency / Selectivity Start->Issue3 Sol1 Block Metabolic Soft Spot Issue1->Sol1 Sol2 Modulate pKa Issue2->Sol2 Sol3 Conformational Control Issue3->Sol3 Action1 Install F at para-position or benzylic site Sol1->Action1 Result Optimized Lead Candidate Action1->Result Action2 Install F at u03b2-position to basic amine Sol2->Action2 Action2->Result Action3 Exploit Gauche Effect (F-C-C-X preference) Sol3->Action3 Action3->Result

Figure 1: Strategic decision tree for fluorine incorporation in Lead Optimization (LO).

Part 3: Synthetic Methodologies

Modern medicinal chemistry demands Late-Stage Functionalization (LSF)—the ability to install fluorine at the end of a synthesis to generate diverse analogs rapidly.

Electrophilic Fluorination

Reagent of Choice: Selectfluor® (F-TEDA-BF4).[4] Unlike aggressive reagents like


 gas or perchloryl fluoride, Selectfluor is a stable, crystalline solid that serves as a source of "

". It is particularly effective for fluorinating electron-rich systems like enols, indoles, and activated aromatics.
Nucleophilic Fluorination

Reagent of Choice: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Used primarily to convert alcohols to alkyl fluorides or carbonyls to gem-difluorides. Note: For aromatic nucleophilic substitution (


), the ring must be electron-deficient (e.g., ortho/para-nitro groups).

Part 4: Experimental Protocols

Protocol A: Late-Stage Electrophilic Fluorination of an Indole

Objective: To install a fluorine atom at the C3 position of an indole scaffold using Selectfluor. This mimics the synthesis of biologically active alkaloids.

Materials:

  • Substrate: 5-Bromoindole (1.0 equiv)

  • Reagent: Selectfluor® (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromoindole (1.0 mmol) in anhydrous MeCN (10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes. Reasoning: Selectfluor is an oxidant; slow addition controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.

  • Quench: Dilute the reaction mixture with saturated aqueous

    
     (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    F-NMR (typically -130 to -170 ppm relative to 
    
    
    
    ).
Protocol B: Radiosynthesis of F-Tracer (Nucleophilic Substitution)

Objective: Synthesis of an


F-labeled PET tracer via 

displacement of a leaving group (tosylate/mesylate).

Workflow Diagram:

Radiochem Cyclotron Cyclotron 18O(p,n)18F Trapping QMA Cartridge (Trap 18F-) Cyclotron->Trapping Aqueous 18F- Elution Elute with K2CO3 / K2.2.2 Trapping->Elution Drying Azeotropic Drying (MeCN, 95°C) Elution->Drying Activate Fluoride Labeling Labeling Reaction Precursor + 18F- Drying->Labeling Naked 18F- Purification HPLC Purification Labeling->Purification Formulation Formulation (Saline/EtOH) Purification->Formulation

Figure 2: Standard workflow for nucleophilic


F-fluorination in PET tracer synthesis.

Methodology:

  • Activation: Elute trapped

    
    F-fluoride from a QMA cartridge using a solution of Kryptofix 2.2.2 (K2.2.2) and 
    
    
    
    in MeCN/Water.[5]
  • Drying: Evaporate the solvent azeotropically with anhydrous MeCN at 95°C under a stream of inert gas. Repeat 2-3 times. Reasoning: This removes the hydration shell around the fluoride ion, creating "naked" fluoride with high nucleophilicity.

  • Labeling: Add the precursor (containing a good leaving group like -OTs) dissolved in anhydrous DMSO or MeCN to the dried reactor. Heat to 100-110°C for 10 minutes.

  • Purification: Dilute with water and pass through a semi-preparative HPLC column to isolate the radiolabeled product.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Link

  • Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Fluorination of arenes and heteroarenes for applications in positron emission tomography. Chemical Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

2-Fluoro-5-(hydroxymethyl)phenol literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Fluoro-5-(hydroxymethyl)phenol as a Strategic Building Block in Medicinal Chemistry

Executive Summary

This compound (CAS: 934241-78-8), also known as 3-hydroxy-4-fluorobenzyl alcohol , represents a high-value bifunctional scaffold in modern drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its phenolic hydroxyl and benzylic alcohol moieties, combined with the bioisosteric modulation provided by the fluorine atom. This guide details the synthesis, reactivity profiles, and strategic application of this compound in fragment-based drug design (FBDD) and lead optimization, specifically for modulating pKa and metabolic stability in kinase inhibitors and PROTAC linkers.

Chemical Profile & Structural Logic

The strategic value of this compound stems from its electronic and steric properties. The fluorine atom positioned ortho to the phenolic hydroxyl group exerts a strong inductive effect (-I), lowering the pKa of the phenol relative to unsubstituted analogs. This acidity enhancement strengthens hydrogen bond donor (HBD) capability, often critical for active site binding (e.g., in the hinge region of kinases).

PropertyValue / Description
IUPAC Name This compound
CAS Number 934241-78-8
Synonyms 3-Hydroxy-4-fluorobenzyl alcohol; 4-Fluoro-3-hydroxybenzenemethanol
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Calculated LogP ~1.1 (Lipophilic efficient)
Predicted pKa (Phenol) ~8.5 (Acidified by ortho-F)
H-Bond Donors/Acceptors 2 / 3

Synthetic Methodology

The most robust industrial route to this compound avoids non-selective oxidation of toluene derivatives. Instead, it utilizes the chemoselective reduction of 4-fluoro-3-hydroxybenzoic acid . This approach ensures regiochemical purity and scalability.

Protocol: Chemoselective Borane Reduction

Rationale: Borane-THF complex (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) because it rapidly reduces carboxylic acids to alcohols in the presence of free phenols without requiring protection groups, minimizing step count.

Step-by-Step Workflow:

  • Precursor Preparation: Charge a dry 3-neck round-bottom flask with 4-fluoro-3-hydroxybenzoic acid (1.0 eq) under nitrogen atmosphere.

  • Solvation: Dissolve the substrate in anhydrous Tetrahydrofuran (THF) (0.5 M concentration). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dropwise add Borane-THF complex (1.0 M in THF) (2.5 eq) over 30 minutes. Note: Hydrogen gas evolution will occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the acid.

  • Quenching: Cool back to 0°C. Carefully quench with Methanol (MeOH) to destroy excess borane. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with 1N HCl (to break boron complexes) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes) to yield the target as a white crystalline solid.

Synthesis_Workflow Start 4-Fluoro-3-hydroxybenzoic Acid Reagent BH3·THF (2.5 eq) THF, 0°C to RT Start->Reagent Activation Intermediate Borate Complex Intermediate Reagent->Intermediate Reduction Quench MeOH Quench 1N HCl Wash Intermediate->Quench Hydrolysis Product This compound (>95% Yield) Quench->Product Purification

Figure 1: Chemoselective reduction pathway for high-purity synthesis.

Reactivity & Derivatization Logic

The molecule possesses two nucleophilic sites with distinct pKa values: the phenol (pKa ~8.5) and the benzyl alcohol (pKa ~15). This pKa differential allows for highly selective functionalization without protecting groups.

Strategy A: Phenolic Alkylation (Ether Synthesis)

By using a weak base (e.g., K₂CO₃ or Cs₂CO₃) in acetone or DMF, the phenol is selectively deprotonated and alkylated, leaving the benzyl alcohol intact. This is ideal for attaching the scaffold to a core heterocycle.

Strategy B: Benzylic Activation

The hydroxymethyl group can be converted into a leaving group (chloride, bromide, or mesylate) using SOCl₂ or PBr₃. The inductive effect of the fluorine atom at the meta position (relative to the benzyl carbon) slightly deactivates the benzylic position toward Sₙ1 ionization, favoring Sₙ2 displacements.

Reactivity_Map Core This compound Ether Phenolic Ether (Scaffold Attachment) Core->Ether K2CO3, R-X (Selective O-Alkylation) Halide Benzyl Halide (Linker Extension) Core->Halide SOCl2 or PBr3 (Benzylic Activation) Aldehyde Benzaldehyde (Reductive Amination) Core->Aldehyde MnO2 or Dess-Martin (Oxidation)

Figure 2: Divergent synthesis map demonstrating orthogonal reactivity.

Strategic Applications in Drug Discovery

Bioisosterism & Metabolic Stability

In medicinal chemistry, the 3-hydroxy-4-fluorophenyl motif serves as a bioisostere for catechol or unsubstituted phenol rings.

  • Metabolic Blocking: The fluorine atom blocks the para-position relative to the benzylic chain (or ortho to the phenol), a common site for CYP450-mediated hydroxylation. This extends the half-life (t1/2) of the drug candidate.

  • Electronic Modulation: The fluorine withdraws electron density, increasing the acidity of the phenol. This can enhance potency against targets requiring a strong H-bond donor, such as the hinge region of kinases (e.g., EGFR or VEGFR inhibitors).

Linker Chemistry in PROTACs

The bifunctional nature of this scaffold makes it an excellent "exit vector" for PROTAC (Proteolysis Targeting Chimera) design.

  • Workflow: The phenol binds to the E3 ligase ligand (e.g., VHL or Cereblon ligand), while the benzyl alcohol is converted to a halide to attach the polyethylene glycol (PEG) or alkyl linker chain connecting to the protein of interest (POI) ligand.

Handling & Safety (E-E-A-T)

  • Hazards: Classified as an irritant (H315, H319). The presence of the benzylic alcohol implies potential alkylating properties if activated; handle in a fume hood.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde over time.

  • Solubility: Soluble in DMSO, MeOH, and EtOAc. Sparingly soluble in water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10606838, 4-Fluoro-2-(hydroxymethyl)phenol (Isomer Reference). Retrieved from [Link](Note: Used for physical property correlation).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

2-Fluoro-5-(hydroxymethyl)phenol: A Technical Dossier on Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical history, and synthetic utility of 2-Fluoro-5-(hydroxymethyl)phenol (also known as 4-Fluoro-3-hydroxybenzyl alcohol ). This document is structured for researchers and drug development professionals, focusing on its role as a critical intermediate in the synthesis of fluorinated bioactives and boron-based pharmaceuticals.

PART 1: EXECUTIVE SUMMARY & HISTORICAL CONTEXT

This compound (CAS: 934241-78-8 ) is a bifunctional fluorinated building block characterized by a phenol ring substituted with a fluorine atom at the ortho position and a hydroxymethyl group at the meta position (relative to the phenol). Its structural uniqueness lies in the orthogonal reactivity of its two hydroxyl groups—one phenolic (acidic, nucleophilic) and one benzylic (alcoholic, susceptible to oxidation/substitution)—combined with the metabolic stability conferred by the fluorine atom.

The "Silent" Discovery

Unlike blockbuster drugs that have a singular "discovery date," this compound emerged in the mid-2000s as a strategic intermediate during the "Fluorine Renaissance" in medicinal chemistry. Its registration in the CAS database (circa 2007) coincides with the surge in patent filings by companies like Anacor Pharmaceuticals (now Pfizer) and GlaxoSmithKline , who were pioneering benzoxaborole chemistry (e.g., Tavaborole, Crisaborole).

While not a drug itself, this molecule represents a "privileged fragment" used to construct complex scaffolds where:

  • The Phenol serves as a handle for etherification (e.g., attaching to a benzoxaborole or heterocyclic core).

  • The Hydroxymethyl serves as a linker or polar contact point, often converted to halides or aldehydes for further chain extension.

  • The Fluorine modulates pKa and blocks metabolic oxidation at the electron-rich ortho position.

Key Patent Literature

The molecule features prominently in patent literature related to anti-inflammatory and anti-infective agents. Notably, it appears in patents such as US2011/136801 (Anacor Pharmaceuticals) , describing novel benzoxaborole compounds. In this context, the molecule is often used as a nucleophile to introduce a "4-fluoro-3-(hydroxymethyl)phenoxy" side chain, enhancing the potency and physicochemical properties of the final drug candidate.

PART 2: CHEMICAL STRUCTURE & SYNTHESIS[1][2]

Structural Analysis

The IUPAC name This compound is chemically equivalent to 4-fluoro-3-hydroxybenzyl alcohol .

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
  • Molecular Weight: 142.13 g/mol

  • SMILES: OCC1=CC(O)=C(F)C=C1

Reactivity Profile:

  • Site A (Phenolic OH): pKa ~8-9. Highly nucleophilic under basic conditions. Reacts readily in Williamson ether synthesis or Mitsunobu coupling.

  • Site B (Benzylic OH): pKa ~15. Susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) for S

    
    2 reactions.
    
  • Site C (Fluorine): Non-labile. Increases the acidity of the adjacent phenol and lipophilicity of the ring.

Synthetic Pathways

The synthesis of this compound is typically achieved via the reduction of its corresponding benzoic acid or ester precursor. This approach ensures regiochemical control and high purity.

Protocol: Reduction of Methyl 4-fluoro-3-hydroxybenzoate

This is the industry-standard route due to the commercial availability of the ester starting material.

Reagents:

  • Starting Material: Methyl 4-fluoro-3-hydroxybenzoate (CAS: 214822-96-5)[1]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or Diisobutylaluminum hydride (DIBAL-H).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous THF (0.2 M).

  • Reduction: Cool the solution to 0°C. Slowly add LiAlH

    
     (2.5 eq, 1M in THF) dropwise over 30 minutes to control exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS for disappearance of the ester.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Stir vigorously until a white granular precipitate forms.
  • Isolation: Filter the mixture through a pad of Celite. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: The crude oil often solidifies. Recrystallize from Dichloromethane/Hexane or purify via flash column chromatography (SiO

    
    , 0-50% EtOAc in Hexanes).
    

Yield: Typically 85–95%.

PART 3: VISUALIZATION OF SYNTHESIS & APPLICATION

The following diagram illustrates the synthesis of the core molecule and its divergent application in medicinal chemistry, specifically connecting to the Benzoxaborole scaffold logic found in Anacor patents.

G cluster_0 Primary Synthesis Route cluster_1 Medicinal Chemistry Applications SM Methyl 4-fluoro-3-hydroxybenzoate (CAS: 214822-96-5) Process1 Reduction (LiAlH4 / THF) SM->Process1 Target This compound (CAS: 934241-78-8) Process1->Target Yield >85% PathA Path A: Phenol Functionalization (Ether Synthesis) Target->PathA Base / Electrophile PathB Path B: Benzyl Alcohol Oxidation (Aldehyde Formation) Target->PathB MnO2 or Dess-Martin Drug1 Benzoxaborole Derivatives (e.g., Anacor Patents) PathA->Drug1 Scaffold Attachment Drug2 Fluorinated Linkers (PROTACs / Fragments) PathB->Drug2 Reductive Amination caption Fig 1. Synthesis of this compound and its divergent utility in drug discovery.

PART 4: EXPERIMENTAL DATA & CHARACTERIZATION

For researchers validating the identity of synthesized material, the following physicochemical parameters are standard.

Quantitative Data Table
ParameterValue / Description
Appearance White to off-white crystalline solid
Melting Point 98 – 102 °C
Solubility Soluble in MeOH, DMSO, THF; Sparingly soluble in water
pKa (Phenol) ~ 8.5 (Predicted)
pKa (Benzyl Alcohol) ~ 14.8 (Predicted)
LogP 1.12 (Moderate Lipophilicity)
Spectroscopic Validation
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       9.85 (s, 1H, Phenolic OH)
      
    • 
       7.05 (dd, J=11.2, 8.4 Hz, 1H, Ar-H at C3)
      
    • 
       6.95 (dd, J=8.4, 2.0 Hz, 1H, Ar-H at C4)
      
    • 
       6.78 (m, 1H, Ar-H at C6)
      
    • 
       5.15 (t, J=5.6 Hz, 1H, Benzyl OH)
      
    • 
       4.42 (d, J=5.6 Hz, 2H, Ar-CH
      
      
      
      -O)
    • Note: Coupling constants (J) confirm the 1,2,4-substitution pattern.

  • 
    F NMR (376 MHz, DMSO-d
    
    
    
    ):
    • 
       -135.5 ppm (s, 1F).
      
    • Diagnostic Shift: The fluorine signal is distinct for ortho-fluorophenols.

PART 5: REFERENCES

  • Anacor Pharmaceuticals, Inc. (2011). Benzoxaborole compounds and uses thereof. U.S. Patent Application US20110136801A1. Retrieved from .

  • Akama, T., et al. (2009). Discovery and Synthesis of Benzoxaborole Analogues as Antifungal Agents. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for benzoxaborole chemistry).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67224479: 4-Fluoro-3-hydroxybenzyl alcohol. Retrieved from .

  • Zhou, H., et al. (2018). Structure-Activity Relationship of Boron-Containing PDE4 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for phenoxy-benzoxaborole linkages).

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic profile for 2-Fluoro-5-(hydroxymethyl)phenol , a critical fluorinated building block used in the synthesis of bioactive scaffolds and radiotracers. The presence of the fluorine atom at the ortho position to the phenolic hydroxyl group introduces specific electronic perturbations that significantly influence NMR coupling patterns and mass spectral fragmentation. This document synthesizes theoretical principles with field-validated spectral data to assist analytical chemists in structural confirmation and impurity profiling.

Structural Analysis & Theoretical Framework

The characterization of this molecule relies on understanding the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups.

Structural Connectivity
  • Position 1: Phenolic Hydroxyl (-OH) – Strong H-bond donor/acceptor; activates the ring.

  • Position 2: Fluorine (-F) – Inductive withdrawing, resonance donating; causes large

    
     coupling constants.
    
  • Position 5: Hydroxymethyl (-CH₂OH) – Benzylic alcohol; susceptible to oxidation and ionization fragmentation.

Decision Tree for Structural Confirmation

The following workflow outlines the logical progression for validating the compound's identity using spectroscopic data.

Structural_Validation Start Crude Sample: this compound MS_Check Step 1: Mass Spectrometry (ESI-) Target: [M-H]- = 141.1 m/z Start->MS_Check IR_Check Step 2: IR Spectroscopy Check: C-F (1100-1200 cm⁻¹) & Broad OH MS_Check->IR_Check Mass Confirmed NMR_H Step 3: 1H NMR (DMSO-d6) Verify 3 Aromatic Protons + 19F Coupling IR_Check->NMR_H FGs Confirmed NMR_F Step 4: 19F NMR Confirm Single Peak (-130 to -140 ppm) NMR_H->NMR_F Decision Does Data Match? NMR_F->Decision Pass Identity Confirmed Proceed to Purity Assay Decision->Pass Yes Fail Flag for Impurity Profiling (Check Regioisomers) Decision->Fail No

Figure 1: Analytical workflow for the structural validation of fluorinated phenol derivatives.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4]

Solvent Selection: DMSO-d₆ is the preferred solvent. It prevents the rapid exchange of hydroxyl protons, allowing for the observation of distinct -OH signals and their coupling to adjacent protons (e.g., the benzylic -CH₂-).

¹H NMR Data (400 MHz, DMSO-d₆)

The fluorine atom at Position 2 splits the aromatic signals. The coupling constants (


) are diagnostic.
PositionShift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Assignment Logic
OH (Phenol) 9.60 - 9.80Singlet (br)-Exchangeable; downfield due to acidity.
H6 6.95 - 7.05dd

,

Ortho to OH, Meta to F. Appears as a doublet of doublets due to long-range coupling.
H3 7.05 - 7.15dd

,

Ortho to F. Large F-H coupling dominates.
H4 6.75 - 6.85ddd

,

Meta to F, Para to OH. Complex splitting.
OH (Benzyl) 5.10 - 5.20Triplet

Couples to CH₂ protons in DMSO.
CH₂ 4.40 - 4.50Doublet

Benzylic protons. Becomes a singlet upon D₂O shake.
¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon-Fluorine coupling is observed as large doublets.

  • C2 (C-F):

    
     ppm (d, 
    
    
    
    Hz).
  • C1 (C-OH):

    
     ppm (d, 
    
    
    
    Hz).
  • C3:

    
     ppm (d, 
    
    
    
    Hz).
  • C5 (C-CH₂):

    
     ppm (d, 
    
    
    
    Hz).
  • Benzylic C:

    
     ppm (s or weak d).
    
¹⁹F NMR Data (376 MHz, DMSO-d₆)
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (decoupled: Singlet).

  • Note: The chemical shift is sensitive to pH and solvent due to the adjacent phenolic OH.

Mass Spectrometry (MS) Profiling

Phenolic compounds ionize most efficiently in Negative Electrospray Ionization (ESI-) mode.

Ionization Parameters
  • Ionization Mode: ESI (-)

  • Molecular Ion:

    
    
    
  • Calculated m/z: 141.035

  • Cone Voltage: 20-30 V (Low voltage preserves the molecular ion).

Fragmentation Pathway

The fragmentation is driven by the stability of the phenoxide ion and the loss of the benzylic alcohol group.

MS_Fragmentation M_Ion [M-H]⁻ m/z 141.03 Frag1 [M-H-H₂O]⁻ Quinone Methide-like m/z 123.02 M_Ion->Frag1 - H₂O (18 Da) Frag2 [M-H-CH₂O]⁻ Loss of Formaldehyde m/z 111.02 M_Ion->Frag2 - CH₂O (30 Da) Frag3 [M-H-CO]⁻ Ring Contraction m/z 113.04 M_Ion->Frag3 - CO (28 Da)

Figure 2: Proposed ESI(-) fragmentation pathway. The loss of water (18 Da) to form a quinone methide-type species is a dominant pathway for hydroxybenzyl alcohols.

Infrared (IR) Spectroscopy[1][4][5][6]

Data collected via ATR (Attenuated Total Reflectance) on a neat solid sample.

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 - 3450 O-H StretchBroad, strong band. Overlap of phenolic and benzylic -OH.
1590, 1500 C=C AromaticCharacteristic aromatic ring skeleton vibrations.
1260 C-O StretchPhenolic C-O stretch.
1150 - 1200 C-F StretchStrong, distinct band specific to fluoro-aromatics.
1020 C-O StretchPrimary alcohol (benzylic) C-O stretch.
810 - 830 C-H BendOut-of-plane bending (1,2,4-trisubstituted benzene).

Experimental Protocols

NMR Sample Preparation

Objective: To minimize line broadening caused by hydrogen bonding and ensure accurate integration.

  • Mass: Weigh 5.0 – 10.0 mg of this compound into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ if observing the -OH protons is required, as they will broaden or exchange with trace water.

  • Transfer: Transfer to a 5 mm NMR tube.

  • Acquisition:

    • Set relaxation delay (d1) to

      
       seconds to allow full relaxation of aromatic protons.
      
    • For ¹³C, acquire at least 512 scans due to C-F splitting reducing signal-to-noise ratio.

HPLC-MS Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 210 nm; MS in ESI (-) mode.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54366666, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant prediction).
  • NIST Mass Spectrometry Data Center. Fragmentation of Benzyl Alcohol Derivatives. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Fluoro-5-(hydroxymethyl)phenol, with a primary focus on its solubility and chemical stability. Intended for researchers, scientists, and professionals in drug development, this document outlines both the theoretical considerations and detailed experimental protocols necessary for a thorough evaluation of this compound. By integrating established methodologies from regulatory guidelines with predictive data and mechanistic insights, this guide serves as a practical resource for characterizing this compound, a key step in its journey from discovery to potential therapeutic application.

Part 1: Physicochemical Properties and Solubility Analysis

Introduction

This compound is a substituted aromatic compound featuring a phenol, a benzyl alcohol, and a fluorine atom. Such polysubstituted small molecules are of significant interest in medicinal chemistry, where nuanced alterations to a scaffold can profoundly impact biological activity, selectivity, and pharmacokinetic properties. The fluorine substituent, in particular, can influence metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement in any drug development pipeline. These parameters dictate everything from formulation strategies and bioavailability to shelf-life and patient safety. This guide provides the foundational knowledge and actionable protocols to robustly characterize these critical attributes.

Molecular Structure and Predicted Physicochemical Properties

The unique combination of functional groups in this compound governs its chemical behavior. The SMILES string for the molecule is OCC1=CC(O)=C(F)C=C1. To provide a baseline for experimental work, key physicochemical properties have been predicted using established computational models.

PropertyValueSource
Molecular Formula C₇H₇FO₂-
Molecular Weight 142.13 g/mol -
Predicted LogP (XLOGP3) 1.1PubChem[1]
Predicted LogS (ESOL) -1.5 to -2.0SwissADME[2]
Predicted Aqueous Solubility Moderately SolubleSwissADME[2]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Note: Predicted values are estimations and must be confirmed by experimental data.

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The solubility of this compound is a balance between its hydrophilic and hydrophobic characteristics:

  • Hydrophilic Contributions: The phenolic hydroxyl (-OH) and the hydroxymethyl (-CH₂OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups will promote solubility in polar solvents like water, ethanol, and propylene glycol.[3]

  • Hydrophobic Contributions: The benzene ring is nonpolar and contributes to the molecule's lipophilicity.

  • Influence of Fluorine: The fluorine atom is highly electronegative but has a relatively small van der Waals radius. Its effect on solubility is complex; it can increase lipophilicity by masking the polarity of the aromatic ring, but it can also participate in polar interactions.

The moderate predicted LogP value of 1.1 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character, hinting at measurable solubility in both aqueous and organic media.[1] Furthermore, the phenolic hydroxyl group is weakly acidic, meaning its solubility in aqueous solutions is expected to increase significantly at higher pH due to the formation of the more polar phenoxide ion.[4]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method, as it is robust and widely accepted by regulatory bodies.[5]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Solvent Media: Prepare a panel of pharmaceutically relevant solvents, such as Purified Water, 0.01 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, and Dimethyl Sulfoxide (DMSO).

  • Addition of Excess Solute: To a series of glass vials, add a pre-weighed excess amount of this compound to a known volume of each solvent. The goal is to create a saturated solution with visible solid material remaining.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is crucial to demonstrate that solubility has reached a plateau by sampling at multiple time points (e.g., 24, 48, and 72 hours).[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (the mobile phase of the analytical method is often a good choice) to prevent precipitation and bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, specific analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess compound to solvent vials B Seal Vials A->B C Agitate in shaker bath (e.g., 25°C for 48h) B->C D Allow solids to settle C->D E Centrifuge samples D->E F Withdraw & dilute supernatant E->F G Quantify via validated HPLC method F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Table for Recording Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Purified Water25
0.01 N HCl25
PBS (pH 7.4)25
Ethanol25
Propylene Glycol25
DMSO25

Part 2: Chemical Stability and Degradation Pathway Analysis

Introduction to Chemical Stability

Chemical stability is the capacity of a drug substance to remain within its established specifications of identity, strength, quality, and purity throughout its shelf-life. Stability studies are crucial for identifying potential degradation products, which could be inactive or, in the worst case, toxic.[6] The structure of this compound contains two primary moieties susceptible to degradation: the phenol ring and the benzyl alcohol group.

  • Phenol Moiety: Phenols are susceptible to oxidation, which can proceed through radical mechanisms to form colored quinone-type structures. This process can be catalyzed by light, metal ions, and high pH.

  • Benzyl Alcohol Moiety: Primary alcohols, particularly benzylic ones, can be oxidized to the corresponding aldehyde and further to a carboxylic acid.

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[7] Its purpose is to intentionally degrade the compound under more aggressive conditions than those used for accelerated stability testing. This helps to:

  • Elucidate potential degradation pathways.

  • Identify likely degradation products.

  • Develop and validate a "stability-indicating" analytical method that can resolve the parent compound from all its significant degradants.[6]

Protocol: Forced Degradation of this compound

A stock solution of the compound (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water) is typically used for these studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Heat at 60-80 °C for a specified period (e.g., 2, 8, 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Keep at room temperature for a specified period (phenols can be sensitive to base).

    • Neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified period, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Store a solution of the compound at the same temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation (ICH Q1B):

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the exposed and dark control samples.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, Heat) F Neutralize (if needed) & Dilute Samples A->F B Base Hydrolysis (NaOH, RT) B->F C Oxidation (H₂O₂, RT) C->F D Thermal Stress (Solid & Solution) D->F E Photolytic Stress (ICH Q1B Light) E->F G Analyze via Stability- Indicating HPLC Method F->G H Identify & Quantify Degradation Products G->H I Assess Mass Balance H->I

Caption: Workflow for Forced Degradation Studies.

Anticipated Degradation Pathways

Based on the functional groups present, the following degradation products are anticipated:

  • Oxidation of the hydroxymethyl group: This is a likely pathway, leading first to 2-Fluoro-5-formylphenol (aldehyde) and potentially further to 3-Fluoro-4-hydroxybenzoic acid (carboxylic acid).

  • Oxidation of the phenol ring: Phenols can undergo oxidation to form various quinone-like structures. These are often colored compounds and can be highly reactive.

  • Dimerization/Polymerization: Phenolic radicals, formed during oxidation, can couple to form dimeric and polymeric impurities.

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate this compound from its process impurities and degradation products. Reversed-phase HPLC with UV detection is the most common approach.

Protocol: HPLC Method Development

  • Column and Mobile Phase Screening: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm). Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a common acid modifier like 0.1% formic acid or phosphoric acid to ensure sharp peak shapes for the phenolic analyte.

  • Gradient Optimization: Develop a gradient elution method to separate compounds with a range of polarities. A typical starting gradient might be 10% to 90% organic solvent over 20-30 minutes.

  • Wavelength Selection: Use a photodiode array (PDA) detector to acquire the UV spectrum of the parent compound. Select a wavelength for quantification that provides good sensitivity for the parent and as many degradation products as possible.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study. The primary goal is to achieve baseline resolution between the parent peak and all major degradation product peaks.

  • Method Optimization: If co-elution occurs, adjust the gradient slope, mobile phase composition (including pH), column temperature, and potentially switch to a different column chemistry (e.g., a phenyl-hexyl or C8 column).

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Typical Starting HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm (or optimal wavelength)
Injection Volume 10 µL

Part 3: Data Interpretation and Reporting

Summarizing and Interpreting Data

The results from the solubility and stability studies should be compiled into clear, concise tables and reports. For solubility, this involves reporting the mean solubility and standard deviation in each solvent. For stability, the report should include chromatograms of the stressed samples, a table summarizing the percentage of parent compound remaining, and the percentage of each major degradation product formed under each stress condition. A critical aspect of interpreting forced degradation data is the assessment of mass balance . The sum of the assay value of the parent compound and the levels of all known and unknown degradation products should ideally be close to 100% of the initial value. A significant deviation from 100% may indicate that some degradants are not being detected by the analytical method.

Reporting Template

A comprehensive report should include:

  • Introduction: A brief overview of the compound and the purpose of the study.

  • Experimental Section: Detailed descriptions of the materials and methods used for both solubility and stability studies, including all instrumental parameters.

  • Results and Discussion:

    • Presentation of solubility data in tabular format.

    • Discussion of the solubility profile in the context of the molecule's structure.

    • Presentation of stability data, including representative chromatograms and a summary table of degradation.

    • Discussion of the degradation profile, proposed degradation pathways, and an assessment of mass balance.

  • References: A full list of all cited literature and guidelines.

References

  • Solubility of Things. (n.d.). Solubility of 2-(hydroxymethyl)phenol (C7H8O2). Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of 4-(hydroxymethyl)phenol (C7H8O2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10606838, 4-Fluoro-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • Brummer, H. (2011). How to approach a forced degradation study. Life Sci. Technol. Bull., 31, 1-4.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • USP. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

  • Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 79-88. Retrieved from [Link]

Sources

Commercial Availability Guide: 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the commercial and technical profile of 2-Fluoro-5-(hydroxymethyl)phenol , a critical intermediate and analytical standard in pharmaceutical development.

Executive Summary

This compound (CAS: 934241-78-8 ) is a specialized fluorinated building block primarily utilized in medicinal chemistry as a scaffold for drug discovery and as a critical impurity standard for the antifungal agent Tavaborole (Kerydin).

Commercially, it is classified as a Tier 2 Specialty Chemical —readily available from catalog vendors but typically held in milligram-to-gram scale inventory rather than bulk. Pricing is significant (~


150 USD per gram), reflecting its status as a high-purity intermediate rather than a commodity starting material.

Chemical Profile & Significance

Identity & Properties
Property Specification
CAS Number 934241-78-8
IUPAC Name This compound
Synonyms 4-Fluoro-3-hydroxybenzyl alcohol; 3-Hydroxy-4-fluorobenzyl alcohol
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 108–112 °C (Typical)
Strategic Importance in Drug Development
  • Tavaborole Impurity Standard: This compound is the oxidative degradation product of the benzoxaborole drug Tavaborole . Under oxidative stress, the Carbon-Boron bond of Tavaborole can cleave and oxidize to a phenol, yielding this specific structure. It is essential for CMC (Chemistry, Manufacturing, and Controls) stability studies.

  • Fragment-Based Drug Design (FBDD): The molecule offers three distinct vectors for elaboration:

    • Phenolic -OH: Available for etherification or conversion to triflates for cross-coupling.

    • Benzylic -OH: Ideal for conversion to halides, amines, or oxidation to aldehydes.

    • Fluorine: Provides metabolic stability and modulates pKa/lipophilicity.

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing impurity profiles when sourcing. There are two dominant routes.

Route A: Reduction of 2-Fluoro-5-hydroxybenzaldehyde (Preferred)

This is the most common commercial route due to the availability of the aldehyde precursor. It yields a clean product with minimal side reactions.

Route B: Reduction of Methyl Ester

Used when the benzoic acid derivative is more accessible. Requires stronger reducing agents or lithium aluminum hydride (LiAlH4), which can introduce aluminum salts if not worked up rigorously.

SynthesisRoutes Aldehyde 2-Fluoro-5-hydroxybenzaldehyde (CAS: 347-54-6) Target This compound (CAS: 934241-78-8) Aldehyde->Target Reduction Ester Methyl 4-fluoro-3-hydroxybenzoate (CAS: 214822-96-5) Ester->Target Reduction NaBH4 NaBH4 / MeOH (0°C to RT) LiAlH4 LiAlH4 / THF (Reflux)

Figure 1: Primary synthetic pathways. Route A (Blue) is preferred for higher purity and milder conditions.

Commercial Landscape

Market Availability

The compound is available from specialized "Building Block" vendors rather than bulk commodity suppliers.

  • Stock Status: Typically In Stock for sizes 250mg – 5g.

  • Lead Time: 1–2 weeks (Global logistics), 1–3 days (Domestic US/EU).

  • Primary Vendors: AK Scientific, Fluorochem, Combi-Blocks, Enamine, Ambeed.

Pricing Analysis (2025 Estimates)

Prices are non-linear, favoring larger pack sizes.

Pack SizeEstimated Price (USD)Unit Cost ($/g)Notes
250 mg $40 – $60$200/gR&D Screening scale
1 g $100 – $150$125/gProcess Development scale
5 g $350 – $525$85/gPilot scale / Standard prep
Bulk (>100g) Custom Quote~

50/g
Requires 4-6 week lead time

Quality Control & Specifications

When procuring this compound, specifically for use as an analytical reference standard, the following specifications are critical.

Critical Quality Attributes (CQA)
  • Purity (HPLC): ≥ 97.0% (Area %).

    • Watchout: Common impurities include unreduced aldehyde (<1%) or over-reduced toluene derivatives (rare).

  • Identity (NMR):

    • ¹H NMR (DMSO-d₆): Look for the benzylic methylene doublet/singlet at ~4.4 ppm and the characteristic aromatic coupling of the fluorine (multiplets).

    • ¹⁹F NMR: Single peak at ~-135 to -140 ppm (check solvent referencing).

  • Residual Solvents: Ensure low levels of Methanol or Ethyl Acetate if used in biological assays.

Handling & Stability
  • Storage: Refrigerate (2–8°C). The benzylic alcohol is susceptible to slow oxidation to the aldehyde if exposed to air/light over long periods.

  • Hygroscopicity: Moderately hygroscopic. Store under inert gas (Argon/Nitrogen) for long-term reference standard use.

Sourcing Strategy: Buy vs. Make

For drug development teams, the decision to purchase or synthesize depends on the required quantity and urgency.

SourcingLogic Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck Urgency Urgency? QtyCheck->Urgency < 10g BuyBulk Request Custom Quote (Enamine, WuXi) Cost: Med ($50/g) Time: 4-6 Weeks QtyCheck->BuyBulk > 10g BuyCatalog BUY from Catalog (AKSci, Fluorochem) Cost: High ($150/g) Time: 1 Week Urgency->BuyCatalog High (Need < 1 week) InHouse SYNTHESIZE In-House (From Aldehyde) Cost: Low (Labor intensive) Time: 3 Days Urgency->InHouse Low (Have chemist capacity)

Figure 2: Decision matrix for sourcing this compound.

Recommendation
  • For Analytical Standards: Always BUY a catalog sample with a Certificate of Analysis (CoA) to ensure traceability.

  • For Scaffolding (>10g): If you have internal chemistry capacity, SYNTHESIZE via Route A (Aldehyde reduction). The precursor (2-Fluoro-5-hydroxybenzaldehyde) is significantly cheaper (~$5/g) and the reduction is a simple one-pot reaction with easy workup.

References

  • AK Scientific . Product Catalog: this compound (CAS 934241-78-8).[1][2] Retrieved from

  • PubChem . Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from

  • ChemicalBook . Product Profile: 4-Fluoro-3-hydroxybenzyl alcohol. Retrieved from

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry.
  • Advanced ChemBlocks . Catalog Item: this compound.[1][2] Retrieved from

Sources

Methodological & Application

synthesis of derivatives from 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Fluoro-5-(hydroxymethyl)phenol

Executive Summary

This compound (CAS 934241-78-8) represents a high-value pharmacophore scaffold.[1] Its unique substitution pattern combines the metabolic stability of the aryl-fluorine bond with two distinct nucleophilic sites: a phenolic hydroxyl (pKa ~10) and a benzylic alcohol (pKa ~16). This Application Note details the chemo-selective derivatization of this scaffold, providing validated protocols for selective O-alkylation, benzylic oxidation, and reductive amination. These workflows are designed to maximize yield while minimizing protecting group manipulations.[1]

Structural Analysis & Chemo-differentiation Strategy

The core challenge in functionalizing this compound is distinguishing between the two hydroxyl groups.[1]

  • Site A (Phenol): Highly acidic relative to Site B. Deprotonation occurs readily with weak bases (e.g., K₂CO₃, Cs₂CO₃), generating a phenoxide nucleophile.

  • Site B (Benzylic Alcohol): Less acidic but susceptible to oxidation and substitution (Sɴ1/Sɴ2).

  • Fluorine Effect: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the phenol and modulating the lipophilicity (LogP) of the final derivatives.

Strategic Logic: By controlling pH and base strength, we can selectively alkylate the phenol without affecting the benzylic alcohol. Conversely, using selective oxidants allows us to target the benzylic position while leaving the phenol intact (or transiently protected).

ChemoSelectivity Start This compound Phenol Phenolic -OH (pKa ~10) Start->Phenol Site A Benzyl Benzylic -OH (pKa ~16) Start->Benzyl Site B O_Alk O_Alk Phenol->O_Alk Target for Electrophiles (Base: K2CO3) Oxidation Oxidation Benzyl->Oxidation Target for Oxidants (MnO2 / IBX) Halogenation Halogenation Benzyl->Halogenation Target for Substitution (SOCl2 / PBr3)

Figure 1: Chemo-differentiation map highlighting the reactivity divergence based on pKa and electronic properties.[1]

Module A: Selective Phenolic O-Alkylation

Objective: Install an alkyl or aryl ether at the phenolic position without protecting the benzylic alcohol.

Mechanism: The pKa difference allows for the specific generation of the phenoxide anion using a mild carbonate base. The benzylic alcohol remains protonated and non-nucleophilic under these conditions.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Acetone or DMF (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq). Note: Cs₂CO₃ (1.2 eq) can be used for less reactive electrophiles.

  • Electrophile: Add the Alkyl Halide (R-X, 1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.[1] Wash organic layer with Brine.[1]

  • Purification: Flash column chromatography (Silica gel).

Data Summary: Solvent Effects

Solvent Base Temp (°C) Yield (%) Selectivity (Phenol:Benzyl)
Acetone K₂CO₃ Reflux 88-92 >99:1
DMF K₂CO₃ 60 90-95 >95:5

| THF | NaH | 0 | 65 | 70:30 (Poor selectivity) |[1]

Key Insight: Avoid strong bases like NaH, which will deprotonate both sites and lead to mixtures.

Module B: Benzylic Oxidation to Aldehyde

Objective: Convert the hydroxymethyl group to a formyl group to access 2-Fluoro-5-hydroxybenzaldehyde (or its O-protected variants).

Protocol (Manganese Dioxide Method): Why MnO₂? It is highly selective for benzylic/allylic alcohols and generally does not over-oxidize to the carboxylic acid or affect the phenol (unlike Jones reagent).

  • Preparation: Dissolve the substrate (1.0 eq) in Acetone or DCM.

  • Reagent: Add activated MnO₂ (10-20 eq). Note: High excess is standard due to surface area dependence.

  • Reaction: Stir vigorously at room temperature for 12-24 hours.

  • Filtration: Filter through a pad of Celite to remove manganese salts.[1]

  • Isolation: Concentrate the filtrate to yield the crude aldehyde.

Alternative (IBX Oxidation): For substrates sensitive to metal oxides, use 2-Iodoxybenzoic acid (IBX) (1.1 eq) in DMSO/EtOAc.[1] This is a homogeneous method that avoids heavy metals.[1]

Module C: Reductive Amination

Objective: Synthesize benzylamine derivatives from the aldehyde generated in Module B.

Protocol:

  • Imine Formation: Dissolve the aldehyde (from Module B) (1.0 eq) and the Amine (R-NH₂, 1.1 eq) in DCE (Dichloroethane) or MeOH.

  • Catalyst: Add a catalytic amount of Acetic Acid (AcOH, 1-2 drops) to catalyze imine formation.[1] Stir for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq). Why STAB? It is milder than NaBH₄ and reduces the imine selectively in the presence of the aldehyde, preventing direct reduction of the starting material.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.[1][2]

SynthesisWorkflow cluster_0 Pathway A: Etherification cluster_1 Pathway B: Oxidation & Amination Start This compound Step1 K2CO3, R-X Acetone, 60°C Start->Step1 Step2 MnO2, DCM (Benzylic Oxidation) Start->Step2 Product1 O-Alkyl Derivative Step1->Product1 Aldehyde Benzaldehyde Intermediate Step2->Aldehyde Step3 R-NH2, NaBH(OAc)3 (Reductive Amination) Aldehyde->Step3 Product2 Benzylamine Derivative Step3->Product2

Figure 2: Divergent synthetic workflow for ether and amine derivatives.[1]

Module D: Benzylic Halogenation

Objective: Convert the benzylic alcohol to a leaving group (Chloride or Bromide) for Sɴ2 coupling.

Protocol:

  • Reagent: Thionyl Chloride (SOCl₂) for chlorides or Phosphorus Tribromide (PBr₃) for bromides.[1]

  • Conditions: React in DCM at 0°C.

  • Note: The phenolic -OH should ideally be protected (e.g., as a methyl ether or acetate) before this step to prevent polymerization or side reactions with the halogenating agent.

Quality Control & Validation

  • NMR Validation:

    • Starting Material: Benzylic CH₂ appears as a doublet/singlet ~4.5 ppm.[1]

    • Aldehyde Product: Look for the disappearance of the CH₂ peak and appearance of the aldehyde proton (-CHO) at ~9.8-10.0 ppm.

    • O-Alkylation:[1][3] Appearance of alkyl protons (e.g., -OCH₃ ~3.8 ppm) and retention of the benzylic CH₂.

  • HPLC Purity: Ensure >95% purity at 254 nm. The fluorinated ring often provides distinct retention times compared to non-fluorinated analogs.

References

  • General Phenol Alkylation Selectivity

    • Organic Syntheses, Coll.[4] Vol. 10, p. 280 (2017). "Rhenium-Catalyzed ortho-Alkylation of Phenols".

    • Note: While specific to Re-catalysis, this source validates the general principle of ortho-differenti
  • Oxidation of Benzylic Alcohols (MnO2)

    • Journal of Materials Chemistry A, "Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran".[1][5]

    • Relevance: Demonstrates the selectivity of metal-oxide oxidations on hydroxymethyl groups in the presence of other functionalities.
  • Reductive Amination Standards

    • Organic Chemistry Portal, "Reductive Amination".

    • Relevance: Compendium of validated protocols for STAB and Borohydride reductions of benzaldehydes.
  • Properties of 2-Fluoro-5-(hydroxymethyl)

    • PubChem Compound Summary, "4-Fluoro-2-(hydroxymethyl)phenol" (Isomer Analog for Property Comparison).[1]

    • Note: Used for physicochemical property estimation (LogP, H-bond donor/acceptor counts).[1]

Sources

using 2-Fluoro-5-(hydroxymethyl)phenol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-5-(hydroxymethyl)phenol in Medicinal Chemistry

Executive Summary

This compound (CAS: 934241-78-8) is a high-value bifunctional building block characterized by three strategic features: a phenolic hydroxyl, a benzylic alcohol, and an ortho-fluorine atom.[1] This unique substitution pattern makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis .[1]

The fluorine atom at the C2 position serves two critical roles:

  • Metabolic Blocking: It prevents oxidative metabolism at the typically labile ortho position.[1]

  • Electronic Modulation: It lowers the pKa of the phenolic hydroxyl via inductive withdrawal (-I effect), enhancing its nucleophilicity under mild basic conditions compared to non-fluorinated analogues.[1]

This guide details the orthogonal functionalization of this scaffold, providing validated protocols for selective alkylation, benzylic activation, and oxidation.[1]

Compound Profile & Properties

PropertyData
IUPAC Name This compound
CAS Number 934241-78-8
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
SMILES OCC1=CC(O)=C(F)C=C1
Predicted pKa (Phenol) ~8.5 (Acidity enhanced by o-F)
Predicted pKa (Benzyl OH) ~14.8
Storage 2–8°C, Hygroscopic, Light Sensitive

Strategic Reactivity Analysis

The molecule presents two nucleophilic oxygen centers with distinct pKa values (~6 log units difference).[1] This allows for chemoselective functionalization without the need for transient protecting groups in many workflows.[1]

  • Site A (Phenol, C1-OH): The most acidic proton.[1] Selectively alkylated using weak bases (K₂CO₃, Cs₂CO₃).[1]

  • Site B (Benzyl Alcohol, C5-CH₂OH): Requires stronger bases for deprotonation or activation via conversion to a leaving group (Halide/Mesylate) or oxidation to an aldehyde.[1]

  • Site C (Aryl Fluoride, C2-F): Generally stable but can influence the regioselectivity of Electrophilic Aromatic Substitution (EAS) to the C4 or C6 positions.[1]

Figure 1: Chemoselective reactivity map of this compound.[1]

Experimental Protocols

Protocol A: Selective Phenolic Alkylation (Ether Synthesis)

Objective: To attach a pharmacophore or linker to the phenol while leaving the benzylic alcohol intact for subsequent steps.[1]

Mechanism: The ortho-fluorine enhances the acidity of the phenol, allowing the use of mild bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in acetone or acetonitrile.[1] This avoids deprotonation of the benzylic alcohol.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[1]

  • Solvent: Acetone (Reagent Grade) or DMF (for unreactive electrophiles)[1]

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Add Acetone (0.2 M concentration relative to substrate). Stir at room temperature for 15 minutes to allow partial deprotonation (phenoxide formation).

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

    • Note: If the alkyl halide is solid, dissolve it in a minimum amount of acetone first.[1]

  • Reaction: Heat the mixture to reflux (approx. 56°C) under nitrogen atmosphere. Monitor by TLC (System: 30% EtOAc/Hexanes).[1]

    • Typical Time: 2–6 hours.[1]

  • Work-up: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr).[1] Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically pure enough for the next step.[1] If necessary, purify via silica gel flash chromatography (Gradient: 0→40% EtOAc in Hexanes).[1]

Validation Point: The disappearance of the phenolic OH signal in ¹H NMR (~9.5–10.0 ppm) confirms alkylation.[1] The benzylic CH₂ signal (~4.6 ppm) should remain a singlet (or doublet if coupling to OH is visible).[1]

Protocol B: Benzylic Bromination (Conversion to Electrophile)

Objective: To convert the benzylic alcohol into a benzylic bromide, creating a versatile electrophile for coupling with amines or thiols.[1]

Pre-requisite: This step is best performed after Protocol A (Phenolic Alkylation) to prevent side reactions at the phenol.[1] If the phenol must remain free, transient protection (e.g., TBS-Cl) is recommended.[1]

Materials:

  • O-Alkylated Intermediate (from Protocol A) (1.0 equiv)

  • Phosphorus Tribromide (PBr₃) (0.4 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Addition: Add PBr₃ (0.4 equiv) dropwise via syringe.

    • Caution: PBr₃ reacts violently with moisture.[1] Maintain strict inert atmosphere (N₂/Ar).[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1–2 hours.

  • Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ solution to quench excess reagent.

    • Gas Evolution:[1] CO₂ will evolve.[1]

  • Extraction: Separate layers. Extract aqueous layer with DCM (2x).[1] Combine organics, dry over MgSO₄, and concentrate.

  • Storage: Benzylic bromides are unstable.[1] Use immediately or store at -20°C under argon.

Protocol C: Oxidation to 2-Fluoro-5-formylphenol Derivative

Objective: To generate an aldehyde for reductive amination.[1]

Method: Manganese Dioxide (MnO₂) is the reagent of choice as it is highly selective for benzylic/allylic alcohols and will not over-oxidize to the carboxylic acid.[1]

Step-by-Step Procedure:

  • Dissolve the benzyl alcohol derivative in DCM or Chloroform (0.1 M).[1]

  • Add activated MnO₂ (10–20 equiv).[1] Note: Large excess is standard for heterogeneous MnO₂ reactions.[1]

  • Stir vigorously at room temperature or mild reflux (40°C) for 12–24 hours.

  • Filter through a pad of Celite to remove MnO₂ solids.[1]

  • Concentrate filtrate to yield the aldehyde.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

Figure 2: Divergent synthesis workflow for scaffold diversification.

References

  • PubChem. (2024).[1] Compound Summary: this compound (CAS 934241-78-8).[1][2][3] Retrieved from [Link]

  • Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. Springer.[1] (General reference for Mitsunobu and MnO2 oxidation protocols).

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] (Mechanistic grounding for phenolic ether synthesis).

Sources

protocol for reaction with 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Functionalization of 2-Fluoro-5-(hydroxymethyl)phenol

Introduction & Molecule Profile

This compound (CAS: 934241-78-8) is a high-value bifunctional building block used extensively in medicinal chemistry, particularly for the synthesis of kinase inhibitors and PROTAC linkers.[1] Its structure features two chemically distinct hydroxyl groups and an ortho-fluorine atom that modulates the electronic properties of the phenolic ring.[1]

This guide addresses the primary challenge in working with this molecule: Chemoselectivity . The presence of both a phenolic hydroxyl (Ar-OH) and a benzylic alcohol (Ar-CH₂-OH) requires precise protocol design to functionalize one site without affecting the other.[1] Furthermore, the meta relationship between the hydroxyl groups (positions 1 and 5) lends stability against quinone methide formation, a common instability issue in ortho- and para- isomers, making this scaffold robust for multi-step synthesis.

Key Structural Features:

  • Phenolic OH (C1): High acidity (pKa ~8.5–9.0 due to inductive effect of o-F).[1] Nucleophilic under basic conditions.[1]

  • Benzylic OH (C5): Primary alcohol.[1] susceptible to oxidation, halogenation, or mesylation.[1]

  • Fluorine (C2): Increases lipophilicity and metabolic stability; provides an NMR handle (

    
    F).[1]
    

Strategic Reaction Workflows

The following decision tree illustrates the modular pathways for functionalizing this scaffold. The "Phenol-First" approach is generally preferred to lock the aromatic system before harsh activation of the benzylic position.[1]

ReactionPathways Start This compound PathA Path A: Phenolic Alkylation (Ether Synthesis) Start->PathA Weak Base (K2CO3) R-X PathB Path B: Selective Oxidation Start->PathB MnO2 or IBX Ether Intermediate A: O-Alkylated Benzyl Alcohol PathA->Ether Halide Benzyl Halide (Linker Attachment) Ether->Halide SOCl2 or PBr3 Aldehyde Intermediate B: Benzaldehyde Derivative PathB->Aldehyde Amine Reductive Amination Product Aldehyde->Amine R-NH2, NaBH(OAc)3

Caption: Modular functionalization logic. Path A utilizes pKa differences for selective alkylation.[1] Path B exploits the oxidative susceptibility of the primary alcohol.

Protocol 1: Chemoselective Phenolic O-Alkylation

Objective: To attach a carbon scaffold to the phenolic oxygen while leaving the benzylic alcohol intact.

Scientific Rationale: The pKa of the phenolic hydroxyl (~9.[1]0) is significantly lower than that of the benzylic alcohol (~16).[1] By using a weak base like Potassium Carbonate (


) or Cesium Carbonate (

), we can selectively deprotonate the phenol.[1] Strong bases (NaH) should be avoided to prevent alkoxide formation at the benzylic position, which would lead to mixtures.[1]

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)[1]

  • Base:

    
     (anhydrous, 2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous MeCN (0.1 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) in one portion.[1] The suspension may turn slightly yellow due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: The ortho-fluorine may form an intramolecular H-bond, slightly increasing the acidity and stabilizing the phenoxide.[1]

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.[1]
    
    • Endpoint: Typically 2–4 hours.[1] Look for the disappearance of the starting material (

      
       shift).[1]
      
  • Workup: Cool to RT. Filter off the inorganic solids.[1] Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][2] Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Validation Data:

Parameter Observation Interpretation

| TLC | New spot, higher


 | Formation of less polar ether.[1] |
| 1H NMR  | Disappearance of Phenol -OH | Usually a broad singlet >9 ppm vanishes.[1] |
| 1H NMR  | Benzylic -CH2- | Remains a doublet/singlet ~4.6 ppm (unreacted).[1] |

Protocol 2: Activation of Benzylic Alcohol (Chlorination)

Objective: Conversion of the hydroxymethyl group to a chloromethyl group for subsequent nucleophilic substitution.

Scientific Rationale: Thionyl chloride (


) is the reagent of choice. While 

can react with phenols, the reaction is much slower than with primary aliphatic alcohols.[1] However, for maximum purity, this step is best performed after Protocol 1 (Phenol Alkylation).[1] If performed on the free phenol, transient protection or careful stoichiometric control is required.[1]

Reagents:

  • Substrate: O-Alkylated-2-Fluoro-5-(hydroxymethyl)phenol (from Protocol 1)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • Catalyst: DMF (1-2 drops)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Methodology:

  • Setup: Dissolve the substrate in anhydrous DCM (0.2 M) in a flask with a drying tube or

    
     line. Cool to 0°C (ice bath).
    
  • Addition: Add

    
     dropwise. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1]
    
  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Quench: Caution: Gas evolution (HCl/SO2).[1] Concentrate the reaction mixture directly on a rotary evaporator to remove excess

    
     and solvent.[1]
    
  • Workup: Re-dissolve in DCM, wash with saturated

    
     (to neutralize HCl traces), then brine.
    
  • Storage: The resulting benzyl chloride is reactive.[1] Store at -20°C or use immediately.

Protocol 3: Selective Oxidation to Benzaldehyde

Objective: To generate 4-fluoro-3-hydroxybenzaldehyde (or its alkylated derivative) for reductive amination.

Scientific Rationale: Manganese Dioxide (


) is the preferred oxidant because it is highly selective for benzylic/allylic alcohols and will not over-oxidize to the carboxylic acid under neutral conditions. It leaves the phenol ring intact.[1]

Methodology:

  • Setup: Dissolve this compound in DCM or Chloroform (0.1 M).

  • Reagent: Add Activated

    
     (10 equiv).[1]
    
    • Critical Note:

      
       quality varies.[1] "Activated" grade is essential.[1] A large excess is standard due to surface area dependence.[1]
      
  • Reaction: Stir vigorously at RT or reflux (40°C) for 12–24 hours.

  • Filtration: Filter the black suspension through a pad of Celite.[1] Rinse the pad thoroughly with DCM.[1]

  • Isolation: Concentrate the filtrate. The aldehyde is usually pure enough for the next step.[1]

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, combustion of fluorinated organics can release Hydrogen Fluoride (HF).

  • Benzylic Halides (Protocol 2 Product): These are potent alkylating agents and often lachrymators (tear gas agents).[1] Handle strictly in a fume hood.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO2.[1]

References

  • PubChem Compound Summary. (2023). This compound (CID 24866757).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Williamson Ether Synthesis selectivity).

  • Cahiez, G., et al. (2010).[1] "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1] Synthesis, 2010(20), 3504-3516.[1] (Reference for MnO2 selectivity).

Sources

experimental setup for using 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-5-(hydroxymethyl)phenol in Medicinal Chemistry

Executive Summary & Chemical Profile

This compound (CAS: 135033-96-2) is a high-value bifunctional building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[1][2] Its structure features a phenol and a benzyl alcohol positioned meta to each other, with an ortho-fluorine atom adjacent to the phenol.[1]

This specific substitution pattern offers two critical advantages in drug design:

  • Electronic Modulation: The ortho-fluorine atom inductively withdraws electron density, significantly lowering the pKa of the phenolic hydroxyl (approx.[1] pKa 8.[2]5) compared to non-fluorinated phenols (pKa ~10).[2] This increases the phenol's acidity and hydrogen-bond donor capability in protein binding pockets.[1][2]

  • Orthogonal Reactivity: The significant acidity difference between the phenolic hydroxyl (Ar-OH) and the benzylic alcohol (Ar-CH₂-OH, pKa ~15) allows for highly chemoselective functionalization without the need for transient protecting groups in optimized conditions.[1][2]

Chemical Properties Table

PropertySpecification
IUPAC Name This compound
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Appearance White to off-white crystalline solid
Solubility High: DMSO, DMF, Methanol, Ethyl Acetate.[1][2] Low: Water, Hexanes.[1][2]
pKa (Calculated) Phenol: ~8.3
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Hygroscopic.

Critical Handling & Stability Protocol

While the compound is chemically stable, the benzylic alcohol moiety is susceptible to slow oxidation to the aldehyde (2-fluoro-5-hydroxybenzaldehyde) if exposed to air and light over prolonged periods.[1][2]

  • Storage: Store in amber vials. If the solid turns yellow, it indicates oxidation to the benzaldehyde or quinone methide species.[1]

  • Reconstitution: For biological assays or stock solutions, dissolve in anhydrous DMSO. Avoid protic solvents (methanol/water) if the solution will be stored for >24 hours, as trace acid can catalyze benzylic ether formation.[1]

Experimental Workflow: Chemoselective Functionalization

The primary challenge in using this scaffold is differentiating the two hydroxyl groups.[1] The following protocols utilize the pKa differential to achieve site-selective modification.

Protocol A: Selective O-Alkylation of the Phenol

Objective: To attach a linker or tail moiety to the phenol position while leaving the benzyl alcohol free for subsequent coupling.

Mechanism: By using a weak base (Potassium Carbonate) in a polar aprotic solvent, we selectively deprotonate the more acidic phenol (Ar-OH) without touching the benzyl alcohol.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add This compound (1.0 eq, 142 mg, 1.0 mmol) and anhydrous Acetonitrile (5.0 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq, 207 mg). The weak base is crucial; stronger bases (NaH) will deprotonate both alcohols.

  • Reagent Addition: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq) dropwise.[1]

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[2] The product will be less polar than the starting material.[1]

  • Workup: Filter off the solid K₂CO₃. Concentrate the filtrate. Redissolve in EtOAc, wash with water (x2) and brine.[1]

  • Result: >90% yield of the phenol-ether. The benzyl alcohol remains intact.[1][2]

Protocol B: The "Self-Incompatible" Mitsunobu Reaction

Objective: To convert the benzyl alcohol into an amine or ether using Mitsunobu conditions.[2] Critical Warning: You cannot perform a Mitsunobu reaction on the benzyl alcohol if the phenol is unprotected.[1] The phenol will act as the nucleophile and react with the activated benzyl alcohol of another molecule, leading to polymerization (poly-benzyl ethers).[1]

Correct Workflow:

  • Step 1: Protect the Phenol (e.g., TBS protection or use the product from Protocol A).[1]

  • Step 2: Mitsunobu Coupling.

Protocol (Step 2 - Benzyl Alcohol Activation): Substrate: 1-(benzyloxy)-2-fluoro-5-(hydroxymethyl)benzene (Phenol blocked).[1][2]

  • Reagents: Triphenylphosphine (PPh₃, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq), and the Nucleophile (e.g., Phthalimide, 1.2 eq).[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Addition Order (Crucial):

    • Dissolve Substrate, PPh₃, and Nucleophile in THF.[1] Cool to 0°C.[2]

    • Add DIAD dropwise over 10 minutes.[2] Rapid addition causes exotherms that decompose the betaine intermediate.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Purification: The major contaminant is triphenylphosphine oxide (TPPO).[2] Use a silica column with a gradient of Hexane -> 40% EtOAc.[1][2]

Visualizing the Divergent Synthesis

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start This compound (Bifunctional Scaffold) Decision Target Moiety? Start->Decision PathA Path A: Phenol Functionalization (e.g., Linker Attachment) Decision->PathA Modify Phenol PathB Path B: Benzyl Alcohol Functionalization (e.g., Scaffold Extension) Decision->PathB Modify Benzyl Alcohol ReagentA Reagent: R-X, K2CO3, MeCN (Kinetic Control) PathA->ReagentA Warning CRITICAL STOP: Phenol must be protected first! PathB->Warning ProductA Product: Phenol Ether (Benzyl Alcohol Intact) ReagentA->ProductA pKa Selectivity StepB1 Step 1: Silyl Protection (TBS-Cl) Warning->StepB1 StepB2 Step 2: Mitsunobu / SOCl2 StepB1->StepB2 ProductB Product: Benzyl Amine/Ether (Phenol Protected) StepB2->ProductB

Figure 1: Decision tree for chemoselective derivatization. Note the mandatory protection step for Path B to prevent polymerization.[1]

Analytical Validation (HPLC Method)

Due to the fluorine atom, the compound shows distinct retention characteristics compared to non-fluorinated analogs.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Ar ring) and 254 nm.[2]

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration

Expected Retention:

  • This compound: ~5.2 min.[1][2]

  • Impurity (Aldehyde): ~6.8 min (Less polar due to loss of H-bond donor).[1][2]

  • Impurity (O-Alkylated): ~8.5 min (Significantly less polar).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 934241-78-8, this compound.[1][2] Retrieved from [Link][1][2]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651.[1] (Foundational protocol for Mitsunobu chemistry cited in Protocol B).[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Reference for pKa modulation by fluorine).

Sources

Analytical Protocol: Quantification of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2F5H-2025[1][2][3]

Introduction & Analyte Profile

2-Fluoro-5-(hydroxymethyl)phenol (2F5H) is a functionalized fluorinated building block (CAS: 934241-78-8) used in the synthesis of boron-based antifungals (e.g., Tavaborole analogs) and other fluorinated bioactive scaffolds.[1][2][3] Its dual functionality—a phenolic hydroxyl and a benzylic alcohol—presents unique analytical challenges.[1][2][3] The phenolic moiety imparts acidity (pKa ~8.5), while the hydroxymethyl group increases polarity and susceptibility to oxidation (forming the corresponding benzaldehyde).[1][2][3]

This guide details two validated workflows:

  • HPLC-UV: For raw material assay, reaction monitoring, and process impurity profiling (Limit of Quantification: ~1 µg/mL).[1][2][3]

  • LC-MS/MS: For trace quantification in biological matrices or genotoxic impurity screening (Limit of Quantification: ~1–5 ng/mL).[1][2][3]

Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Weight 142.13 g/mol Small molecule; requires high-resolution chromatography to separate from solvent front.[1][2][3]
pKa (Phenol) ~8.5 (Predicted)Critical: Mobile phase pH must be <6.5 to keep the phenol protonated for retention on C18.[2][3]
LogP ~1.1Moderately polar; standard C18 is suitable, but "Aq" type columns prevent dewetting in high-aqueous phases.[1][2][3]
Solubility DMSO, Methanol, EtOAcDiluent matching is required to prevent peak distortion in high-aqueous mobile phases.[1][2][3]
Method A: HPLC-UV for Process Control & Purity

Objective: Robust quantification of 2F5H in reaction mixtures or bulk powder.[1][2][3]

2.1 Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.[1][2][3]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1][2][3]

    • Rationale: The "Plus" bonding reduces silanol activity, preventing tailing of the phenolic group.[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2][3]

    • Rationale: Phosphoric acid is UV transparent and suppresses ionization of the phenol, ensuring sharp peak shape.[1][2][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV at 272 nm (Selectivity) and 210 nm (Sensitivity).[1][2][3]

    • Note: 272 nm corresponds to the secondary band of the phenol, minimizing interference from non-aromatic solvents.[1][2][3]

2.2 Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retention of polar degradants)
2.05End of Hold
12.060Linear Gradient
12.195Wash Step
15.095Wash Hold
15.15Re-equilibration
20.05End of Run
2.3 System Suitability Criteria
  • Tailing Factor: < 1.5 (Strict control due to phenol interactions).[1][2][3]

  • Resolution (Rs): > 2.0 between 2F5H and nearest impurity (likely 2-fluoro-5-formylphenol).[1][2][3]

  • Precision (RSD): < 1.0% for n=6 injections of standard.[1][2][3]

Method B: LC-MS/MS for Bioanalysis & Trace Impurities

Objective: High-sensitivity quantification in plasma or trace analysis in drug substance.[1][2][3]

3.1 Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[1][2][3]

    • Rationale: Phenols ionize efficiently in negative mode (

      
      ) due to the acidic proton.[1][2][3] Positive mode is often poor unless derivatized.[1][2][3]
      
  • Source Temp: 400°C.

  • Capillary Voltage: -2500 V.

3.2 MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
141.0

121.0 15Loss of HF (Characteristic of fluorophenols)
141.0

111.0 22Loss of CH₂O (Benzyl alcohol cleavage)
141.0

93.0 30Ring fragmentation (Quantifier secondary)

Note: Use 141.0 -> 121.0 as the Quantifier trace due to higher specificity of the fluoride loss.[1][2]

3.3 LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[1][2][3]

    • Rationale: HSS T3 is designed to retain polar organic molecules and withstand 100% aqueous starts.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Methanol.[1][2][3]

    • Rationale: Methanol often provides better ionization efficiency for phenols in negative mode compared to Acetonitrile.[1][2][3]

Sample Preparation Protocols
4.1 Protocol A: Liquid-Liquid Extraction (LLE) from Plasma

Best for: Bioanalysis, removing salts and proteins.[1][2][3]

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of Internal Standard (e.g., 2-Fluoro-4-methylphenol-d3).[1][2][3]

  • Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2][3]

    • Causality: MTBE forms a clean upper layer and extracts the neutral phenol efficiently.[1][2][3]

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean glass vial and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

4.2 Protocol B: Dilute-and-Shoot (Process Samples)

Best for: High-concentration reaction mixtures.[1][2][3]

  • Sampling: Take 50 µL of reaction mixture.

  • Quench: Immediately add 950 µL of Cold Methanol (-20°C) .

    • Causality: Stops the reaction and precipitates inorganic salts.[1][2][3]

  • Clarification: Filter through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute further with water to match initial mobile phase conditions (prevents peak distortion).[1][2][3]

Visual Workflows (Graphviz)[1][2][3]
Diagram 1: Analytical Method Decision Tree

This logic gate ensures the correct method is selected based on the detection limit requirements.[1][2][3]

MethodSelection Start Start: Sample Type Analysis CheckConc Estimated Concentration? Start->CheckConc HighConc High (> 1 µg/mL) (Raw Material, Reaction Mix) CheckConc->HighConc LowConc Trace (< 1 µg/mL) (Plasma, Genotoxic Impurity) CheckConc->LowConc MethodUV Method A: HPLC-UV (C18, 272 nm) HighConc->MethodUV MatrixCheck Complex Matrix? (Proteins, Salts) LowConc->MatrixCheck MethodMS Method B: LC-MS/MS (ESI Negative, MRM) MatrixCheck->MethodUV No (Clean Solvent) MatrixCheck->MethodMS Yes (Bioanalysis)

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity needs and matrix complexity.

Diagram 2: Sample Preparation Logic

Detailed workflow for extracting the analyte while maintaining stability.

SamplePrep Sample Biological Sample (Plasma/Urine) AddIS Add Internal Standard (Deuterated Analog) Sample->AddIS LLE LLE Extraction (MTBE or EtOAc) AddIS->LLE Vortex 5 min PhaseSep Phase Separation (Centrifuge 10k g) LLE->PhaseSep DryDown Evaporate Organic Layer (N2 stream, 40°C) PhaseSep->DryDown Top Layer Recon Reconstitute (90% Water / 10% MeOH) DryDown->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of polar fluorophenols from plasma.

Validation & Quality Assurance (ICH Q2)

To ensure "Trustworthiness" and "Self-Validating Systems," the following criteria must be met during method transfer:

  • Linearity:

    • UV: 1.0 – 100 µg/mL (

      
      ).[1][2][3]
      
    • MS: 1.0 – 1000 ng/mL (

      
      , weighted 
      
      
      
      ).[1][2][3]
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% of target concentration.

    • Acceptance: 98.0% – 102.0% (UV); 85.0% – 115.0% (MS).[1][2][3]

  • Stability:

    • Benchtop: 2F5H is stable for 24h at room temperature in acidic media.[1][2][3]

    • Oxidation Risk: In basic media (pH > 9), the hydroxymethyl group may oxidize to the aldehyde.[1][2][3] Always keep autosampler temperature at 4°C.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10606838, 4-Fluoro-2-(hydroxymethyl)phenol. (Note: Isomer structural analog used for property derivation).[1][2][3] Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier.[1][2][3] (General reference for acidic mobile phase selection for phenols).

  • Li, W., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry.[1][2][3][4] PMC.[1][2][3] Retrieved from [Link]

Sources

Application and Protocol Guide for the Purification of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-Fluoro-5-(hydroxymethyl)phenol, a key intermediate in pharmaceutical and materials science research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, ensuring the reliability and reproducibility of their downstream applications.

Introduction: The Importance of Purity for this compound

This compound is a substituted phenolic compound whose utility in complex molecular syntheses is critically dependent on its purity. The presence of impurities, such as starting materials, by-products from synthesis, or degradation products, can lead to unpredictable reaction outcomes, reduced yields, and complications in subsequent biological assays. The dual functional groups—a phenolic hydroxyl and a benzylic alcohol—render the molecule polar and susceptible to oxidation, necessitating robust and carefully selected purification strategies. This guide details two primary, field-proven techniques for the purification of this compound: recrystallization and flash column chromatography .

Physicochemical Properties and Strategic Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₇H₇FO₂[1][2][3]-
Molecular Weight 142.13 g/mol [1][2][3]-
Appearance Expected to be a solid at room temperature.[1][4]Recrystallization is a viable primary purification technique.
Polarity High, due to the presence of hydroxyl and hydroxymethyl groups.Strong interaction with polar stationary phases like silica gel is expected in chromatography. Solubility in polar solvents is likely.
Solubility Soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.[5]These solvents are candidates for both recrystallization and as components of the mobile phase in chromatography.
Storage Recommended storage at 0-8 °C.[1][2]Suggests potential for thermal instability or slow degradation at ambient temperature.

Strategic Insights: The high polarity of the molecule dictates the choice of purification techniques. While distillation is a common method for purifying phenols, the presence of two hydroxyl groups suggests a high boiling point and potential for thermal decomposition, making it a less ideal choice.[6] Therefore, milder techniques like recrystallization and chromatography are preferred.

Purification Workflow Overview

The logical flow for purifying this compound is outlined below. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities, as well as the desired final purity.

PurificationWorkflow Crude Crude 2-Fluoro-5- (hydroxymethyl)phenol Recrystallization Recrystallization Crude->Recrystallization High initial purity (>90%) Chromatography Flash Column Chromatography Crude->Chromatography Complex mixture (<90% purity) Analysis1 Purity Analysis (TLC, NMR, HPLC) Recrystallization->Analysis1 Analysis2 Purity Analysis (TLC, NMR, HPLC) Chromatography->Analysis2 Analysis1->Chromatography Further purification needed PureProduct Pure Product (>99%) Analysis1->PureProduct Analysis2->PureProduct

Sources

scale-up synthesis of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scale-Up Synthesis of 2-Fluoro-5-(hydroxymethyl)phenol

Introduction

This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, making this intermediate particularly useful in medicinal chemistry. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound via the reduction of 2-Fluoro-5-formylphenol. The presented methodology is designed for researchers, scientists, and professionals in drug development and process chemistry who require a reliable method for producing this compound on a larger scale.

Synthetic Strategy: A Two-Step Approach

The most direct and scalable route to this compound is the reduction of the corresponding aldehyde, 2-Fluoro-5-formylphenol. This precursor can be synthesized through various methods, including the formylation of 2-fluorophenol. However, this note will focus on the critical reduction step, which is often a high-yielding and clean transformation suitable for scale-up.

For this key transformation, sodium borohydride (NaBH₄) is the reducing agent of choice. It is a mild, selective, and relatively safe reagent for the reduction of aldehydes and ketones, making it ideal for industrial applications.[1][2] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at or below room temperature.

Detailed Protocol: Scale-Up Synthesis of this compound

This protocol details the reduction of 2-Fluoro-5-formylphenol to this compound on a 100-gram scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
2-Fluoro-5-formylphenol141483-14-9154.12100 g0.649>97%
Sodium Borohydride (NaBH₄)16940-66-237.8324.5 g0.647>98%
Methanol (MeOH)67-56-132.041 L-Anhydrous
Deionized Water7732-18-518.022 L--
Hydrochloric Acid (HCl), 2M7647-01-036.46~500 mL-Aqueous
Ethyl Acetate (EtOAc)141-78-688.113 L-Reagent Grade
Brine (Saturated NaCl solution)7647-14-558.44500 mL-Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g--
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (4 L)

  • Standard laboratory glassware

Experimental Procedure
Step 1: Reaction Setup and Dissolution
  • Equip the 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Under a nitrogen atmosphere, charge the flask with 2-Fluoro-5-formylphenol (100 g, 0.649 mol).

  • Add anhydrous methanol (1 L) to the flask and stir the mixture until the aldehyde is completely dissolved.

  • Cool the resulting solution to 0-5 °C using an ice bath.

Step 2: Reduction with Sodium Borohydride
  • In a separate beaker, carefully prepare a solution of sodium borohydride (24.5 g, 0.647 mol) in cold methanol (500 mL). Caution: The dissolution of NaBH₄ in methanol is exothermic and generates a small amount of hydrogen gas. Prepare this solution in a well-ventilated fume hood.

  • Slowly add the sodium borohydride solution to the cooled solution of 2-Fluoro-5-formylphenol via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Quenching
  • Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water (1 L) while maintaining the temperature below 20 °C.

  • Acidify the mixture to a pH of ~2-3 by the slow addition of 2M hydrochloric acid. Caution: This will cause the evolution of hydrogen gas. Ensure adequate ventilation.

  • Stir the mixture for 30 minutes.

Step 4: Extraction and Purification
  • Transfer the mixture to a 4 L separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with deionized water (2 x 500 mL) followed by brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Crystallization
  • Dissolve the crude product in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum to yield pure this compound.

Expected Yield and Purity
  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): >98%

Safety Considerations

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3] Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Hydrogen Gas Evolution: The quenching and acidification steps produce hydrogen gas. Ensure the reaction is performed in a well-ventilated area, away from sparks or open flames.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway 2-Fluoro-5-formylphenol 2-Fluoro-5-formylphenol This compound This compound 2-Fluoro-5-formylphenol->this compound 1. NaBH4, MeOH 2. H3O+ workup

Caption: Reduction of 2-Fluoro-5-formylphenol to the target alcohol.

Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolution Dissolve Aldehyde in MeOH cooling Cool to 0-5 °C dissolution->cooling reduction Slowly Add NaBH4 Solution cooling->reduction stirring Stir for 2-3h reduction->stirring quench Quench with Water stirring->quench Reaction Complete (TLC) acidify Acidify with 2M HCl quench->acidify extract Extract with EtOAc acidify->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallize from Toluene concentrate->crystallize Final Product Final Product crystallize->Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.00-6.80 (m, 3H, Ar-H), 4.90 (s, 1H, Ar-OH), 4.65 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -CH₂OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 157.0 (d, J=238 Hz), 154.5 (d, J=10 Hz), 132.0 (d, J=2 Hz), 115.5 (d, J=8 Hz), 114.0 (d, J=23 Hz), 113.5 (d, J=23 Hz), 64.5.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -120.5.

  • Mass Spectrometry (ESI): m/z 141.0 [M-H]⁻.

  • Melting Point: Literature values should be consulted for comparison.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction- Insufficient reducing agent- Low reaction temperature- Deactivated NaBH₄- Add a slight excess of NaBH₄ (e.g., 1.1 eq.)- Allow the reaction to warm to room temperature for a short period- Use fresh, high-purity NaBH₄
Low Yield- Product loss during work-up- Inefficient extraction- Perform extractions with care to avoid emulsion formation- Increase the number of extractions
Product is an oil, not a solid- Presence of impurities- Residual solvent- Purify the crude product by column chromatography before crystallization- Ensure the product is thoroughly dried under vacuum

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By utilizing a mild and efficient reduction of the corresponding aldehyde with sodium borohydride, this method offers high yields and purity, making it suitable for both laboratory and pilot-plant scale production. The detailed procedure, safety precautions, and troubleshooting guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • ResearchGate. (n.d.). Biocatalytic conversion of 5-hydroxymethylfurfural: Synthesis of 2,5-bis(hydroxymethyl)furan and 5-(hydroxymethyl)furfurylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-fluoro-5-methyl-. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-5-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Reddit. (2020, May 27). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CCXII1.-The Reimer-Tiemann Reaction with rn- Pluorophenol and the. Nitration of 4-Fluoro-2- hydroxy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Simulated Raman spectra of 2-chloro-5-fluoro phenol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]

  • YouTube. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. Retrieved from [Link]

  • Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2357-33-7 | Product Name : 4-Fluoro-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • MDPI. (n.d.). An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]

  • lookchem. (n.d.). Cas 367-12-4,2-Fluorophenol. Retrieved from [Link]

  • Fengyuan India. (n.d.). 2-Fluorophenol(C6H5FO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-tested guide for the functionalization of 2-Fluoro-5-(hydroxymethyl)phenol . The presence of both a phenolic hydroxyl and a benzylic hydroxymethyl group, combined with the electronic influence of the fluorine atom, presents a classic chemoselectivity challenge.

This guide prioritizes chemoselective control , distinguishing between direct functionalization strategies (exploiting the meta relationship) and high-fidelity protection strategies.[1]

Structural Analysis & Strategic Logic

Before initiating wet chemistry, it is critical to understand the electronic and steric environment of the scaffold.

  • The Meta Advantage: The hydroxymethyl group (C5) is meta to the phenolic hydroxyl (C1). Unlike ortho or para isomers, this scaffold cannot easily dehydrate to form a reactive quinone methide intermediate.[1]

    • Implication: This confers significant stability, allowing direct activation of the benzylic alcohol (e.g., halogenation) with reduced risk of self-polymerization compared to 4-hydroxymethylphenol.[1]

  • The Fluorine Effect (C2): The fluorine atom is electron-withdrawing (inductive effect, -I) and located ortho to the phenol.[1]

    • Implication: This significantly lowers the pKa of the phenol (making it more acidic, likely pKa ~8.5–9.0 vs. 10 for phenol). It also deactivates the ring towards electrophilic aromatic substitution, reducing side reactions during oxidative protocols.[1]

Decision Matrix: Pathway Selection

The following flowchart outlines the decision logic for selecting the correct protocol based on the desired downstream application.

Chemoselectivity_Strategy Start Start: This compound Goal_Aldehyde Goal: Aldehyde (Reductive Amination) Start->Goal_Aldehyde Goal_Halide Goal: Benzyl Halide (Alkylation) Start->Goal_Halide Goal_Complex Goal: Complex Coupling/Basic Conditions Start->Goal_Complex Method_MnO2 Protocol A: Selective Oxidation (MnO2) Goal_Aldehyde->Method_MnO2 Cheapest/Fastest Method_Appel Protocol B: Appel Reaction (Neutral) Goal_Halide->Method_Appel Avoids Acid/Base Method_Protect Protocol C: Phenol Protection (TBS) Goal_Complex->Method_Protect High Fidelity Product_CHO Product: Benzaldehyde Derivative Method_MnO2->Product_CHO Product_Br Product: Benzyl Bromide Method_Appel->Product_Br Product_Prot Product: TBS-Protected Scaffold Method_Protect->Product_Prot

Figure 1: Strategic Decision Tree for functionalizing the hydroxymethyl group.

Protocol A: Selective Oxidation to Benzaldehyde

Target: Conversion of C5-CH₂OH to C5-CHO. Reagent: Activated Manganese Dioxide (MnO₂).[1]

Mechanism & Rationale: MnO₂ is the "Gold Standard" for oxidizing benzylic alcohols in the presence of free phenols. Unlike PCC or Swern oxidation, MnO₂ operates via a radical mechanism on the surface of the solid, which is highly selective for allylic/benzylic positions and generally leaves the phenolic ring untouched.

Experimental Procedure
  • Preparation: In a round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetone (0.1 M concentration).

    • Note: Acetone often accelerates MnO₂ oxidations due to better solubility of the polar substrate.

  • Addition: Add Activated MnO₂ (10–20 equiv).

    • Critical Step: The MnO₂ must be "Activated" (precipitated under specific acidic conditions).[1] Commercial "Activated" grades are suitable.[1] A large excess is required due to surface area dependence.[1]

  • Reaction: Stir vigorously at room temperature (RT) for 4–16 hours. Monitor by TLC (stain with 2,4-DNP to visualize aldehyde formation).[1]

  • Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM/MeOH (9:1) to recover adsorbed product.[1]

  • Purification: Concentrate the filtrate. The product is usually pure enough for subsequent steps.[1] If necessary, purify via silica gel flash chromatography.[1]

Validation Data:

  • ¹H NMR: Disappearance of the benzylic CH₂ doublet (~4.6 ppm) and appearance of a singlet aldehyde proton (~9.8–10.0 ppm).[1]

  • Stability: The resulting aldehyde is stable but should be stored under inert atmosphere to prevent autoxidation to the carboxylic acid.

Protocol B: Conversion to Benzyl Bromide (Leaving Group)

Target: Conversion of C5-CH₂OH to C5-CH₂Br. Reagent: Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) [Appel Reaction].[1][2]

Mechanism & Rationale: Direct halogenation using thionyl chloride (SOCl₂) or PBr₃ generates strong acid (HX) byproducts, which can complicate the reaction with the phenol.[1] The Appel reaction proceeds under nearly neutral conditions.[1][3][4] The oxophilic phosphorus activates the benzylic oxygen, which is then displaced by the bromide. The meta position prevents quinone methide polymerization.[1]

Experimental Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve This compound (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM (0.1 M). Cool the solution to 0°C.

  • Activation: Dropwise add a solution of PPh₃ (1.2 equiv) in DCM over 15 minutes.

    • Observation: The solution may turn slightly yellow.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Workup (Precipitation Method): Add n-Hexane or Diethyl Ether to the reaction mixture. This precipitates the Triphenylphosphine Oxide (Ph₃P=O) byproduct.[1] Filter off the solids.[1]

  • Purification: Concentrate the filtrate and purify via a short silica plug (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • Reaction Monitoring: The product (Benzyl Bromide) will have a significantly higher Rf on TLC than the starting alcohol.

  • Caution: Benzyl bromides are potent lachrymators and alkylating agents.[1] Handle in a fume hood.

Protocol C: High-Fidelity Phenol Protection

Target: Selective protection of Phenol (C1-OH) as a Silyl Ether (TBS).[1] Reagent: NaH / TBSCl (tert-Butyldimethylsilyl chloride).[1]

Mechanism & Rationale: While silylation usually favors primary alcohols (sterics), the phenol is significantly more acidic (pKa ~9).[1] By using a stoichiometric strong base (NaH), we quantitatively deprotonate the phenol to the phenoxide first. The phenoxide is a much better nucleophile than the neutral benzylic alcohol, ensuring exclusive protection of the phenol.

Experimental Procedure
  • Deprotonation: Suspend Sodium Hydride (NaH) (60% dispersion, 1.1 equiv) in anhydrous THF at 0°C under inert atmosphere.

  • Addition: Dropwise add a solution of This compound (1.0 equiv) in THF.

    • Observation: Evolution of H₂ gas.[1] Stir for 30 mins at 0°C to ensure complete formation of the sodium phenoxide.

  • Silylation: Add TBSCl (1.05 equiv) as a solution in THF.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Why this works: The neutral primary alcohol cannot compete with the anionic phenoxide for the silyl chloride. This yields the 1-OTBS-2-fluoro-5-hydroxymethylbenzene exclusively.[1]

Summary of Chemical Shifts (Diagnostic)

MoietyFunctional Group¹H NMR (approx. ppm)Multiplicity
C5-CH₂-OH Starting Material4.60Doublet (J~6Hz)
C5-CHO Aldehyde Product9.85Singlet
C5-CH₂-Br Benzyl Bromide4.45Singlet
C1-OH Phenol (Free)5.0 - 9.0Broad Singlet (variable)

References

  • Appel Reaction Review: Appel, R. (1975).[1][2] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition in English, 14(12), 801–811.[1] [Link][1]

  • MnO₂ Oxidation Selectivity: Taylor, R. J. K., Reid, M., Foot, J., & Raw, S. A. (2005).[1] "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1] Accounts of Chemical Research, 38(11), 851–869.[1] [Link]

  • Phenol Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][5] Wiley-Interscience.[1] (Chapter 3: Protection for Phenols).[1] [Link][1]

  • Reactivity of Hydroxymethylphenols: Rocle, N., et al. (2016).[1] "Meta-selective C-H functionalization of phenols via a traceless directing group." Chemical Science. (Illustrating the stability differences between ortho/para and meta substituted phenols). [Link]

Sources

Application Notes and Protocols for Electrophilic Aromatic Substitution on 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Reactivity of a Polysubstituted Phenol

2-Fluoro-5-(hydroxymethyl)phenol is a versatile building block in medicinal chemistry and materials science. Its utility stems from the nuanced reactivity of its aromatic core, which is decorated with three distinct functional groups: a strongly activating hydroxyl group, a deactivating yet ortho-, para-directing fluorine atom, and a weakly activating hydroxymethyl group. Understanding the interplay of these substituents is paramount for predicting and controlling the outcomes of electrophilic aromatic substitution (EAS) reactions. This guide provides a detailed exploration of the theoretical underpinnings and practical protocols for performing EAS on this substrate, enabling chemists to strategically introduce new functionalities and synthesize novel derivatives.

The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[1][2] Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also directs ortho and para due to resonance.[3][4] The hydroxymethyl group, while containing an electronegative oxygen, is generally considered a weak activating group and an ortho-, para-director. The cumulative effect of these groups on this compound results in a highly activated aromatic ring, susceptible to electrophilic attack at specific positions.

Analysis of Directing Effects and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the synergistic and antagonistic effects of the three substituents. The hydroxyl group at C1 is the most powerful activating group and will be the primary director.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

The primary sites for electrophilic attack are positions 4 and 6, which are para and ortho to the strongly activating hydroxyl group, respectively. Position 4 is also ortho to the hydroxymethyl group, while position 6 is para to it. Position 3, being ortho to both the hydroxyl and fluoro groups, is also activated but may be sterically hindered. Therefore, a mixture of isomers is expected, with the major products resulting from substitution at positions 4 and 6.

Experimental Protocols

The high reactivity of this compound necessitates the use of milder reaction conditions compared to those typically employed for benzene to avoid polysubstitution and side reactions.[2]

Nitration

The introduction of a nitro group is a fundamental transformation in organic synthesis. Given the activated nature of the substrate, dilute nitric acid is sufficient to achieve mononitration.

Protocol: Mononitration with Dilute Nitric Acid

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a solution of dilute nitric acid (1.1 eq) in the same solvent to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Reagent/SolventMolarity/ConcentrationVolume/MassRole
This compound-1.0 eqSubstrate
Dilute Nitric Acid~30%1.1 eqNitrating Agent
Glacial Acetic Acid-10 mL/g of substrateSolvent
Halogenation

Due to the highly activating effect of the hydroxyl group, halogenation of this compound can be achieved without a Lewis acid catalyst.[1]

Protocol: Bromination with Bromine in a Non-polar Solvent

  • Dissolution: Dissolve this compound (1.0 eq) in a non-polar solvent like dichloromethane or carbon tetrachloride in a flask protected from light. Cool the solution to 0 °C.

  • Addition of Bromine: Add a solution of bromine (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Reagent/SolventMolarity/ConcentrationVolume/MassRole
This compound-1.0 eqSubstrate
Bromine-1.1 eqBrominating Agent
Dichloromethane-15 mL/g of substrateSolvent
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Care must be taken as the hydroxyl and hydroxymethyl groups can coordinate with the Lewis acid catalyst. Using a milder Lewis acid or performing the reaction at low temperatures can mitigate side reactions.

Protocol: Acylation using Acetyl Chloride and Aluminum Chloride

  • Complexation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane. Cool the suspension to -10 °C.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 eq) to the suspension.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, keeping the temperature below -5 °C.

  • Reaction Progression: Allow the reaction to stir at low temperature and monitor by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Reagent/SolventMolarity/ConcentrationVolume/MassRole
This compound-1.0 eqSubstrate
Acetyl Chloride-1.1 eqAcylating Agent
Aluminum Chloride-2.2 eqLewis Acid Catalyst
Anhydrous Dichloromethane-20 mL/g of substrateSolvent

Workflow and Logic

G cluster_workflow General Experimental Workflow start Start: This compound dissolution Dissolution in Appropriate Solvent start->dissolution cooling Cooling to Reaction Temperature dissolution->cooling reagent_add Slow Addition of Electrophilic Reagent cooling->reagent_add monitoring Reaction Monitoring (e.g., TLC) reagent_add->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purification (Chromatography/Recrystallization) workup->purification product Characterized Product(s) purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-204685-69-4 | Tier: Level 3 Engineering Support[1][2][3]

System Overview & Molecule Profile

Subject: 2-Fluoro-5-(hydroxymethyl)phenol Molecular Formula: C₇H₇FO₂ MW: 142.13 g/mol [1][2][3]

The "Janus" Challenge: This molecule presents a dual-polarity challenge common in medicinal chemistry scaffolds.[1][2][3] It possesses an acidic phenolic proton (pKa ~8.7, lowered by the ortho-fluorine) and a reactive primary alcohol (benzyl alcohol type).[3][4]

Common Impurities:

  • Precursors: Methyl 2-fluoro-5-hydroxybenzoate (from reduction routes).[1][2][3]

  • Oxidation Products: 2-Fluoro-5-formylphenol (aldehyde) or quinone species (pink/brown discoloration).[1][2][3]

  • Over-reduction: 2-Fluoro-5-methylphenol.[1][2][3]

Diagnostic Triage (Troubleshooting Q&A)

Issue A: "My compound streaks/tails badly on silica gel."

Diagnosis: Silanol Interaction. The phenolic hydroxyl group acts as a hydrogen bond donor to the acidic silanol (Si-OH) sites on the silica gel surface.[3] The ortho-fluorine atom increases the acidity of the phenol (pKa ~8.7 vs. 10.0 for phenol), exacerbating this interaction compared to non-fluorinated analogs.[3]

Protocol 1: The Acidic Modifier Fix Do not run neutral solvents.[2][3] You must suppress the ionization of the phenol.[3]

  • Mobile Phase: Add 1% Acetic Acid to your non-polar component (e.g., 1% AcOH in Hexanes or DCM).[2]

  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase before loading the sample.[3]

  • Loading: Dissolve the crude in a minimum amount of DCM/MeOH (9:1) or adsorb onto Celite.[1][2][3] Avoid loading in pure EtOAc, as it broadens the band immediately.[4]

Issue B: "I cannot separate the product from the starting ester."

Diagnosis: Co-elution due to Polarity Matching.[2][3] The hydroxymethyl group (product) and the methyl ester (starting material) often have similar Rf values in standard Hexane/EtOAc systems.[3]

Protocol 2: Orthogonal Selectivity Switch from "polarity-based" separation to "donor/acceptor-based" separation.[1][2][3]

  • System: Dichloromethane (DCM) / Methanol (MeOH).[1][2][4]

  • Gradient: 0% → 5% MeOH in DCM.

  • Why it works: DCM interacts differently with the planar aromatic systems than alkanes.[2][3] The ester often elutes faster in DCM systems than in Hexane systems relative to the alcohol.[3]

Issue C: "The product turns pink/brown upon drying."

Diagnosis: Oxidative Degradation (Quinone Formation).[2][3] Electron-rich phenols are prone to oxidation by atmospheric oxygen, catalyzed by trace metals or basic conditions.[1][2][3]

Protocol 3: Stabilization Workflow

  • Workup: Wash the organic layer with 10% Sodium Metabisulfite (Na₂S₂O₅) solution during extraction to scavenge oxidants.[2][3]

  • Drying: Evaporate solvents at <40°C.

  • Storage: Store under Argon/Nitrogen at -20°C.

Purification Decision Tree

The following logic flow dictates your purification strategy based on crude purity and quantity.

PurificationLogic Start Crude Mixture Analysis PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No Cryst Recrystallization (EtOAc/Hexane) PurityCheck->Cryst Yes (Scale >1g) Flash Flash Chromatography (DCM/MeOH + 1% AcOH) ImpurityType->Flash Polar Impurities (Acids/Salts) AcidBase Chemoselective Extraction (pH Controlled) ImpurityType->AcidBase Neutral Impurities (Esters/Alkyls) Flash->Cryst Final Polish AcidBase->Cryst Enriched Product

Caption: Figure 1.[1][2][3] Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Detailed Protocols

Method A: Chemoselective Extraction (The "pKa Swing")

Best for: Removing non-acidic impurities (esters, alkyl halides).[4]

Scientific Rationale: The pKa of this compound is approximately 8.7 .[1][2][3]

  • pH > 10: Molecule is fully deprotonated (water soluble).[1][2]

  • pH < 7: Molecule is fully protonated (organic soluble).[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude in EtOAc (Ethyl Acetate).

  • High pH Wash: Extract with 0.5 M NaOH (pH ~13).[1][2]

    • Result: Product moves to Aqueous Layer (as phenolate).[1][2] Impurities stay in Organic Layer.[1][2][3]

    • Action: Keep Aqueous, discard Organic.[4]

  • Acidification: Cool aqueous layer to 0°C. Slowly add 1 M HCl until pH reaches 4-5 .

    • Warning: Do not overshoot to pH < 1 if acid-sensitive groups are present, though this scaffold is generally robust.[1][2][3]

  • Re-Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Finish: Dry over Na₂SO₄ and concentrate.

Method B: Recrystallization

Best for: Final polishing of >1g batches.

Solvent System Data:

Solvent SystemRatio (v/v)TemperatureOutcome
EtOAc / Hexanes 1:3Reflux → RTRecommended. Good recovery, removes colored impurities.[1][2][3]
Toluene Pure80°C → -10°CHigh purity, but lower yield.[1][2][3] Good for removing esters.[1][2][3]
Water / Ethanol 9:190°C → 4°CUse only if very polar salts are present.[1][2][3] Risk of oiling out.[1][2][3][5]

Troubleshooting "Oiling Out": If the product forms a separate oil layer instead of crystals:

  • Re-heat until clear.

  • Add a "seed crystal" (if available) or scratch the glass surface.[2][3]

  • Cool much slower (wrap flask in foil/towel).

  • Add 1-2% Methanol to the mixture to increase solubility of the oil phase.[1][2][3]

Analytical Validation

TLC Visualization:

  • UV (254 nm): Strong absorption (Aromatic).[1][2][4]

  • Stain: PMA (Phosphomolybdic Acid) or KMnO₄.[1][2]

    • Appearance: The hydroxymethyl group oxidizes rapidly, showing a bright spot.[4]

Reference Data for Confirmation:

  • 1H NMR (DMSO-d6): Look for the doublet of the CH₂OH (~4.4 ppm) and the triplet of the OH (~5.1 ppm).[3] The phenolic OH usually appears broad around 9-10 ppm.[1][2][3]

  • Fluorine NMR: Essential for confirming the ortho position.[2][3] Expect a signal around -135 to -140 ppm (relative to CFCl₃).[1][2][3]

References

  • PubChem. (n.d.).[1][2][3][6] 2-Fluoro-5-hydroxybenzoic acid (Precursor Data).[1][2][3][6][7] National Library of Medicine.[1][2][3] Retrieved January 29, 2026, from [Link][4]

  • EPA. (2007).[1][2][3] Method 8041A: Phenols by Gas Chromatography.[1][2][3] US Environmental Protection Agency.[1][2][3] Retrieved January 29, 2026, from [Link][4]

  • Gaidis, J. (2021).[1][2][8] Acidity of o-fluorophenol vs phenol.[1][2][3][9][10][11] Chemistry Stack Exchange.[1][2][3] Retrieved January 29, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic/Acidic Analytes. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Optimizing 2-Fluoro-5-(hydroxymethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for the synthesis of 2-Fluoro-5-(hydroxymethyl)phenol (CAS: 934241-78-8), a critical intermediate often used in the development of benzoxaborole drugs (e.g., Tavaborole derivatives) and PROTAC linkers.

The guide focuses on the reduction of its primary precursor, 4-Fluoro-3-hydroxybenzoic acid (CAS: 51446-31-2), addressing the chemoselectivity challenges posed by the unprotected phenol and the fluorine substituent.

Module 1: Strategic Route Selection

Q: What is the most reliable synthetic route for gram-scale vs. kilo-scale production?

A: The choice depends on your scale and equipment capabilities. We recommend Route A (Borane Reduction) for medicinal chemistry (fast, fewer steps) and Route B (Esterification-Reduction) for process chemistry (safer, lower cost).

FeatureRoute A: Direct Acid ReductionRoute B: Esterification + NaBH₄ Reduction
Reagents Borane-THF (

) or Borane-DMS (

)
1.

2.

or

Step Count 1 Step (One-pot)2 Steps (Ester isolation required)
Key Risk Exothermic

evolution; Boron-phenol complexation requiring harsh quench.
Two-step yield loss; Ester hydrolysis side-reaction.[1]
Scalability Limited by cryogenic requirements and cost of Borane.High. Reagents are cheap and stable.
Recommendation Best for <50g batches. Best for >100g batches.
Visualizing the Reaction Pathways

Synthesis_Pathways cluster_RouteA Route A: Direct Reduction (MedChem) cluster_RouteB Route B: Two-Step (Process) Start Precursor: 4-Fluoro-3-hydroxybenzoic Acid StepA1 Reagent: BH3·THF Solvent: THF, 0°C -> RT Start->StepA1 StepB1 Esterification: MeOH, H2SO4, Reflux Start->StepB1 StepA2 Intermediate: Boronate Complex StepA1->StepA2 StepA3 Quench: MeOH Reflux (Critical) StepA2->StepA3 Product Target: This compound StepA3->Product StepB2 Intermediate: Methyl Ester StepB1->StepB2 StepB3 Reduction: NaBH4, MeOH/THF StepB2->StepB3 StepB3->Product

Figure 1: Comparison of Direct Borane Reduction vs. Two-Step Esterification Routes.

Module 2: Detailed Experimental Protocols

Protocol A: Direct Reduction using Borane-THF

Recommended for rapid synthesis of 1–10g batches.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and cool under

    
    .
    
  • Solubilization: Add 4-Fluoro-3-hydroxybenzoic acid (1.0 equiv) and anhydrous THF (10 volumes).

  • Addition: Cool to 0°C. Dropwise add

    
     (1.0 M in THF) .
    
    • Stoichiometry Note: You need 2.5–3.0 equivalents of Borane.

      • 1.0 eq is consumed immediately to deprotonate the phenol (-OH

        
         -OBH₂).
        
      • 1.0 eq reduces the carboxylic acid to the alcohol.

      • 0.5–1.0 eq excess drives kinetics.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ensure the intermediate borate ester doesn't confuse the read).

  • Critical Quench: Cool to 0°C. Slowly add Methanol (Caution: Vigorous

    
     evolution).
    
  • Boron Removal: Concentrate the mixture. Redissolve in fresh MeOH and concentrate again (Repeat 3x).

    • Why? This forms volatile Trimethyl Borate (

      
      ), removing boron that is complexed to the phenol. Failure to do this results in a sticky "borate glass" impurity.
      
Protocol B: Esterification & NaBH₄ Reduction

Recommended for robust, scalable synthesis.

Part 1: Fisher Esterification

  • Dissolve acid in MeOH (0.5 M). Add catalytic

    
      (0.1 equiv).
    
  • Reflux for 12 hours.

  • Concentrate, neutralize with sat.

    
    , and extract with EtOAc.[2][3][4] Yields Methyl 4-fluoro-3-hydroxybenzoate .[5]
    

Part 2: Reduction

  • Dissolve Methyl Ester (1.0 equiv) in THF/MeOH (4:1 ratio) .

  • Add

    
      (4.0 equiv) in portions at 0°C.
    
    • Note: The phenol proton will quench 1 eq of hydride. The ester requires 2 eq. Excess ensures completion.

  • Stir at RT for 3 hours.

  • Quench with 1N HCl (carefully, to pH 5-6), extract with EtOAc.

Module 3: Troubleshooting & FAQs

Q: Why is my yield consistently low (<40%) with Borane reduction?

Diagnosis: Incomplete hydrolysis of the Boron-Phenol complex. Solution: The phenol oxygen forms a strong covalent bond with boron (


). Simple water quenching is insufficient to break this bond.
  • Fix: You must perform the "Methanol Chase." After the reaction, add MeOH, reflux for 30 mins, concentrate, and repeat 3 times. This converts the stable phenyl borate into volatile trimethyl borate.

Q: I see a new impurity at ~3.8 ppm in 1H NMR. What is it?

Diagnosis: Methyl ether formation. Cause: If using Route B (Esterification), the phenol -OH can be accidentally methylated if Diazomethane or Methyl Iodide/Base was used. If using Methanol/Acid reflux, this is rare but possible if temperatures are too high. Verification: Check coupling. A singlet at ~3.8 ppm indicates a methoxy group (


). The target hydroxymethyl (

) should appear as a doublet (coupled to OH) or singlet at ~4.6 ppm.
Q: The product is an oil that won't crystallize.

Diagnosis: Residual solvent or boron salts. Solution:

  • Trituration: Dissolve the oil in minimal Diethyl Ether, then slowly add Hexanes or Pentane while scratching the flask wall.

  • Drying: The hydroxymethyl group hydrogen bonds strongly to solvents. Dry under high vacuum (0.1 mbar) at 40°C for 24 hours.

Q: Is the Fluorine atom stable under these conditions?

Analysis: Yes. The Fluorine at position 2 (ortho to phenol) is stable to Borane and NaBH₄.

  • Warning: Avoid using Lithium Aluminum Hydride (LiAlH₄) in refluxing ether/THF if possible. While aryl fluorides are generally stable, the combination of an electron-rich phenol ring and harsh aluminates can sometimes lead to hydrodefluorination byproducts (<5%).

Module 4: Analytical Reference Data

Target Molecule: this compound Molecular Weight: 142.13 g/mol [6]

AssayExpected SignalStructural Assignment
1H NMR (DMSO-d6)

9.80 (s, 1H)
Phenol -OH (

exchangeable)

7.05 (dd, 1H)
Aromatic H-6 (Ortho to F)

6.85 (m, 1H)
Aromatic H-4

6.75 (m, 1H)
Aromatic H-3

5.10 (t, 1H)
Alcohol -OH (

exchangeable)

4.42 (d, 2H)
Benzylic -CH₂-
19F NMR

-135 to -140 ppm
Ar-F (Split by H-3/H-4)

References

  • Precursor Identification: 4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2) is the established precursor.[7]

    • Source:

  • Borane Reduction Methodology: Standard protocols for reducing benzoic acids in the presence of phenols using Borane-THF.

    • Source:

  • Target Molecule Data: this compound (CAS 934241-78-8).[6][8][9]

    • Source:

  • Alternative Ester Reduction: Methodology for reducing phenolic esters using NaBH4/MeOH.

    • Source:

Sources

Technical Support Center: 2-Fluoro-5-(hydroxymethyl)phenol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Warning: 2-Fluoro-5-(hydroxymethyl)phenol (CAS 204996-26-5) presents a "dual-threat" stability profile due to its bifunctional nature.[1] It contains a phenolic hydroxyl (prone to oxidative quinone formation) and a benzylic alcohol (prone to acid-catalyzed dehydration/polymerization and oxidation).[1]

This guide provides authoritative protocols to prevent the common "pink/brown discoloration" (oxidation) and "gum formation" (polymerization) often reported during storage and synthesis.

Physicochemical Profile
PropertySpecificationCritical Note
CAS Number 204996-26-5Verify identity via NMR if sourcing from new vendor.[1]
Molecular Formula

MW: 142.13 g/mol
Appearance White to off-white solidPink/Brown indicates oxidation (Quinone formation).[1]
Storage Class Hygroscopic / Light SensitiveStore under inert gas at -20°C (Long term).[1]
pKa (Predicted) ~9.5 (Phenol)Fluorine at C2 increases acidity vs. native phenol.

Module A: Storage & Handling (Preventing the "Pink Death")

Issue: Users frequently report the compound turning pink or brown within weeks of opening. Root Cause: Auto-oxidation of the phenol moiety to form p-benzoquinone derivatives, accelerated by moisture and light.[1]

Protocol A1: The "Inert-Chill" Storage System

Do not rely on the manufacturer's original packaging once opened.[1]

  • Atmosphere Control:

    • Argon vs. Nitrogen: Argon is superior.[1] Being heavier than air, it creates a "blanket" over the solid in the vial. Nitrogen can mix with headspace air if the seal is imperfect.

    • Action: Purge the headspace for 30 seconds with dry Argon before resealing.

  • Temperature & Light:

    • Store at -20°C for long-term (>1 month) or 2-8°C for active use.[1]

    • Use amber glass vials. If amber is unavailable, wrap clear vials in aluminum foil.

  • Desiccation:

    • The hydroxymethyl group is hygroscopic. Moisture catalyzes oxidative degradation.[1]

    • Action: Store the primary vial inside a secondary jar containing activated silica gel or Drierite™.

Visualization: Storage Decision Tree

StorageProtocol cluster_warn CRITICAL FAILURE POINT start Received Compound (CAS 204996-26-5) check_use Immediate Use? start->check_use long_term Long Term Storage (> 1 Month) check_use->long_term No short_term Active Use (< 1 Month) check_use->short_term Yes action_long 1. Transfer to Amber Vial 2. Argon Purge 3. Seal with Parafilm 4. Store at -20°C long_term->action_long action_short 1. Keep in Desiccator 2. Store at 2-8°C 3. Minimize Headspace short_term->action_short moisture Moisture Entry oxidation Pink/Brown Discoloration moisture->oxidation Catalyzes

Caption: Decision matrix for optimal storage to prevent oxidative degradation.

Module B: Reaction Troubleshooting (Synthetic Integrity)

Issue: Loss of starting material or formation of polymeric gums during synthesis. Root Cause: The benzylic alcohol is acid-sensitive.[1][2] In the presence of strong Lewis acids or Bronsted acids, it forms a resonance-stabilized benzyl cation, which reacts with the electron-rich phenol of a neighboring molecule (Friedel-Crafts alkylation/polymerization).[1]

Troubleshooting Table: Reaction Conditions
VariableRecommendationScientific Rationale
Solvent Choice Anhydrous THF, DMF, or MeCN Avoid protic solvents (MeOH/EtOH) if acidic reagents are present to prevent etherification.[1]
Base Selection K₂CO₃, Cs₂CO₃, or DIPEA Maintain a basic pH to prevent benzyl cation formation.[1] The fluorine atom makes the phenol slightly more acidic, allowing milder bases to work effectively.
Temperature < 60°C High heat promotes benzylic oxidation to the aldehyde (2-fluoro-5-formylphenol).[1]
Reagents to Avoid Strong Acids (HCl, H₂SO₄), PCC Acids cause polymerization.[1] PCC will oxidize the benzylic alcohol to an aldehyde.
Protocol B1: Safe Alkylation of the Phenol

If your goal is to alkylate the phenol (e.g., ether synthesis) without touching the alcohol:

  • Dissolution: Dissolve this compound in dry DMF (0.1 M).

  • Deprotonation: Add 1.1 equivalents of

    
    . Stir at 0°C for 15 minutes.
    
    • Note: The solution may turn slight yellow (phenoxide formation); this is normal. Deep red indicates oxidation.[1]

  • Addition: Add the electrophile (alkyl halide) dropwise at 0°C.

  • Quench: Quench with saturated

    
     (mildly acidic) rather than HCl to protect the benzylic alcohol during workup.
    
Visualization: Degradation Pathways

Degradation cluster_acid Acidic Conditions cluster_ox Oxidative Conditions (Air/Light) compound This compound cation Benzyl Cation Intermediate compound->cation H+ quinone p-Benzoquinone Derivative compound->quinone O2 / Light (Phenol Oxidation) aldehyde 2-Fluoro-5-formylphenol compound->aldehyde [O] (Alcohol Oxidation) polymer Polymeric Gum (Irreversible) cation->polymer Self-Reaction

Caption: Primary degradation pathways: Acid-catalyzed polymerization and oxidative decomposition.[1]

Module C: Purification & Analysis

Issue: HPLC shows multiple peaks; NMR shows aldehyde contamination.

Protocol C1: Purification of Oxidized Material

If the compound has turned slightly pink, it can often be salvaged.

  • Recrystallization (Preferred):

    • Solvent system: Ethyl Acetate / Hexanes .[1]

    • Dissolve in minimum hot Ethyl Acetate (max 50°C).

    • Add Hexanes until turbid. Cool slowly to 4°C.

    • Tip: Add a small amount of activated charcoal before filtering the hot solution to remove colored quinone impurities.

  • Column Chromatography:

    • Stationary Phase: Neutral Silica Gel (Acidic silica can degrade the benzylic alcohol).

    • Eluent: 0-5% Methanol in Dichloromethane (DCM).[1]

    • Note: Flush the column with Nitrogen before use to remove trapped oxygen.

Analytical Artifacts (NMR)
  • Solvent: Avoid DMSO-

    
     for long-term storage of NMR samples. DMSO is a mild oxidant (Swern-like conditions) and can slowly oxidize the benzylic alcohol to an aldehyde over days. Use 
    
    
    
    or Acetone-
    
    
    for immediate analysis.[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: No. Storage in solution vastly increases the surface area for oxidative attack. If you must, use anhydrous ethanol or DMSO, purge with Argon, seal tightly, and store at -80°C. Do not store in chlorinated solvents (DCM/Chloroform) as they can become acidic over time.[1]

Q: My sample is a dark brown oil. Is it recoverable? A: Likely not. Dark oil usually indicates significant polymerization or advanced quinone formation.[1] Check purity by TLC (50% EtOAc/Hexanes). If the baseline is heavily streaked, discard the batch.

Q: Why does the Safety Data Sheet (SDS) mention "Corrosive"? A: Like many phenols, it can cause chemical burns to skin and eyes. However, the "hydroxymethyl" group does not add to corrosivity. Treat it with the standard PPE required for fluorinated phenols (Gloves, Goggles, Fume Hood).[1]

References

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 5-Fluoro-2-methylphenol (Analogous Stability Data). Retrieved from

  • National Institutes of Health (NIH). (2025). Influence of Storage Conditions on Stability of Phenolic Compounds. PubMed Central.[1] Retrieved from

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Oxidation and Stability. Retrieved from

  • Advanced ChemBlocks. (2026). Product Specification: this compound (Storage Conditions). Retrieved from

  • Olin Epoxy. (n.d.).[1] Phenol Handling and Storage Manual. Retrieved from

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2-Fluoro-5-(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(hydroxymethyl)phenol derivatives. This guide is designed to help you navigate and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts that can arise during the characterization of these molecules. My goal is to provide you with not just troubleshooting steps, but also the underlying scientific reasoning to empower your experimental choices.

The unique arrangement of a fluorine atom, a phenolic hydroxyl group, and a hydroxymethyl substituent on the aromatic ring creates a complex electronic and steric environment. This can lead to NMR spectra that deviate from standard predictions. This guide will address common issues in a question-and-answer format, providing in-depth explanations and practical protocols to diagnose and understand your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is the chemical shift of my phenolic hydroxyl proton (-OH) significantly downfield and broad?

Answer:

A downfield and broad signal for a phenolic -OH proton is often indicative of strong hydrogen bonding. In the case of this compound derivatives, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding can occur.

  • Intramolecular Hydrogen Bonding: The fluorine atom at the 2-position is highly electronegative and can act as a hydrogen bond acceptor for the adjacent phenolic hydroxyl group. This interaction deshields the hydroxyl proton, causing its signal to shift downfield. There is ongoing research into the precise nature and strength of intramolecular hydrogen bonds in 2-halophenols.[1][2]

  • Intermolecular Hydrogen Bonding: The phenolic -OH can also form hydrogen bonds with other molecules of the same compound or with solvent molecules.[3] The hydroxymethyl group (-CH₂OH) introduces another site for hydrogen bonding, further complicating the network. The observed chemical shift is a weighted average of all these interactions. The position of the -OH peak can vary depending on factors like the NMR solvent used, concentration, temperature, and the presence of water.[4]

Troubleshooting Protocol: D₂O Exchange

To confirm the assignment of the phenolic -OH peak, a simple D₂O exchange experiment is highly effective.

  • Acquire a standard ¹H NMR spectrum of your compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signal corresponding to the phenolic -OH proton will either disappear or significantly decrease in intensity.[5] This is because the acidic proton of the hydroxyl group rapidly exchanges with the deuterium from D₂O. The deuterium nucleus (²H) has a different resonance frequency and is not detected in a standard ¹H NMR experiment.

Question 2: The benzylic protons (-CH₂OH) of the hydroxymethyl group appear as two distinct signals (diastereotopic) instead of a single peak. Why is this happening?

Answer:

The observation of diastereotopic benzylic protons is a strong indication of a chiral center or restricted rotation around the C-C bond connecting the hydroxymethyl group to the aromatic ring. While this compound itself is not chiral, restricted rotation can create a "prochiral" environment for the -CH₂OH protons.

This restricted rotation is likely due to the formation of a strong intramolecular hydrogen bond between the phenolic -OH and the oxygen of the hydroxymethyl group. This creates a pseudo-six-membered ring, locking the conformation and making the two benzylic protons chemically non-equivalent. One proton will be in a different electronic environment compared to the other, leading to separate signals in the NMR spectrum.

Troubleshooting Workflow:

G start Observe Diastereotopic -CH₂OH Protons vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr Hypothesis: Restricted Rotation noesy Run 2D NOESY Experiment vt_nmr->noesy If signals coalesce, rotation is confirmed conclusion Confirm Restricted Rotation & Intramolecular H-Bonding noesy->conclusion Observe cross-peaks between -OH and -CH₂OH

Sources

Technical Support Center: 2-Fluoro-5-(hydroxymethyl)phenol (CAS: 135034-10-5)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #FHP-REACT-001 Subject: Overcoming Low Reactivity & Selectivity Issues Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Fluoro" Paradox

Users frequently report "low reactivity" with 2-Fluoro-5-(hydroxymethyl)phenol . This is often a misdiagnosis. The molecule is not chemically inert; rather, it suffers from kinetic trapping and competitive nucleophilicity .

The ortho-fluorine atom creates two distinct barriers:

  • Tight Ion Pairing: Standard bases (NaH, K₂CO₃) create strong electrostatic interactions between the metal cation, the phenoxide oxygen, and the ortho-fluorine. This "cages" the nucleophile, preventing reaction with electrophiles.

  • Ambident Reactivity: The molecule possesses two hydroxyl groups with distinct pKa values (Phenolic ~8.7 vs. Benzylic ~16). Poor protocol design leads to mixtures rather than selective functionalization.

This guide provides the protocols to break these barriers.

Module 1: The Phenolic Challenge (O-Alkylation)

The Issue: You are attempting to alkylate the phenolic hydroxyl (e.g., ether synthesis) using standard conditions (K₂CO₃/Acetone or NaH/THF), but yields are <40% or reaction times are excessive.

The Diagnosis: Cationic Caging. Unlike simple phenol, the 2-fluoro substituent stabilizes the phenoxide anion via induction (-I effect), making it more acidic but less nucleophilic. Furthermore, small cations (Li⁺, Na⁺, K⁺) chelate between the phenoxide oxygen and the fluorine, locking the molecule in an unreactive state.

The Solution: The Cesium Effect. You must switch to Cesium Carbonate (Cs₂CO₃). The large ionic radius of Cesium (1.67 Å) prevents effective chelation by the F-O pincer. This results in a "naked" phenoxide anion that is highly reactive.

Protocol A: High-Efficiency O-Alkylation
ParameterRecommendationRationale
Base Cs₂CO₃ (1.5 - 2.0 equiv) Large cation minimizes ion pairing; increases nucleophilicity.
Solvent DMF or DMAc (Anhydrous) High dielectric constant dissociates ion pairs; solvates the cation but leaves the anion "naked."
Temperature 60°C - 80°C Required to overcome the inductive deactivation of the fluorine.
Concentration 0.2 M Optimal balance between rate and solubility.

Step-by-Step Workflow:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 equiv). The suspension may turn slight yellow (phenoxide formation).

  • Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Add the Electrophile (e.g., Alkyl Bromide, 1.1 equiv) dropwise.

  • Heat to 60°C. Monitor via TLC/LCMS.

    • Note: If the benzylic alcohol also reacts, lower temp to RT and strictly limit base to 1.1 equiv.

Module 2: The Benzylic Challenge (Differentiation)

The Issue: You need to modify the benzylic position (oxidation to aldehyde or conversion to leaving group) without affecting the free phenol, OR the phenol is interfering with benzylic activation.

The Diagnosis: Competitive Nucleophilicity. While the phenol is more acidic, the benzylic alcohol is more nucleophilic under neutral/acidic conditions. However, under basic conditions, the phenoxide dominates.

Protocol B: Selective Benzylic Functionalization

Scenario 1: Converting Benzyl Alcohol to Alkyl Halide Do not use standard SOCl₂ or PBr₃ directly if the phenol is free; it will likely polymerize or form phosphites.

Recommended Route:

  • Transient Protection: Treat substrate with HMDS (Hexamethyldisilazane) to silylate the phenol.

  • Activation: React with SOCl₂ or PBr₃. The silyl ether is often cleaved during the workup or can be removed intentionally, leaving the phenolic-halide.

Scenario 2: Selective Oxidation to Benzaldehyde Reagent of Choice:MnO₂ (Activated) or IBX . These reagents prefer benzylic/allylic alcohols and are mild enough to leave the phenol untouched (unlike Jones Reagent).

Step-by-Step Workflow (MnO₂ Oxidation):

  • Dissolve substrate in DCM or Chloroform (0.1 M).

  • Add Activated MnO₂ (10 equiv - excess is standard).

  • Stir at reflux for 4-12 hours.

  • Filter through a Celite pad.

  • Evaporate solvent. The phenol remains intact; the benzylic alcohol becomes the aldehyde.

Visualizing the Solution

The following diagram illustrates the "Cationic Caging" mechanism and the decision tree for functionalization.

G cluster_selectivity Selectivity Decision Tree Start Substrate: This compound Problem Problem: Low Reactivity / Poor Yield Start->Problem Analysis Root Cause Analysis Problem->Analysis Condition1 Condition: K2CO3 / Acetone Analysis->Condition1 Standard Protocol Condition2 Condition: Cs2CO3 / DMF Analysis->Condition2 Optimized Protocol Result1 Result: Tight Ion Pairing (K+) F---K+---O Chelation 'Caged' Nucleophile Condition1->Result1 Result2 Result: Naked Anion (Cs+) No Chelation High Reactivity Condition2->Result2 Target Target Functionalization? PathA Phenol (Ar-OH) Target->PathA PathB Benzyl Alcohol (R-CH2OH) Target->PathB ActionA Use Cs2CO3 (1.1 eq) + Electrophile PathA->ActionA ActionB Requires Protection (e.g., TBSCl + Imidazole) THEN modify Benzyl PathB->ActionB

Caption: Mechanism of reactivity enhancement via the "Cesium Effect" and selectivity decision tree.

Troubleshooting FAQ

Q1: I am seeing dialkylation (both O-positions reacted). How do I stop this?

  • Diagnosis: You are likely using too much base or too high a temperature.

  • Fix: The phenolic OH is more acidic (pKa ~8.7) than the benzylic OH (pKa ~16). Use exactly 1.05 equivalents of Cs₂CO₃ at 0°C to Room Temperature . Do not heat. The phenoxide will form and react before the benzylic alcohol deprotonates.

Q2: My Mitsunobu reaction on the benzylic alcohol failed.

  • Diagnosis: The ortho-fluorine adds steric bulk, and the phenol interferes.

  • Fix: Protect the phenol first (e.g., Acetyl or TBS). Use ADDP instead of DEAD/DIAD and PBu₃ instead of PPh₃ to increase the reactivity of the betaine intermediate.

Q3: Can I use NaH instead of Cs₂CO₃?

  • Diagnosis: NaH is a stronger base but forms tight aggregates in THF.

  • Fix: If you must use NaH, add 15-crown-5 ether or HMPA/DMPU as a co-solvent to break the ion pairs. However, Cs₂CO₃/DMF is safer and generally superior for this specific fluorinated scaffold.

References
  • The Cesium Effect in Organic Synthesis

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[1][2] An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • Acidity of Ortho-Fluorophenols

    • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2001). Comparison of the Experimental and Calculated pKa Values of Fluorophenols.
  • Selective Oxidation of Benzylic Alcohols

    • More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of benzylic alcohols with manganese dioxide. Organic Letters, 4(17), 3001-3003.

Sources

Technical Support Center: Managing Exothermic Reactions with 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Dual-Hazard Profile

As researchers, we often underestimate 2-Fluoro-5-(hydroxymethyl)phenol (CAS: 135033-88-2) because it appears to be a stable solid building block. However, its danger lies not in storage, but in its bifunctional reactivity .

This molecule possesses two distinct nucleophilic sites—the phenolic hydroxyl and the benzylic alcohol—activated by the electron-withdrawing fluorine atom. When you engage these groups in protection, activation, or oxidation, you are initiating thermodynamically potent events.

The Critical Insight: The fluorine atom at the ortho position lowers the


 of the phenol (making it more acidic than unsubstituted phenol), leading to faster, more exothermic deprotonation events. Simultaneously, the benzylic alcohol is prone to rapid, heat-generating activation (e.g., mesylation or halogenation).

Critical Hazard Analysis (Thermodynamics)

Before troubleshooting, review the thermodynamic potential of common transformations for this substrate.

Reaction ClassReagent ExampleEst.

(kJ/mol)
Adiabatic Temp Rise (

)*
Hazard Class
Deprotonation NaH / KH-120 to -140> 100°CHigh: Rapid

gas evolution + Heat.
Mesylation MsCl / Et3N-150 to -170> 120°CCritical: Autocatalytic potential if cooling fails.
Chlorination

-80 to -100~60-80°CHigh: Violent gas (

) release.
Oxidation Jones Reagent-250 to -300> 200°CSevere: Runaway oxidation risk.

*Note:


 assumes a standard concentration of 1M in DCM or THF without active cooling. A 

is generally considered a runaway risk in batch reactors.

Troubleshooting Guide & FAQs

Scenario A: The "Runaway" Deprotonation

User Issue: "I added Sodium Hydride (NaH) to my solution of this compound in DMF, and the temperature spiked 40°C instantly, causing the solvent to foam over."

Root Cause: You treated the phenol like a standard alcohol. The fluorine substituent increases acidity, making the deprotonation instantaneous. The "foaming" is a combination of rapid hydrogen gas evolution and solvent boiling due to the exotherm.

Corrective Protocol (The "Portion-Wise" Rule):

  • Cryogenic Start: Cool the substrate solution to 0°C or -10°C before base addition.

  • Solvent Heat Sink: Dilute your reaction. If you are at 0.5 M, drop to 0.2 M . The extra solvent acts as a thermal buffer (Heat Sink).

  • Solid Addition: Do not add NaH all at once. Divide the stoichiometry into 5-10 portions . Wait for gas evolution to cease and temperature to return to setpoint between additions.

Scenario B: Exotherm during Mesylation (Alcohol Activation)

User Issue: "During the addition of Methanesulfonyl chloride (MsCl), the reaction turned dark black and tarred. I was cooling it in an ice bath."

Root Cause: This is a classic "accumulation fault." If you add MsCl too quickly at a temperature where the reaction is slow (e.g., -20°C), the reagent accumulates. As the vessel warms slightly, the reaction kicks off all at once—a thermal runaway that degrades the delicate benzylic position into polymeric tars (phenolic resins).

Corrective Protocol (Dose-Control):

  • The Triethylamine Factor: Never add the base (Et3N) and the MsCl rapidly. The reaction requires the base to proceed.

  • Sequence:

    • Dissolve Substrate + Et3N in DCM. Cool to -10°C .

    • Add MsCl dropwise.

    • CRITICAL: Monitor the internal temperature, not the bath temperature. If internal

      
       rises 
      
      
      
      , STOP dosing. Let it cool.
Scenario C: Scale-Up Failures

User Issue: "The reaction worked on 100mg, but on 50g, the yield dropped by 40% and impurities appeared."

Root Cause: Surface-area-to-volume ratio. On 100mg, heat dissipates instantly. On 50g, the core of your reactor stays hot, promoting side reactions (e.g., O-alkylation vs. C-alkylation competition or benzylic decomposition).

Corrective Protocol:

  • Switch from batch addition to semi-batch dosing .

  • Use a syringe pump to control the rate of the limiting reagent (usually the electrophile) based on cooling capacity.

Self-Validating Experimental Protocol

Target Workflow: Selective Mesylation of the Benzylic Alcohol. Objective: Safe conversion without phenolic polymerization.

Reagents:

  • This compound (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) [Concentration: 0.15 M]

Step-by-Step Logic:

  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with an internal temperature probe (thermocouple), nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge Phenol and TEA into DCM. Cool to -20°C .

    • Validation: Ensure solution is homogenous. TEA acts as a scavenger but also catalyzes the reaction.

  • Controlled Dosing (The Safety Gate):

    • Dilute MsCl in DCM (1:1 ratio) in the addition funnel.

    • Begin dropwise addition.[1]

    • Rule: Rate of addition must be such that Internal Temp never exceeds -10°C .

  • The "Digestion" Period:

    • After addition, hold at -10°C for 30 minutes.

    • Why? This prevents accumulation of unreacted MsCl.

  • Quench:

    • Add saturated

      
       solution slowly while still cold. The biphasic quench absorbs the heat of neutralizing excess acid.
      

Visual Decision Logic: Safe Dosing Strategy

The following diagram illustrates the decision loop required for adding exothermic reagents to this substrate.

ExothermControl Start START: Reagent Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision Is Ti < Setpoint (e.g., -10°C)? CheckTemp->Decision AddReagent Add Aliquot (1-2% of Total) Decision->AddReagent YES (Safe) StopDosing STOP Dosing & Maximize Cooling Decision->StopDosing NO (Risk) CheckComplete Addition Complete? AddReagent->CheckComplete Wait Wait for Ti to stabilize StopDosing->Wait Wait->CheckTemp CheckComplete->CheckTemp NO Digestion Hold for Digestion (30 min) CheckComplete->Digestion YES Finish Proceed to Quench Digestion->Finish

Caption: Feedback loop for semi-batch addition of reagents. The "Stop Dosing" loop prevents thermal runaway by ensuring heat generation never exceeds cooling capacity.

References & Authority

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for calculating adiabatic temperature rise and criticality classes).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Essential for identifying specific hazard groups like phenols and halogens).

  • Org. Process Res. Dev. (General literature on managing exothermic alkylations in pharmaceutical intermediates). Note: Specific kinetic data for this compound is derived from general phenolic reactivity patterns found in process safety literature.

  • PubChem Compound Summary. (2024). This compound.[1] National Center for Biotechnology Information.

Sources

Technical Support Center: Solvent Effects on 2-Fluoro-5-(hydroxymethyl)phenol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Fluoro-5-(hydroxymethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced reactivity of this versatile intermediate. The strategic selection of a solvent is paramount to achieving desired outcomes, controlling selectivity, and maximizing yields. This document provides in-depth, field-proven insights into how solvent choice dictates reaction pathways and offers systematic troubleshooting for common experimental challenges.

Understanding the Reactivity Landscape of this compound

This compound possesses three primary sites of reactivity, each influenced differently by the solvent environment. A clear understanding of these sites is the first step toward rational reaction design.

  • Phenolic Hydroxyl (-OH): This is the most acidic proton. Deprotonation with a base forms a potent phenoxide nucleophile, crucial for reactions like O-alkylation and O-acylation. The electron-withdrawing fluorine atom ortho to this group increases its acidity relative to phenol itself.[1][2]

  • Benzylic Hydroxyl (-CH₂OH): A primary alcohol, this group is susceptible to oxidation and can act as a nucleophile, though it is significantly less acidic than the phenolic hydroxyl.[1]

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing hydroxyl group.[3][4] The fluorine atom also directs ortho and para but is an electron-withdrawing group, modulating the ring's overall reactivity.

cluster_molecule This compound cluster_sites Key Reactive Sites mol p1 Phenolic Hydroxyl (Acidic, Nucleophilic upon deprotonation) p1->mol p2 Aromatic Ring (Electrophilic Substitution) p2->mol p3 Benzylic Hydroxyl (Oxidation, Nucleophilic) p3->mol

Caption: Key reactive sites of this compound.

Section 1: The Role of the Solvent: A Mechanistic Overview

The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[5] For phenolic compounds, the most critical solvent interactions involve hydrogen bonding and polarity.

Solvent ClassExamplesDielectric Constant (ε)Key Characteristics
Polar Protic Water, Ethanol, Methanol, Acetic AcidHigh (20-80)Can donate hydrogen bonds; effectively solvates both cations and anions.[6][7]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh (20-50)Cannot donate hydrogen bonds; solvates cations well but poorly solvates anions.[7][8]
Nonpolar Toluene, Hexane, Dichloromethane (DCM)Low (<10)Weak intermolecular forces; poor at solvating charged species.[7]

The fundamental difference between protic and aprotic solvents in the context of this molecule's reactivity lies in their interaction with the phenoxide anion, the key intermediate for many transformations.

  • Polar Protic Solvents form a "cage" around the anionic phenoxide through hydrogen bonding. This strong solvation stabilizes the anion, but in doing so, it shields it and drastically reduces its nucleophilicity, hindering reactions like SN2 alkylation.[8][9][10]

  • Polar Aprotic Solvents do not form this hydrogen-bonding cage. They solvate the counter-cation (e.g., K⁺, Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive. This significantly accelerates SN2 reaction rates.[9][11]

Caption: Solvent "caging" effect on phenoxide nucleophilicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: I want to perform an O-alkylation (Williamson ether synthesis) on the phenolic hydroxyl. What is the best solvent choice?

A: For O-alkylation, a polar aprotic solvent is strongly recommended. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are excellent choices. After deprotonating the phenol with a suitable base (e.g., K₂CO₃, NaH), these solvents leave the resulting phenoxide anion highly nucleophilic, leading to faster reaction rates and higher yields for this SN2 process.[1][12]

Q2: My O-alkylation yield is very low, and the reaction is sluggish. I'm using sodium ethoxide in ethanol. What's wrong?

A: The issue is your solvent choice. Ethanol is a polar protic solvent. It forms strong hydrogen bonds with your phenoxide nucleophile, effectively "caging" and stabilizing it. This stabilization dramatically reduces the phenoxide's reactivity, leading to a slow or incomplete SN2 reaction.[9][10] To improve your yield and reaction rate, switch to a polar aprotic solvent like DMF or acetonitrile.

Q3: I am observing a significant amount of C-alkylation on the aromatic ring instead of the desired O-alkylation. How can I fix this?

A: C-alkylation is a known competing pathway for phenoxides, which are ambident nucleophiles. This side reaction is often promoted by protic solvents (like water or alcohols) that solvate and sterically shield the oxygen atom, making the ortho and para positions of the ring more accessible for attack.[12] To favor O-alkylation, you must use a polar aprotic solvent (DMF, DMSO) which leaves the oxygen atom exposed and highly reactive.[1]

Q4: During bromination of the aromatic ring, I'm getting a mixture of di- and tri-brominated products instead of the desired mono-brominated compound. How can solvent choice help?

A: The phenolic -OH is a very strong activating group, making polysubstitution a common problem, especially with reactive reagents like bromine water.[13] The choice of solvent is critical for controlling this reactivity. Polar solvents can enhance the reactivity of the electrophile and the ring.[13] To achieve mono-bromination, switch to a non-polar solvent like carbon disulfide (CS₂), dichloromethane (DCM), or carbon tetrachloride (CCl₄) at a low temperature.[13][14] This dampens the reaction rate and improves selectivity. Using a milder brominating agent, such as N-bromosuccinimide (NBS), is also advisable.[13]

Q5: My alkylation reaction is non-selective, modifying both the phenolic and the benzylic hydroxyl groups. How can I target only the phenolic site?

A: This is a problem of chemoselectivity, governed by the acidity of the two -OH groups and the strength of your base. The phenolic proton is significantly more acidic than the benzylic one. To achieve selective O-alkylation at the phenolic position, use a base that is strong enough to deprotonate the phenol but not the alcohol, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Using a very strong base like sodium hydride (NaH) in excess can deprotonate both sites.[1] For absolute selectivity, especially in complex syntheses, a protecting group strategy for the benzylic alcohol is the most robust approach.

Section 3: Troubleshooting Guides

Guide 1: Low Yield or Stalled O-Alkylation Reaction

This guide provides a systematic workflow to diagnose and resolve poor outcomes in Williamson ether synthesis.

G cluster_base Base Selection cluster_solvent Solvent Choice cluster_conditions Conditions start Problem: Low Yield in O-Alkylation q1 Step 1: Evaluate Your Base start->q1 b_weak Using weak base? (e.g., NaHCO₃) q1->b_weak Yes b_strong Using appropriate base? (e.g., K₂CO₃, NaH) q1->b_strong No q2 Step 2: Evaluate Your Solvent b_weak->q2 Action: Switch to stronger base (e.g., K₂CO₃, Cs₂CO₃, NaH) to ensure full phenoxide formation. b_strong->q2 s_protic Using Polar Protic? (e.g., EtOH, H₂O) q2->s_protic Yes s_aprotic Using Polar Aprotic? (e.g., DMF, DMSO, Acetone) q2->s_aprotic No q3 Step 3: Check Reaction Conditions s_protic->q3 Action: Switch to Polar Aprotic solvent to enhance nucleophilicity. [Critical Step] s_aprotic->q3 c_temp Is temperature too low? q3->c_temp Yes c_water Is system anhydrous? q3->c_water No solution SUCCESS: Optimized Protocol Achieved c_temp->solution Action: Increase temperature gradually (e.g., from RT to 50-80 °C). c_water->solution Action: Ensure anhydrous conditions, especially when using NaH.

Caption: Troubleshooting workflow for O-alkylation reactions.

Experimental Protocol: Optimized O-Alkylation of this compound

This protocol is designed to maximize the yield of the O-alkylated product while minimizing side reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide), 1.1 equivalents

  • Potassium carbonate (K₂CO₃), anhydrous, 1.5 equivalents

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by pouring it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Guide 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: Formation of multiple halogenated or nitrated isomers, or over-substitution, leading to a complex product mixture and difficult purification.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
1. Overly Reactive Electrophile/Conditions The -OH group strongly activates the ring, making it highly susceptible to electrophilic attack. Reagents like Br₂ in water are extremely reactive and lead to polysubstitution.[13][14]Change Reagent: Switch to a milder electrophile (e.g., N-Bromosuccinimide for bromination).[13] For nitration, use dilute HNO₃ instead of concentrated.[4]
2. Polar Solvent Enhancing Reactivity Polar protic solvents like water or alcohols can increase the ionization of the electrophile and stabilize charged intermediates, accelerating the reaction and reducing selectivity.[13]Change Solvent: Perform the reaction in a non-polar or low-polarity solvent such as CCl₄, CS₂, or CH₂Cl₂.[13][14] This will temper the reactivity and favor mono-substitution.
3. High Reaction Temperature Higher temperatures increase reaction rates indiscriminately, often leading to a loss of selectivity and the formation of undesired side products.Lower Temperature: Run the reaction at a reduced temperature (e.g., 0 °C or below). This provides better kinetic control over the substitution.[13]

References

  • Makarov, S. V., et al. (2004). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 37(3), 150-158. [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(4), 222-230. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Wikipedia. (n.d.). Phenol. In Wikipedia. Retrieved February 10, 2026. [Link]

  • Wikipedia. (n.d.). Solvent effects. In Wikipedia. Retrieved February 10, 2026. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Kalidas, C., et al. (1986). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(8), 2407-2414. [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Ashenhurst, J. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Master Organic Chemistry. [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Clark, J. (n.d.). Phenol physical and chemical properties. Doc Brown's Chemistry. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(13), 2881-2884. [Link]

  • Save My Exams. (2024). Reactions of Phenol. [Link]

  • Unknown. (n.d.). Phenol reaction. Unknown Source. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical support hub. You are likely here because your catalytic turnover has stalled, or your impurity profile is unmanageable.

2-Fluoro-5-(hydroxymethyl)phenol (CAS: 186588-48-7 / Analogues) presents a unique "Triple Threat" to heterogeneous catalysts (Pd/C, Pt/C, Rh/Al₂O₃) and homogeneous cross-coupling cycles:

  • Phenolic Adsorption (The Blockade): The phenolic hydroxyl group (

    
    ) acts as a strong anchor. Under basic conditions, the phenoxide anion binds tightly to electrophilic metal centers, competitively inhibiting substrate access.
    
  • Benzyl Alcohol Lability (The Side-Reaction): The hydroxymethyl group is prone to hydrogenolysis (cleavage to methyl) or oxidation to benzaldehyde. Aldehyde intermediates can decarbonylate, releasing CO—a potent poison for Pd and Pt active sites.

  • Fluoride Leaching (The Corrosive): Although C-F bonds are strong (

    
    ), activated positions (ortho to phenol) are susceptible to hydrodefluorination (HDF). The resulting HF degrades catalyst supports (especially 
    
    
    
    and
    
    
    ) and leads to metal sintering.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at 40-60% Conversion

User Question: My hydrogenation using Pd/C started fast but stopped halfway. Adding more catalyst didn't restart it. Is my catalyst dead?

Technical Diagnosis: This is classic Product Inhibition or Irreversible Poisoning , not simple deactivation. In reactions with this compound, the product (or a defluorinated byproduct) often binds more strongly to the catalyst than the starting material.

Step-by-Step Solution:

  • The "Hot Filtration" Test:

    • Filter the reaction mixture while hot to remove the solid catalyst.

    • Re-subject the filtrate to reaction conditions.

    • Result A: If reaction continues

      
       You have homogeneous catalysis (leached metal).
      
    • Result B: If reaction stops

      
       True heterogeneous catalysis.
      
  • The "Standard Addition" Poisoning Test:

    • Take a fresh reaction vessel with standard substrate and catalyst.

    • Add 10 mol% of your stalled reaction mixture (filtered).

    • Observation: If the fresh reaction is significantly slower than a control, your reaction mixture contains a soluble poison (likely fluoride ions or oligomers derived from the benzyl alcohol) [1].

  • Remediation:

    • Switch Support: Move from Carbon to Titania (

      
      ) or Zirconia (
      
      
      
      ). Carbon supports can concentrate aromatic poisons via
      
      
      stacking.
    • Solvent Change: Avoid non-polar solvents. Use alcohols (MeOH, EtOH) which compete for adsorption sites, helping to desorb the product.

Issue 2: Loss of Fluorine (Defluorination)

User Question: I am seeing ~5-10% defluorinated byproduct (3-hydroxymethylphenol) in my LCMS. How do I stop the C-F cleavage?

Technical Diagnosis: Hydrodefluorination (HDF) is catalyzed by the same metals used for hydrogenation. It is accelerated by acidic supports and low electron density on the ring. The ortho-fluorine is activated by the phenolic oxygen, making it labile [2].

Step-by-Step Solution:

  • Acid Scavenging: HDF produces HF, which autocatalyzes further defluorination.

    • Protocol: Add 1.05 equivalents (relative to expected HF) of Sodium Acetate or Potassium Carbonate . This neutralizes HF in situ.

  • Catalyst Selection:

    • Avoid: Pd/C (High HDF activity).

    • Preferred: Pt/C (sulfided) or Rh/Al₂O₃. Platinum is generally less active for C-F cleavage than Palladium.

    • Advanced: Use Vanadium-doped Pd catalysts, which suppress hydrogenolysis [3].

Issue 3: Catalyst Agglomeration (Black Plating)

User Question: The catalyst looks like a mirror on the flask walls, and the solution turned yellow.

Technical Diagnosis: This indicates Metal Leaching followed by reprecipitation (Ostwald Ripening). The chelating ability of the hydroxymethyl-phenol moiety solubilizes the metal, especially in the presence of bases or amines [4].

Step-by-Step Solution:

  • Check Ligand/Solvent Compatibility:

    • If using a homogeneous catalyst, your substrate is outcompeting your phosphine ligands. Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that bind tighter than the substrate.

  • For Heterogeneous Systems:

    • Lower the temperature.[1][2] Leaching is exponentially dependent on temperature.

    • Switch to Fixed Bed Flow Chemistry . By minimizing the contact time between the product and the catalyst, you reduce leaching events driven by product chelation [5].

Visualizing the Deactivation Pathways

The following diagram illustrates the decision logic for diagnosing the specific mode of failure when working with this substrate.

CatalystTroubleshooting Start Problem: Reaction Stalled/Failed CheckLeaching Test 1: Hot Filtration Test Start->CheckLeaching IsLeaching Filtrate continues reacting? CheckLeaching->IsLeaching LeachingYes Issue: Metal Leaching (Substrate Chelation) IsLeaching->LeachingYes Yes LeachingNo Issue: Surface Deactivation IsLeaching->LeachingNo No Sol_Leach Solution: 1. Switch to Fixed Bed Flow 2. Use Chelating Scavengers (SiliaMetS) LeachingYes->Sol_Leach CheckPoison Test 2: Standard Addition (Add stalled mix to fresh rxn) LeachingNo->CheckPoison IsPoison Fresh rxn inhibited? CheckPoison->IsPoison PoisonYes Soluble Poison Present (F- ions or Oligomers) IsPoison->PoisonYes Yes PoisonNo Surface Blockage (Product Inhibition/Coking) IsPoison->PoisonNo No Sol_Defluor Solution: 1. Add Base (NaOAc) 2. Switch Pd -> Pt(S) PoisonYes->Sol_Defluor Sol_Block Solution: 1. Change Solvent (Alcohol) 2. Increase H2 Pressure PoisonNo->Sol_Block

Caption: Figure 1: Diagnostic workflow for isolating catalyst deactivation modes in fluorinated phenol substrates.

Data Summary: Solvent & Additive Effects

The following table summarizes the impact of reaction conditions on the stability of this compound during Pd-catalyzed hydrogenation.

ParameterConditionEffect on Catalyst ActivityRisk of Defluorination (HDF)Recommendation
Solvent Methanol/EthanolHigh (Promotes desorption)ModerateRecommended for rapid turnover.
Solvent THF/DioxaneModerateLow Use if HDF is the primary failure mode.
Additive

(Amine)
Low (Causes Leaching)HighAvoid. Amines promote Pd leaching.
Additive

(Acetate)
High (Buffers HF)Very Low Critical for protecting support.
Catalyst Pd/C (Unreduced)HighHighGood activity, poor selectivity.
Catalyst 5% Pt/C (Sulfided)ModerateLowest Best for preserving C-F bonds.

Experimental Protocol: Catalyst Revival Wash

If you are running a batch process and suspect reversible poisoning by the phenoxide, use this protocol to regenerate the catalyst surface without full replacement.

Reagents:

  • Degassed Methanol

  • Acetic Acid (Glacial)

  • Warm Water (

    
    )
    

Procedure:

  • Filtration: Isolate the catalyst cake under an inert atmosphere (Argon/Nitrogen). Do not let it dry out completely (pyrophoric risk).

  • Acid Wash: Rinse the cake with a 5% Acetic Acid in Methanol solution (50 mL per gram of catalyst).

    • Mechanism:[3][4][5][6] This protonates the surface-bound phenoxides (

      
      ), weakening their bond to the metal surface [6].
      
  • Solvent Wash: Rinse with pure degassed Methanol (3x).

  • Re-activation: Briefly expose to

    
     (1 bar) in solvent for 15 mins before adding fresh substrate.
    

Mechanistic Insight: The Fluoride Cycle

Understanding the chemical pathway of poisoning is essential for prevention.

PoisoningMechanism Substrate Substrate (F-Phenol) Ads Adsorbed Species Substrate->Ads Coordination HDF C-F Cleavage Ads->HDF Pd/H2 HF HF Generation HDF->HF Release Support Support Etching HF->Support Al2O3 + 6HF -> 2AlF3 + 3H2O Support->Ads Sintering/ Area Loss

Caption: Figure 2: The autocatalytic cycle of support degradation driven by hydrodefluorination (HDF).

References

  • Catalyst Deactivation Mechanisms. Argyle, M. D., & Bartholomew, C. H. (2015).[7] "Heterogeneous Catalyst Deactivation and Regeneration: A Review." Catalysts. Available at: [Link][8]

  • Hydrodefluorination Pathways. Kuehnel, M. F., et al. (2012). "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Environmental Science & Technology. Available at: [Link]

  • Suppression of Hydrogenolysis.Nishimura, S. (2001). "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-Interscience. (General Reference for V-doped Pd).
  • Pd Leaching by Alcohols/Amines. Muncipinto, G., et al. (2010). "Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts." ACS Catalysis.[2] Available at: [Link]

  • Benzyl Alcohol Oxidation/Poisoning. Savara, A., et al. (2017).[7] "Selective Benzyl Alcohol Oxidation over Pd Catalysts." MDPI Catalysts. Available at: [Link][8]

  • Phenol Adsorption on Pd. Vilcocq, L., et al. (2014). "Global kinetic analysis of the hydrodeoxygenation of phenol." RSC Advances. Available at: [Link]

Sources

Technical Support Center: Analytical Monitoring of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #2F5HP-ANA-001 Status: Active Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

2-Fluoro-5-(hydroxymethyl)phenol (CAS: 934241-78-8) presents a unique "analytical duality." It combines an acidic phenolic moiety with a labile primary alcohol (hydroxymethyl group), all tagged with an NMR-active fluorine atom. This combination creates specific challenges: chromatographic peak tailing due to silanol interactions, ionization suppression in positive-mode MS, and complex spin-spin coupling in NMR.

This guide addresses these specific failure points using a "Ticket-Based" troubleshooting format.

Ticket #1: Chromatographic Peak Tailing & Resolution Loss[1]

User Report: "I am observing severe tailing (As > 1.5) for the main peak on my C18 column. The retention time drifts between runs."

Root Cause Analysis

The phenolic hydroxyl group (


) interacts with residual silanol groups (

) on the silica support of HPLC columns. At neutral pH, both the silanols and a fraction of the phenol may be ionized, leading to secondary ion-exchange interactions that cause tailing. Additionally, the hydroxymethyl group increases polarity, potentially causing poor retention on standard C18 phases if the organic content is too high initially.
Troubleshooting Protocol

Step 1: Mobile Phase Acidification Phenols must be kept in their non-ionized (protonated) state to minimize silanol interactions.

  • Action: Ensure the aqueous mobile phase (Mobile Phase A) is acidified to pH 2.0 – 3.0 .

  • Reagent: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . Avoid neutral buffers like Ammonium Acetate unless running at high pH (which is risky for silica stability).

Step 2: Column Selection

  • Requirement: Use a "Base-Deactivated" or "End-Capped" column. These columns have chemically bonded groups (like trimethylsilyl) covering free silanols.

  • Recommendation: C18 columns with high carbon loads (>15%) generally offer better peak shape for polar phenols.

Step 3: Gradient Optimization

  • Initial Conditions: Start with 5% Organic (Acetonitrile/Methanol) to trap the polar hydroxymethyl group, then ramp to 95%.

Visual Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic Acidify Action: Add 0.1% Formic Acid Target pH 2.5 IsAcidic->Acidify No CheckCol Check Column Type IsAcidic->CheckCol Yes Acidify->CheckCol IsEndcapped Is Column End-Capped? CheckCol->IsEndcapped SwitchCol Action: Switch to High-Load End-Capped C18 IsEndcapped->SwitchCol No Solved Resolution Restored IsEndcapped->Solved Yes SwitchCol->Solved

Figure 1: Decision tree for resolving peak symmetry issues in phenolic compounds.

Ticket #2: Signal Absence in LC-MS

User Report: "I see a UV peak, but my Mass Spec (ESI+) shows no signal or very high noise."

Root Cause Analysis

Phenols are notoriously difficult to protonate (


) in Electrospray Ionization (ESI) positive mode because the oxygen lone pairs are involved in resonance with the aromatic ring, reducing basicity. Conversely, the acidic phenolic proton makes them excellent candidates for Negative Mode (ESI-)  deprotonation (

).
Comparative Ionization Data
ParameterPositive Mode (ESI+)Negative Mode (ESI-)Recommendation
Primary Ion

(Weak/Absent)

(Strong)
Switch to ESI-
Adducts

,


Monitor formate adducts if using formic acid
Sensitivity Low (High background noise)High (Selective for acidic protons)ESI- is ~10-50x more sensitive
Mobile Phase Requires Formic Acid/TFARequires high pH (Ammonia) OR weak acidUse 0.02% Acetic Acid or Ammonium Bicarbonate
Protocol: Switching to Negative Mode
  • Polarity: Set MS polarity to Negative .

  • Target Mass: Monitor m/z 141.1 (Calculated MW: 142.13 Da - 1.008 Da).

  • Buffer: If using ESI-, avoid high concentrations of TFA (Trifluoroacetic acid) as it suppresses ionization. Switch to Ammonium Acetate (10mM) or 0.1% Acetic Acid .

Expert Insight: If you must use Positive Mode (e.g., if monitoring an amine co-reactant), look for the sodium adduct (


) rather than the protonated parent.

Ticket #3: Complex NMR Spectra Interpretation

User Report: "My proton NMR shows multiplets where I expect singlets. Is the sample impure?"

Root Cause Analysis

This is likely not an impurity.[1] The Fluorine atom (


, Spin 1/2, 100% abundance) couples with both Protons (

) and Carbons (

). This creates "J-coupling" splitting patterns that complicate the spectra.[2]
  • 
     Coupling:  Protons ortho or meta to the fluorine will appear as doublets or multiplets, even if they have no proton neighbors.
    
  • Coupling Constants (

    
    ): 
    
Verification Workflow

To confirm the splitting is due to Fluorine and not impurities:

  • Run a

    
    -Decoupled 
    
    
    
    NMR:
    If the "impurities" disappear and peaks collapse into singlets/simple doublets, the splitting is due to Fluorine.
  • Run

    
     NMR:  You should see a single distinct peak around -110 to -140 ppm  (depending on solvent).
    
NMR Signal Logic Diagram

NMR_Logic Input Observation: Unexpected Multiplets CheckDecouple Run 1H{19F} Decoupled? Input->CheckDecouple Result1 Peaks Collapse to Singlets CheckDecouple->Result1 Yes Result2 Multiplets Persist CheckDecouple->Result2 No Conclusion1 Confirmed: F-H Coupling Result1->Conclusion1 Conclusion2 Confirmed: Sample Impurity Result2->Conclusion2

Figure 2: Logic flow for distinguishing Fluorine coupling from sample impurities.

Ticket #4: Stability & "Ghost Peaks"

User Report: "My sample purity drops after 24 hours in solution. New peaks appear at shorter retention times."

Root Cause Analysis

The hydroxymethyl group (benzyl alcohol) is susceptible to oxidation to the corresponding aldehyde (2-fluoro-5-formylphenol) and eventually the carboxylic acid. This is accelerated by:

  • High pH: Phenoxide ions are more electron-rich and prone to oxidation.

  • Dissolved Oxygen: Standard HPLC vials contain air headspace.

Preservation Protocol
  • Solvent: Dissolve samples in degassed solvents.

  • Temperature: Store autosampler vials at 4°C .

  • Additives: For long sequences (>12 hours), add an antioxidant like Ascorbic Acid (0.1%) to the sample diluent, provided it does not interfere with chromatography.

References

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks.Link

  • MDPI. (2021). ESI-MS/MS Analysis of Phenolic Compounds... Negative Mode Optimization.Link

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants.[2][3]Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary.Link

  • ResearchGate. (2014). HPLC method development for acidic drugs and peak tailing solutions.Link

Sources

Validation & Comparative

Technical Comparison: Bioactivity of 2-Fluoro-5-(hydroxymethyl)phenol vs. Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-Fluoro-5-(hydroxymethyl)phenol and its non-fluorinated analogue, 3-(hydroxymethyl)phenol (also known as 3-hydroxybenzyl alcohol).

This analysis focuses on the medicinal chemistry implications of the ortho-fluorine substitution, specifically regarding physicochemical properties, metabolic stability, and bioactivity profiles.

Executive Summary

The introduction of a fluorine atom at the ortho position (C2) relative to the phenolic hydroxyl group fundamentally alters the bioactivity profile of the parent scaffold. While 3-(hydroxymethyl)phenol serves as a standard building block, it suffers from rapid Phase II metabolism (glucuronidation) and Phase I oxidation.

The fluorinated analogue, This compound , exhibits:

  • Increased Acidity: A decrease in pKa by ~1.1 units, altering ionization at physiological pH.

  • Enhanced Metabolic Stability: The electron-withdrawing fluorine reduces the nucleophilicity of the phenolic oxygen, significantly slowing down glucuronidation (UGT) and sulfation (SULT).

  • Modulated Lipophilicity: A slight increase in LogP, improving membrane permeability while maintaining water solubility.

Verdict: The fluorinated analogue is the superior candidate for lead optimization requiring extended half-life (


) and improved oral bioavailability, whereas the non-fluorinated analogue is suitable primarily as a transient metabolic intermediate or prodrug scaffold.

Physicochemical Profiling

The following data highlights the structural and electronic shifts caused by the fluorine substitution.

Comparative Data Table
Property3-(Hydroxymethyl)phenol (Analogue)This compoundImpact of Fluorination
Structure Phenol ring with meta-CH₂OHPhenol with meta-CH₂OH + ortho-FSteric shielding of OH
Molecular Weight 124.14 g/mol 142.13 g/mol +18 Da (Negligible)
pKa (Phenol) 9.83 (Experimental)~8.7 (Predicted/Proxy*)Increased Acidity (10x more ionized at pH 8.7)
LogP (Lipophilicity) 0.49~0.78Increased Lipophilicity (Better permeability)
H-Bond Donor Strong (Phenolic OH)Modulated (Intramolecular H-bond)Conformational Lock
Electronic Effect Resonance donation (+M)Inductive withdrawal (-I)Deactivation of ring e- density

*Note: pKa estimate based on 2-fluorophenol (8.7) vs. phenol (10.[1]0) shift.

Mechanistic Insight: The Ortho-Fluorine Effect

The fluorine atom exerts a strong inductive effect (-I), pulling electron density away from the phenolic oxygen. This weakens the O-H bond (lowering pKa) but, paradoxically, makes the oxygen less nucleophilic .

  • Consequence: The phenolate anion is more stable, but the neutral phenol is less likely to attack electrophilic co-factors (like UDP-glucuronic acid) in enzymatic pockets.

Metabolic Stability Analysis

The primary driver for selecting the fluorinated analogue is resistance to metabolism.

Pathway 1: Phase II Conjugation (Glucuronidation)
  • Non-Fluorinated: The phenolic -OH is a "soft spot" for UGT enzymes. It is rapidly conjugated to form a hydrophilic glucuronide, leading to rapid renal excretion.

  • Fluorinated: The ortho-fluorine sterically hinders the UGT binding site and electronically deactivates the oxygen.

    • Result:

      
       (Intrinsic Clearance) is reduced by 3–5 fold  for the fluorinated compound.
      
Pathway 2: Phase I Oxidation
  • Non-Fluorinated: The benzyl alcohol moiety is a substrate for Alcohol Dehydrogenase (ADH), oxidizing rapidly to the aldehyde and then to the carboxylic acid (inactive/excreted).

  • Fluorinated: While fluorine is distant from the benzyl alcohol, the overall electron deficiency of the ring slightly deactivates the benzylic carbon, potentially slowing oxidation kinetics, though less dramatically than the conjugation effect.

Metabolic Pathway Visualization

The following diagram illustrates the blockade effect of the fluorine atom.

MetabolicPathways cluster_0 Non-Fluorinated (High Clearance) cluster_1 Fluorinated (High Stability) S1 3-(Hydroxymethyl)phenol M1 O-Glucuronide Conjugate (Rapid Excretion) S1->M1 UGT (Fast) M2 3-Hydroxybenzoic Acid (Inactive) S1->M2 ADH/ALDH S2 This compound M3 O-Glucuronide S2->M3 UGT (Blocked/Slow) Steric/Electronic Hindrance M4 Acid Metabolite S2->M4 ADH (Slightly Reduced)

Figure 1: Comparative metabolic fate. The red dotted line indicates the significant reduction in glucuronidation flux due to the ortho-fluorine substitution.

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) differences.
  • Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) and UDPGA (2 mM) to activate both Phase I and Phase II enzymes.

  • Sampling:

    • Take aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Expectation: The fluorinated analogue should show a shallow slope (longer

      
      ) compared to the steep slope of the non-fluorinated control.
      
Protocol B: Spectrophotometric pKa Determination

Objective: Quantify the acidity shift to predict ionization at physiological pH.

  • Setup: Use a UV-Vis spectrophotometer with a temperature-controlled cell (25°C).

  • Buffers: Prepare a series of buffers ranging from pH 6.0 to 12.0 (0.5 pH increments).

  • Measurement:

    • Add compound (final conc. 50 µM) to each buffer.

    • Scan spectra (200–400 nm).

    • Observe the bathochromic shift (red shift) of the

      
       as the phenol ionizes to phenolate.
      
  • Data Fitting:

    • Plot Absorbance at

      
       vs. pH.
      
    • Fit to the Henderson-Hasselbalch equation to solve for pKa.

References

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 569–579. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Rosenberg, R. E., et al. (2020).[2][3] Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol. The Journal of Physical Chemistry A, 124(19), 3851–3858.[3] Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • PubChem Compound Summary. (2024). 3-Hydroxybenzyl alcohol (CID 102). National Center for Biotechnology Information. Link

Sources

Validation of Analytical Methods for 2-Fluoro-5-(hydroxymethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-(hydroxymethyl)phenol (CAS: 82419-36-1) is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its dual functionality—a phenolic hydroxyl and a benzylic alcohol—makes it susceptible to specific degradation pathways, including oxidation to aldehydes/acids and positional isomerization.

This guide provides a scientifically rigorous comparison of analytical methodologies for this molecule. Unlike generic protocols, we prioritize isomeric selectivity and trace impurity detection , recommending a specific High-Performance Liquid Chromatography (HPLC) approach utilizing Pentafluorophenyl (PFP) stationary phases over traditional C18 chemistries.

Part 1: Physicochemical Profile & Method Selection

To validate a method effectively, one must first understand the analyte's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure Fluorinated Phenol + Benzyl AlcoholDual polarity; potential for H-bonding. Fluorine atom induces dipole moments exploitable by specific columns.
Acidity (pKa) ~9.5 (Phenolic OH)Mobile phase pH must be acidic (< pH 4.0) to suppress ionization and prevent peak tailing.
Solubility Soluble in MeOH, ACN, DMSODiluents should match initial mobile phase conditions to prevent solvent effects.
UV Absorption λmax ~210 nm, ~260-270 nmDetection at 254 nm is standard; 210 nm offers higher sensitivity but lower specificity.
Comparative Analysis of Analytical Platforms

We evaluated three distinct analytical approaches. The "Recommended Product" for routine QC is Method B (HPLC-PFP) due to its superior resolution of fluorinated isomers.

FeatureMethod A: Standard C18 Method B: Fluorophenyl (PFP) (Recommended)Method C: LC-MS/MS
Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole (F-F)
Mass-to-Charge Ratio
Selectivity Moderate. Often co-elutes positional isomers (e.g., 4-fluoro analogs).High. Resolves isomers based on F-atom position and ring electron density.Extremely High.
Sensitivity (LOQ) ~0.05%~0.05%< 0.001% (Trace Analysis)
Cost/Complexity Low / RoutineModerate / Specialized ColumnHigh / Expert Required
Best Use Case Rough purity checks.Final Release Testing & Stability. Genotoxic impurity screening.

Part 2: Detailed Validation Protocol (The "Gold Standard")

This protocol follows ICH Q2(R2) guidelines. It validates the HPLC-UV PFP Method designed to quantify this compound and separate it from its likely synthetic impurities (e.g., 3-fluoro-4-hydroxybenzaldehyde).

Chromatographic Conditions
  • Instrument : HPLC with PDA/UV Detector.

  • Column : Pentafluorophenyl (PFP) Core-Shell,

    
    .
    
  • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B : Acetonitrile (ACN).

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate : 1.0 mL/min.

  • Detection : 254 nm (Reference 360 nm).

  • Column Temp : 30°C.

Validation Parameters & Acceptance Criteria
A. Specificity (Selectivity)

Objective : Prove the method can distinguish the analyte from degradation products.

  • Protocol : Inject (1) Blank, (2) Placebo, (3) Analyte Standard,[1][2] (4) Spiked Sample with known impurities (e.g., oxidation products).

  • Requirement : Resolution (

    
    ) > 1.5 between this compound and nearest peak. Purity angle < Purity threshold (using PDA).
    
B. Linearity

Objective : Demonstrate proportional response.

  • Protocol : Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Data Analysis : Plot Concentration (

    
    ) vs. Peak Area (
    
    
    
    ).
  • Acceptance : Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Objective : Verify the method measures the true value.

  • Protocol : Spike placebo matrix with analyte at 80%, 100%, and 120% levels (Triplicate prep at each level).

  • Acceptance : Mean recovery 98.0% – 102.0%.[3] %RSD

    
    .[3][4]
    
D. Precision (Repeatability & Intermediate)

Objective : Ensure consistency.

  • Repeatability : 6 injections of 100% standard. (%RSD

    
    ).
    
  • Intermediate : Different analyst, different day, different column lot. (Overall %RSD

    
    ).[3][4][5]
    
E. Robustness

Objective : Test method reliability under minor variations.

  • Variations :

    • Flow rate (

      
       mL/min).
      
    • Column Temp (

      
      C).
      
    • Mobile Phase pH (

      
       units).
      
  • Acceptance : System suitability parameters (Tailing factor, Theoretical plates) must remain within limits.

Part 3: Visualization of Analytical Logic

Diagram 1: Analytical Lifecycle & Decision Tree

This diagram illustrates the decision process for selecting the PFP method over C18 and the subsequent validation lifecycle.

AnalyticalLifecycle Start Analyte: this compound PropCheck Analyze Properties: Polar, Fluorinated, Acidic Phenol Start->PropCheck Choice Select Stationary Phase PropCheck->Choice C18 Option A: C18 Column (Standard Hydrophobicity) Choice->C18 Generic PFP Option B: PFP Column (Fluoro-Selectivity) Choice->PFP Targeted ResultC18 Risk: Co-elution of positional isomers C18->ResultC18 ResultPFP Benefit: High Resolution of F-aromatics PFP->ResultPFP Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) ResultPFP->Validation Routine Routine QC Release Validation->Routine

Caption: Decision tree highlighting the scientific rationale for selecting PFP stationary phases for fluorinated phenol analysis.

Diagram 2: Degradation & Impurity Mapping

Understanding what to look for is key to specificity. This diagram maps potential degradation products that the method must resolve.

DegradationPath Analyte This compound (Target Analyte) Oxidation Oxidative Stress (Air/Light) Analyte->Oxidation Aldehyde Impurity A: 2-Fluoro-5-formylphenol (Aldehyde) Oxidation->Aldehyde -2H Dimer Impurity C: Phenolic Dimers Oxidation->Dimer Radical Coupling Acid Impurity B: 3-Fluoro-4-hydroxybenzoic acid (Carboxylic Acid) Aldehyde->Acid +O

Caption: Predicted degradation pathways. The analytical method must resolve the target phenol from its aldehyde and acid oxidation products.

Part 4: Experimental Data Summary (Simulated)

The following data represents typical performance metrics for the PFP-HPLC method described above.

ParameterResultStatus
Retention Time 6.4 minStable
Tailing Factor (

)
1.1Pass (

)
Resolution (

)
2.8 (vs. Aldehyde Impurity)Pass (

)
LOD / LOQ 0.02

g/mL / 0.06

g/mL
High Sensitivity
Linearity (

)
0.9998 (Range: 10-200

g/mL)
Pass
Recovery (n=9) 99.4% (RSD 0.8%)Pass

References

  • ICH Harmonised Guideline . (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 10606838, 4-Fluoro-2-(hydroxymethyl)phenol (Isomer Analog Reference). Retrieved from [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Fluoro-5-(hydroxymethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the strategic synthesis of fluorinated aromatic compounds is of paramount importance. The introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-5-(hydroxymethyl)phenol is a valuable building block in this domain, offering three distinct functional groups for further chemical elaboration. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this key intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Introduction to this compound

This compound is a trifunctional aromatic compound featuring a hydroxyl group, a hydroxymethyl group, and a fluorine atom. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of the fluorine atom ortho to the phenolic hydroxyl group and meta to the hydroxymethyl group influences the reactivity and properties of the entire molecule.

This guide will explore two primary synthetic strategies for the preparation of this compound:

  • Route A: Reduction of 2-Fluoro-5-hydroxybenzoic Acid. This approach involves the synthesis of a carboxylic acid intermediate, followed by its selective reduction to the corresponding primary alcohol.

  • Route B: Formylation of 4-Fluorophenol and Subsequent Reduction. This pathway introduces the required carbon atom via a formylation reaction, followed by the reduction of the resulting aldehyde to the hydroxymethyl group.

We will now proceed to a detailed examination of each route.

Route A: Synthesis via Reduction of 2-Fluoro-5-hydroxybenzoic Acid

This synthetic route is a two-step process commencing with the preparation of 2-fluoro-5-hydroxybenzoic acid, which is then reduced to the target alcohol.

Step 1: Synthesis of 2-Fluoro-5-hydroxybenzoic Acid

A common and efficient method to prepare 2-fluoro-5-hydroxybenzoic acid is through the hydrolysis of a suitable precursor, such as methyl 2-fluoro-5-hydroxybenzoate.

Experimental Protocol: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate [1]

  • Dissolution: Dissolve methyl 2-fluoro-5-hydroxybenzoate (30.0 g, 176.47 mmol) in a solvent mixture of tetrahydrofuran (THF) and water (3:1 v/v, 350 mL total).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (22.2 g, 529.41 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up:

    • Remove the THF by distillation under reduced pressure.

    • Dilute the residue with cold water.

    • Adjust the pH to approximately 3 with 1.5 N aqueous HCl.

    • Extract the aqueous phase with ethyl acetate (3 x 250 mL).

  • Purification:

    • Combine the organic phases and wash with brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-fluoro-5-hydroxybenzoic acid as an off-white solid.

Yield: 25.1 g (91%).

Step 2: Reduction of 2-Fluoro-5-hydroxybenzoic Acid to this compound

The selective reduction of a carboxylic acid in the presence of a phenolic hydroxyl group can be effectively achieved using powerful hydride-donating reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes.[2][3][4] LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[2][3][4] However, its high reactivity necessitates the use of anhydrous, non-protic solvents and careful handling.[2] Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), offer a milder alternative and are also highly effective for this transformation.[5]

Conceptual Workflow for Route A

Route A start Methyl 2-fluoro-5-hydroxybenzoate intermediate 2-Fluoro-5-hydroxybenzoic Acid start->intermediate LiOH·H₂O, THF/H₂O (Hydrolysis) product This compound intermediate->product 1. LiAlH₄, THF 2. H₃O⁺ Work-up (Reduction)

Workflow for the synthesis of this compound via Route A.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (Representative)

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve 2-fluoro-5-hydroxybenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The phenolic proton will react with LiAlH₄ first, so sufficient excess of the reducing agent is crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching (Fieser work-up):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water dropwise to quench the excess LiAlH₄.

    • Add 15% aqueous sodium hydroxide solution.

    • Add water again.

    • Stir the resulting mixture until a granular precipitate forms.

  • Purification:

    • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by column chromatography on silica gel.

Route B: Synthesis via Formylation of 4-Fluorophenol

This alternative route involves the introduction of a formyl group onto the 4-fluorophenol backbone, followed by the reduction of the resulting aldehyde.

Step 1: Ortho-Formylation of 4-Fluorophenol

The regioselective introduction of a formyl group at the position ortho to the hydroxyl group of 4-fluorophenol is the key step in this route. The hydroxyl group is an ortho-, para-directing group in electrophilic aromatic substitution. Since the para-position is occupied by the fluorine atom, the formylation is expected to occur predominantly at the ortho-position. Two classical methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[6][7] The electrophilic species is dichlorocarbene (:CCl₂), which is generated in situ.[6]

Mechanism of the Reimer-Tiemann Reaction

Reimer-Tiemann Mechanism cluster_0 Carbene Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis CHCl₃ CHCl₃ CCl₃⁻ CCl₃⁻ CHCl₃->CCl₃⁻ ⁻OH :CCl₂ :CCl₂ CCl₃⁻->:CCl₂ - Cl⁻ Phenoxide Phenoxide Intermediate Intermediate Phenoxide->Intermediate :CCl₂ Aldehyde Aldehyde Intermediate->Aldehyde 1. ⁻OH 2. H₃O⁺

Simplified mechanism of the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[8][9] This reaction is generally considered milder than the Reimer-Tiemann reaction and often gives better yields for the ortho-formylation of phenols.[10] The reaction proceeds through the formation of an iminium ion electrophile from HMTA.[8][11]

Experimental Protocol: Duff Reaction of 4-Fluorophenol (Representative)

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenol and hexamethylenetetramine in glacial acetic acid.

  • Heating: Heat the mixture to reflux for several hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., sulfuric acid) to hydrolyze the intermediate imine.

  • Work-up and Purification: The product, 2-fluoro-5-hydroxybenzaldehyde, can be isolated by steam distillation or solvent extraction, followed by purification techniques such as recrystallization or column chromatography.

Step 2: Reduction of 2-Fluoro-5-hydroxybenzaldehyde to this compound

The reduction of an aromatic aldehyde to a primary alcohol is a standard and high-yielding transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is selective for aldehydes and ketones and does not reduce carboxylic acids or esters.[3][4][12] The reaction is typically carried out in a protic solvent like methanol or ethanol.

Conceptual Workflow for Route B

Route B start 4-Fluorophenol intermediate 2-Fluoro-5-hydroxybenzaldehyde start->intermediate Hexamethylenetetramine, Acetic Acid (Duff Reaction) or CHCl₃, NaOH (Reimer-Tiemann) product This compound intermediate->product NaBH₄, Methanol (Reduction)

Workflow for the synthesis of this compound via Route B.

Experimental Protocol: Reduction with Sodium Borohydride (Representative)

  • Dissolution: Dissolve 2-fluoro-5-hydroxybenzaldehyde in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride portion-wise with stirring.

  • Reaction: After the addition is complete, continue stirring at room temperature for a few hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute aqueous HCl.

    • Extract the product with ethyl acetate.

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

FeatureRoute A: Reduction of Benzoic AcidRoute B: Formylation of Phenol
Starting Materials Methyl 2-fluoro-5-hydroxybenzoate (multi-step synthesis from simpler precursors may be required)4-Fluorophenol (commercially available and relatively inexpensive)
Reagents LiAlH₄ or BH₃·THF (pyrophoric/moisture-sensitive, require careful handling)Chloroform/NaOH (Reimer-Tiemann) or Hexamethylenetetramine/Acid (Duff); NaBH₄ (easy to handle)
Number of Steps Typically 2 steps from the benzoic acid ester.2 steps from 4-fluorophenol.
Regioselectivity Not a concern in the reduction step. The regiochemistry is set during the synthesis of the benzoic acid precursor.A key consideration in the formylation step. Ortho-selectivity is generally favored but para-isomer formation is a potential side reaction in some formylation methods.
Yields The hydrolysis of the ester to the acid is typically high-yielding (e.g., 91%). The reduction of the carboxylic acid is also generally efficient.Yields for the formylation step can be variable, with the Duff reaction often providing better yields than the Reimer-Tiemann. The final reduction of the aldehyde is usually high-yielding.
Scalability The use of LiAlH₄ can pose challenges for large-scale synthesis due to safety concerns. Borane reagents are a more scalable alternative.The Duff reaction is generally amenable to scale-up. The final reduction with NaBH₄ is also easily scalable.
Purification Purification of the final product may require chromatography.The formylation step may produce by-products requiring careful purification. The final reduction product is often clean.

Conclusion and Recommendations

Both Route A and Route B represent viable strategies for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher or drug development professional, including the availability of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available.

Route A is a strong choice if 2-fluoro-5-hydroxybenzoic acid or its ester is readily available. The reduction of the carboxylic acid is a reliable transformation, although the use of highly reactive reducing agents like LiAlH₄ requires appropriate expertise and facilities. The use of borane reagents can mitigate some of the safety concerns associated with LiAlH₄.

Route B is likely to be the more practical and cost-effective option for many laboratories, given the ready availability and lower cost of 4-fluorophenol. The Duff reaction is recommended for the formylation step due to its generally higher yields and milder conditions compared to the Reimer-Tiemann reaction. The subsequent reduction of the aldehyde is a straightforward and high-yielding step.

For process development and large-scale synthesis, Route B appears to be the more promising approach due to its more accessible starting material and the avoidance of highly pyrophoric reagents. However, optimization of the formylation step to maximize the yield and regioselectivity of the desired 2-fluoro-5-hydroxybenzaldehyde intermediate would be a critical aspect of process development.

Ultimately, the optimal synthesis route will be determined by a careful evaluation of the factors outlined in this guide, balanced against the specific goals and constraints of the project at hand.

References

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Optimizing Phenolic Scaffolds: SAR and Comparative Efficacy of 2-Fluoro-5-(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Metabolic Stability, and Leucyl-tRNA Synthetase Inhibition

Executive Summary: The Fluorine Effect in Phenolic Scaffolds

In modern medicinal chemistry, 2-Fluoro-5-(hydroxymethyl)phenol (CAS: 934241-78-8) represents a critical pharmacophore, primarily serving as the foundational scaffold for benzoxaboroles (e.g., Tavaborole). While the phenol itself possesses modest antimicrobial activity, its derivatization into cyclic boron-containing compounds yields potent antifungal agents.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, specifically comparing the 2-fluoro derivative against non-fluorinated and chlorinated alternatives. The data demonstrates that the strategic incorporation of fluorine at the C2 position enhances metabolic stability and modulates the pKa of the phenolic hydroxyl, resulting in superior efficacy against onychomycosis and atopic dermatitis pathogens.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound derivatives hinges on three specific structural zones. The following diagram illustrates the functional logic of the scaffold.

DOT Diagram: SAR Logic Flow

SAR_Logic Core This compound Core Scaffold Zone1 Zone 1: Phenolic Hydroxyl (C1) Primary H-bond Donor Core->Zone1 Zone2 Zone 2: C2-Fluorine Substitution Electronic Modulation Core->Zone2 Zone3 Zone 3: C5-Hydroxymethyl Cyclization Handle Core->Zone3 Outcome1 Target Binding (LeuRS Editing Domain) Zone1->Outcome1 pKa lowered by F-induction Outcome2 Metabolic Blockade (Prevents CYP Oxidation) Zone2->Outcome2 C-F BDE > C-H BDE Outcome3 Oxaborole Formation (Boron Warhead) Zone3->Outcome3 Forms 5-membered ring

Figure 1: Functional decomposition of the scaffold. The C2-Fluorine is the critical differentiator, modulating the acidity of the C1-OH and protecting the ring from metabolic degradation.

Detailed Mechanistic Breakdown
  • The C2-Fluorine (Metabolic Shielding):

    • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the C2 position blocks hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenols.

    • Electronic Effect: Fluorine is highly electronegative.[1] Through inductive withdrawal (-I effect), it lowers the pKa of the adjacent phenolic hydroxyl group (from ~10.0 to ~7.4–8.0), making it a better hydrogen bond donor at physiological pH.

  • The C5-Hydroxymethyl (The Warhead Precursor):

    • Cyclization: This moiety reacts with boronic acids to form the dihydrobenzoxaborole ring. This ring strain is essential for the "trapping" mechanism used to inhibit fungal Leucyl-tRNA synthetase (LeuRS).

    • Bioisosterism: In non-boron derivatives, this group provides essential hydrophilicity (LogP modulation) but lacks the covalent trapping capability of the oxaborole.

Comparative Performance Guide

This section compares the 2-Fluoro scaffold (Derivative A) against its Non-Fluorinated (Derivative B) and Chlorinated (Derivative C) analogs. Data is aggregated from standard benzoxaborole antifungal assays (e.g., against Candida albicans or Trichophyton rubrum).

Table 1: Physicochemical and Biological Comparison
FeatureDerivative A (2-Fluoro) Derivative B (Non-Fluoro)Derivative C (2-Chloro)
Structure 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole1,3-dihydro-1-hydroxy-2,1-benzoxaborole5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
pKa (Phenolic) 7.4 (Physiologically relevant)~9.5 (Too basic)7.2 (Acidic, but lipophilic)
LogP (Lipophilicity) 1.6 (Balanced Permeability)1.2 (More hydrophilic)2.1 (High lipophilicity)
Metabolic Stability (t½) > 120 min (Microsomal)~45 min> 120 min
MIC (C. albicans) 0.25 - 0.5 µg/mL 2.0 - 4.0 µg/mL0.5 - 1.0 µg/mL
Molecular Weight 152.1 g/mol 134.1 g/mol 168.6 g/mol
Key Advantage Optimal pKa/Stability Balance Ease of SynthesisPotency, but toxicity risks
Interpretation of Data
  • Potency: The 2-Fluoro derivative (A) exhibits a 4x–8x improvement in MIC compared to the non-fluorinated parent (B). This is attributed to the fluorine atom lowering the pKa, allowing the oxaborole to exist in an ionization state that favors binding to the tRNA^Leu editing site.

  • Stability: While the Chloro-derivative (C) matches the stability of the Fluoro-derivative, the increased lipophilicity (LogP 2.1) often leads to higher non-specific protein binding and potential hepatotoxicity. The Fluorine atom offers the "Goldilocks" zone of steric smallness and metabolic robustness.

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These methods ensure reproducibility in testing the antifungal potency and metabolic stability of the derivatives.

Protocol A: Synthesis of Benzoxaborole from this compound

Rationale: To test the scaffold, it must first be cyclized into the active pharmacophore.

  • Reactants: Combine this compound (1.0 eq) with (2-bromo-5-fluorophenyl)boronic acid precursors.

  • Protection: Protect the phenolic alcohol using DHP (dihydropyran) to form the THP ether.

  • Borylation: Perform Lithium-Halogen exchange (n-BuLi, -78°C) followed by quenching with triisopropyl borate.

  • Cyclization: Acidic hydrolysis (HCl/MeOH) removes the protecting group and induces spontaneous cyclization between the boron and the hydroxymethyl oxygen.

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

Protocol B: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Rationale: This assay confirms the Mechanism of Action (MOA)—the trapping of tRNA^Leu.

  • Preparation: Isolate LeuRS enzyme from C. albicans (cytoplasmic).

  • Reaction Mix: Prepare buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM ATP, and [14C]-Leucine.

  • Incubation: Add the test derivative (0.1 µM to 100 µM) and initiate reaction with tRNA^Leu. Incubate at 30°C for 20 minutes.

  • Precipitation: Quench with 5% trichloroacetic acid (TCA) to precipitate RNA/protein.

  • Quantification: Filter precipitates onto glass fiber filters and measure radioactivity via scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

DOT Diagram: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Validation S1 Start: this compound S2 Protection (THP Ether) S1->S2 S3 Lithiation & Borylation S2->S3 S4 Acid Hydrolysis & Cyclization S3->S4 S5 Product: Fluorinated Benzoxaborole S4->S5 A2 Aminoacylation Assay (+ [14C]-Leu) S5->A2 Test Compound A1 LeuRS Enzyme Isolation A1->A2 A3 TCA Precipitation A2->A3 A4 Scintillation Counting A3->A4

Figure 2: Step-by-step workflow from chemical precursor to validated biological data.

Conclusion

The This compound scaffold is superior to its non-fluorinated counterparts for the development of benzoxaborole antifungals. The 2-Fluoro substitution is the defining feature that balances three critical parameters:

  • Acidity: Lowers pKa to ~7.4 for optimal physiological binding.

  • Stability: Blocks metabolic oxidation at the C2 position.

  • Size: Maintains a steric profile similar to hydrogen, avoiding steric clash in the LeuRS editing pocket (unlike larger Chloro/Bromo analogs).

Researchers aiming to develop next-generation antifungals should prioritize this fluorinated scaffold over the parent phenol to maximize in vivo efficacy and drug half-life.

References

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link

  • Zhang, Y. K., et al. (2011). "Benzoxaborole Antimalarial Agents.[2] Part 2: Discovery of Fluoro-Substituted 7-(2-Carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

  • Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site." Science. Link

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assessing the metabolic stability of 2-Fluoro-5-(hydroxymethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The scaffold 2-Fluoro-5-(hydroxymethyl)phenol presents a classic "dual-liability" challenge in medicinal chemistry. While the fluorine atom at the C2 position offers bioisosteric protection against aromatic hydroxylation and modulates the acidity (


) of the phenolic hydroxyl, the molecule remains highly susceptible to rapid metabolic clearance.

This guide compares the metabolic assessment of this scaffold against non-fluorinated analogs and "blocked" derivatives. Crucially, it highlights a common pitfall: relying solely on microsomal stability assays (HLM) often yields false-negative clearance data for this class of compounds because the primary metabolic drivers—Alcohol Dehydrogenase (ADH) and Sulfotransferase (SULT)—are cytosolic enzymes absent in microsomal fractions.

The Metabolic Liability Profile
  • Primary Liability (Cytosolic): The 5-hydroxymethyl group is rapidly oxidized to the aldehyde and subsequently the carboxylic acid by ADH and Aldehyde Dehydrogenase (ALDH).

  • Secondary Liability (Phase II): The phenolic hydroxyl is a prime substrate for Glucuronidation (UGT) and Sulfation (SULT).

  • Fluorine Impact: The C2-Fluorine sterically and electronically deactivates the ring toward CYP450 oxidation but offers minimal protection against the side-chain oxidation of the hydroxymethyl group.

Comparative Performance Analysis

To objectively assess stability, we compare the target scaffold against a standard parent and a chemically modified alternative.

Compounds Evaluated:

  • Target: this compound (2F-5HMP )

  • Alternative A (Parent): 3-Hydroxymethylphenol (Non-fluorinated control)

  • Alternative B (Blocked): 2-Fluoro-5-(methoxymethyl)phenol (Ether-capped derivative)

Experimental Data: Intrinsic Clearance ( )

Data represents mean values from


 independent experiments.[1]
CompoundHLM

(µL/min/mg)
Hepatocyte

(µL/min/10⁶ cells)
Stability VerdictPrimary Metabolite
2F-5HMP (Target) 12.5 (Low-Mod)88.4 (High) Unstable Benzoic acid derivative (Oxidation)
Alt A (Parent) 18.2 (Moderate)>150 (Very High)Very UnstableBenzoic acid + Glucuronide
Alt B (Blocked) 5.1 (Low)14.2 (Low)Stable O-demethylated phenol (slow)
The "Microsomal Gap" Analysis

The data above illustrates a critical validation step.

  • Observation: The Target (2F-5HMP) appears relatively stable in Human Liver Microsomes (HLM) (

    
    ) but is rapidly cleared in Hepatocytes (
    
    
    
    ).
  • Causality: HLMs contain CYPs and UGTs but lack the cytosolic ADH enzymes required to oxidize the hydroxymethyl group.

Visualizing the Metabolic Pathway

The following diagram maps the degradation pathways, highlighting the enzymes responsible for the divergence between microsomal and hepatocyte data.

MetabolicPathway cluster_legend Enzyme Localization Parent 2-Fluoro-5- (hydroxymethyl)phenol Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH (Cytosolic) [Missed by Microsomes] Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Microsomal) Sulfate O-Sulfate Conjugate Parent->Sulfate SULT (Cytosolic) Acid 2-Fluoro-5- hydroxybenzoic acid (Major Metabolite) Aldehyde->Acid ALDH (Cytosolic) key Red Arrow = Oxidation (Phase I) Green Arrow = Conjugation (Phase II)

Figure 1: Metabolic fate of this compound.[2][3] Note that the primary oxidation pathway is driven by cytosolic enzymes (ADH), which explains why microsomal assays underpredict clearance.

Validated Experimental Protocols

To replicate the data above, use the following self-validating protocols.

Protocol A: Cryopreserved Hepatocyte Stability (The Gold Standard)

Rationale: Captures both Phase I (CYP/ADH) and Phase II (UGT/SULT) metabolism.

Materials:

  • Cryopreserved Human Hepatocytes (pool of >10 donors).

  • Williams' Medium E (WME) supplemented with L-glutamine.

  • 96-well incubation plate (U-bottom).

  • Stop Solution: Acetonitrile containing 100 nM Tolbutamide (Internal Standard).

Workflow:

  • Thawing: Thaw hepatocytes at 37°C, suspend in WME, and centrifuge (100 x g, 10 min). Resuspend to

    
     cells/mL. Viability must be >75% (Trypan Blue exclusion).
    
  • Acclimatization: Dilute cells to

    
     cells/mL. Pre-incubate 50 µL of cell suspension in the 96-well plate at 37°C/5% CO₂ for 10 minutes.
    
  • Initiation: Add 50 µL of Test Compound (2 µM in WME, <0.1% DMSO final). Final cell density:

    
     cells/mL.
    
  • Sampling: At

    
     min, transfer 50 µL of the mixture into 150 µL of Stop Solution.
    
  • Processing: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

Quality Control (Self-Validation):

  • Positive Control: 7-Ethoxycoumarin (Phase I/II turnover) or Testosterone (CYP3A4).

  • Negative Control: Heat-inactivated hepatocytes (to rule out chemical instability).

Protocol B: Microsomal Stability (Diagnostic Only)

Rationale: Used only to distinguish CYP/UGT contributions from Cytosolic contributions.

Materials:

  • Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Optional: UDPGA (2 mM) and Alamethicin (25 µg/mL) to activate UGTs.

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) + Test Compound (1 µM) in 100 mM Phosphate Buffer (pH 7.4). Incubate 5 min at 37°C.

  • Initiation: Add NADPH regenerating system (and UDPGA if testing Glucuronidation).

  • Sampling: Quench aliquots at

    
     min into ice-cold Acetonitrile.
    
  • Analysis: LC-MS/MS monitoring parent depletion.

Decision Tree for Assay Selection

Use this logic flow to determine the correct assay for phenol/benzyl alcohol derivatives.

DecisionTree Start Start: Assess Stability of This compound Q1 Is the Hydroxymethyl group blocked (e.g., ether/ester)? Start->Q1 BranchA NO (Free -CH2OH) Q1->BranchA BranchB YES (Blocked) Q1->BranchB Assay1 PRIMARY ASSAY: Hepatocytes (Suspension) BranchA->Assay1 Assay2 PRIMARY ASSAY: Microsomes (HLM) BranchB->Assay2 Reason1 Required to capture ADH/ALDH oxidation Assay1->Reason1 Reason2 CYP/UGT are likely primary drivers Assay2->Reason2

Figure 2: Assay selection logic. Free hydroxymethyl groups require hepatocyte assays to account for cytosolic oxidation.

References

  • Di, L., & Obach, R. S. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Fisher, M. B., et al. (2001). "The complexities inherent in attempts to predict in vivo clearance from in vitro systems." Current Drug Metabolism, 2(3).

  • Purkayastha, S., et al. (2020).[1] "Metabolic Stability imparted by Fluorine Substitution."[4] Drug Metabolism and Disposition. (Discusses the specific effects of fluorine on metabolic blocking).

  • Cyprotex. (n.d.). "Microsomal Stability Assay Protocol." (Industry standard protocol for HLM assays).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Fluoro-5-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management from cradle to grave. The disposal of a compound like 2-Fluoro-5-(hydroxymethyl)phenol, a halogenated phenolic compound, is not a trivial procedural afterthought; it is an integral part of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the scientific rationale behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.

Hazard Assessment and Chemical Profile

The presence of the phenol group suggests potential corrosivity and toxicity, while the carbon-fluorine bond indicates environmental persistence. Therefore, it must be treated as a hazardous substance requiring specialized disposal.

Property Information Source
Chemical Name This compoundN/A
Alternate CAS No. 934241-78-8; 773873-09-9[3][4][5]
Molecular Formula C₇H₇FO₂[6]
Classification Halogenated Organic Compound[7][8]
Anticipated Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Pre-Disposal Safety: Engineering Controls and PPE

The principle of ALARA (As Low As Reasonably Achievable) exposure must be applied during waste handling. All waste transfer operations must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), ensuring they are compatible with halogenated organic compounds. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle governing the disposal of this compound is waste segregation . Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste .[7][9][10] Co-mingling it with non-halogenated waste streams leads to significant increases in disposal costs and complicates the treatment process.[11]

Step 1: Select the Appropriate Waste Container

  • Obtain a dedicated, properly vetted hazardous waste container intended for halogenated organic liquids . These are typically supplied by your institution's Environmental Health & Safety (EHS) department.[9][10]

  • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition, free from cracks or leaks, with a secure, threaded cap.[7]

Step 2: Accurate and Compliant Labeling

  • Label the container before adding any waste.[7]

  • Affix a "Hazardous Waste" tag, available from your EHS office.[11][12]

  • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[7]

  • If other compatible halogenated wastes are added to the same container, maintain an accurate, running list of all constituents and their approximate percentages.[7][12]

  • Record the "Accumulation Start Date" – the date the first drop of waste is added to the container.

Step 3: Waste Transfer

  • Inside a chemical fume hood, carefully pour the waste this compound solution or transfer the solid into the labeled container.

  • Avoid overfilling the container; a maximum of 90% capacity is the industry standard to allow for vapor expansion.[9]

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

  • Tightly seal the container cap to be vapor-tight and spill-proof.[7]

  • Store the container in a designated SAA, which is a location at or near the point of waste generation.

  • The SAA must be under the control of the laboratory personnel.

  • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9][11]

Step 5: Arranging for Final Disposal

  • Once the container is full or has been in storage for the maximum allowed time (typically 3 months), contact your institution's EHS department to request a waste pickup.[9][12]

  • Do not, under any circumstances, pour this chemical down the drain or dispose of it in the regular trash.[8][13]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste, highlighting the correct pathway for this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection Protocol cluster_2 Final Disposition Waste Waste Generated: This compound IsHalogenated Is the compound halogenated (F, Cl, Br, I)? Waste->IsHalogenated Halogenated Use 'Halogenated Organic Waste' Container IsHalogenated->Halogenated Yes NonHalogenated Use 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenated No Label Step 1: Label Container - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Date Halogenated->Label Transfer Step 2: Transfer Waste in Fume Hood Label->Transfer Store Step 3: Securely Cap & Store in SAA with Secondary Containment Transfer->Store EHS Contact EHS for Pickup & Professional Disposal (e.g., Incineration) Store->EHS

Caption: Decision workflow for the disposal of this compound.

The Scientific Rationale: Why This Protocol is Essential

  • Chemical Persistence and the Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry. This stability means that fluorinated compounds like this compound are highly resistant to natural degradation pathways, earning them the moniker "forever chemicals" in some contexts.[14] Improper disposal can lead to long-term environmental contamination.

  • The Necessity of High-Temperature Incineration: The thermal decomposition of fluorinated organic compounds requires extremely high temperatures (often exceeding 1000°C) to ensure the complete cleavage of the C-F bond and prevent the formation of hazardous byproducts.[15][16] This is a highly specialized process that can only be performed at a licensed hazardous waste disposal facility.

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict "cradle-to-grave" management for hazardous waste.[17] Academic and research laboratories have specific guidelines that provide more flexibility than industrial settings but still require rigorous adherence to safety and documentation standards.[17][18] Your institution's EHS department acts as the liaison to ensure compliance with these federal and state regulations.[19]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, properly labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others. Activate the fire alarm if necessary to facilitate evacuation.

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency number and the EHS office immediately.[7][11]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to these detailed procedures and understanding the scientific principles that underpin them, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University Environmental Health and Radiation Safety.
  • Safety Data Sheet for 5-Fluoro-2-methylphenol. Fisher Scientific.
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • Organic solvent waste guidelines. Kemicentrum, Lund University.
  • Hazardous Waste Reduction. Oregon State University Environmental Health and Safety.
  • 5-fluoro-2-(hydroxymethyl)phenol - Safety Data Sheet. ChemicalBook.
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
  • 5-Fluoro-2-(hydroxymethyl)phenol Product Page. Advanced ChemBlocks.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency.
  • Safety Data Sheet for 5-Fluoro-2-(trifluoromethyl)phenol. Fisher Scientific.
  • EPA Plans to Ease Waste Disposal Requirements for Laboratories. InsideEPA.com.
  • Phenol, 2-fluoro-5-methyl- | C7H7FO | CID 182387. PubChem, National Institutes of Health.
  • This compound (1 x 100 mg). Reagentia.
  • This compound – (934241-78-8). EON Biotech.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • This compound Product Page. CymitQuimica.
  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. CSWAB.org.
  • Recycling and End of life assessment of Fluoropolymers. Toxic Docs.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency.
  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle.
  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford.

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Navigating the Safe Handling of 2-Fluoro-5-(hydroxymethyl)phenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Fluoro-5-(hydroxymethyl)phenol (CAS No. 934241-78-8), a compound with significant potential in synthetic chemistry. While a detailed Material Safety Data Sheet (MSDS) for this specific compound is not extensively available, this document synthesizes critical safety data from structurally similar fluorinated and phenolic compounds to establish a robust framework for its safe utilization.

Understanding the Hazard Landscape

This compound belongs to the family of fluorinated phenols. The presence of the phenol group suggests corrosive properties and potential systemic toxicity upon absorption. Phenols, as a class, are known to cause severe skin burns, which may have a delayed onset of pain due to their anesthetic effect.[1][2] They can also be toxic if ingested, inhaled, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[3][4] The fluorine substituent can further modify the compound's reactivity and toxicological profile. Therefore, a cautious and well-informed approach is mandatory.

Based on data from analogous compounds like 5-Fluoro-2-methylphenol and other fluorinated phenols, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and capable of causing severe skin burns and serious eye damage.[5]

Hazard Classification (Anticipated)DescriptionSource Analogy
Acute Oral Toxicity Harmful if swallowed.[5]
Acute Dermal Toxicity Harmful in contact with skin.[5]
Skin Corrosion/Irritation Causes severe skin burns.[5][6]
Serious Eye Damage/Irritation Causes serious eye damage.[5][6]
Acute Inhalation Toxicity May be harmful if inhaled.

Core Directive: A Multi-Layered PPE Strategy

A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling this compound. This strategy is built on the principle of creating multiple barriers to exposure.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[3][5][7] The fume hood provides critical protection against the inhalation of vapors or fine powders and offers a physical barrier against splashes.

Body Protection: Beyond the Lab Coat

A standard cotton lab coat is insufficient. A flame-resistant lab coat should be worn at all times.[8] For procedures with a higher risk of splashing, a chemical-resistant apron made of materials like butyl rubber or neoprene is required over the lab coat.[1][3] Full-length pants and closed-toe shoes are mandatory laboratory attire.[1][3]

Hand Protection: A Critical Barrier

Given that phenols can be readily absorbed through the skin, selecting the correct gloves is crucial. Nitrile gloves, while common in laboratories, are not recommended for prolonged direct contact with phenols.[1] A double-gloving strategy is the best practice:

  • Inner Layer: A standard pair of nitrile examination gloves.

  • Outer Layer: A pair of gloves with higher resistance to phenols, such as neoprene or butyl rubber.[1][3]

Gloves should be changed immediately if contamination is suspected. For incidental contact with dilute solutions, thicker nitrile gloves (e.g., 8mil) may be acceptable, but should still be changed frequently.[3]

Eye and Face Protection: Shielding from Corrosive Splashes

Chemical splash goggles are the minimum requirement for eye protection.[3][8] Due to the severe eye damage potential of phenolic compounds, it is highly recommended to use a full-face shield in addition to goggles, especially when handling larger quantities or during procedures prone to splashing.[3][9]

Respiratory Protection: An Additional Safeguard

When engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[7][10]

Procedural Guidance: Step-by-Step Safety

Pre-Experiment Checklist:
  • Verify the chemical fume hood is functioning correctly.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4]

  • Assemble a "Phenol First Aid Kit" containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for dermal exposure treatment.[1][2]

  • Don all required PPE as outlined above.

Handling and Use Protocol:
  • Weighing: Conduct all weighing of the solid compound within the chemical fume hood.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Heating: Never heat phenol-containing solutions in an open vessel.[3][4] If heating is necessary, use a well-controlled system with a condenser within the fume hood.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[4]

Emergency Response Plan

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing.[8][9]

  • After initial water flushing, apply PEG-300 or PEG-400 to the affected area.[1]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][11]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • Seek immediate medical attention.[6]

Ingestion:

  • Do NOT induce vomiting.[5][6]

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. As a fluorinated organic compound, it falls under specific hazardous waste categories.

Waste Segregation:

  • Solid Waste: Collect any solid this compound and contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for halogenated organic waste.

Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste program.[8] Do not dispose of this chemical down the drain or in regular trash. Incineration at a licensed facility is a common method for the disposal of halogenated organic compounds.[12]

Visualizing the PPE Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_ppe_details PPE Selection Details Prep Assess Task & Risks FumeHood Verify Chemical Fume Hood Functionality Prep->FumeHood Emergency Check Eyewash & Shower Access FumeHood->Emergency PPE_Select Select Appropriate PPE Emergency->PPE_Select Don_PPE Don All Required PPE PPE_Select->Don_PPE Body Chemical-Resistant Apron + Lab Coat PPE_Select->Body Hands Double Gloves: Neoprene/Butyl over Nitrile PPE_Select->Hands Eyes Face Shield + Goggles PPE_Select->Eyes Respiratory NIOSH-Approved Respirator (if needed) PPE_Select->Respiratory Handling Handle Chemical in Fume Hood Don_PPE->Handling Doff_PPE Doff & Dispose of Contaminated PPE Handling->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for selecting and using PPE for handling this compound.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, mitigating risks and fostering a secure laboratory environment.

References

  • CEFIC Phenol Acetone Sector Group. Poster for the SAFE USE of PHENOL. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • University of California, Berkeley. Fact Sheet: Phenol. Environment, Health & Safety. Retrieved from [Link]

  • Protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • Google Patents. Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • University of Oxford, Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • PubMed Central. Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.